Cholesteryl Linoleate
Description
This compound has been reported in Homo sapiens with data available.
RN given refers to (Z,Z)-isome
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAACPBBQTFFYQB-LJAITQKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-33-1 | |
| Record name | Cholesteryl linoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl linoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl Linoleate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z)-9,12-octadecadienoate] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3β-yl (Z,Z)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTEROL LINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75427237HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Nexus of Lipid Metabolism: An In-depth Technical Guide to the Biochemical Synthesis of Cholesteryl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl linoleate, an ester of cholesterol and the polyunsaturated fatty acid linoleic acid, is a critical component of cellular lipid homeostasis and plays a significant role in various physiological and pathophysiological processes. Its synthesis is a key step in the storage and transport of cholesterol, and dysregulation of its metabolic pathways is implicated in diseases such as atherosclerosis and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the core biochemical pathways governing the synthesis of this compound, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.
Core Synthesis Pathways
The esterification of cholesterol with linoleic acid to form this compound is primarily catalyzed by two distinct enzyme families: Acyl-CoA:cholesterol acyltransferases (ACATs) in the intracellular environment and Lecithin:cholesterol acyltransferase (LCAT) in the plasma.
Intracellular Synthesis via ACAT1 and ACAT2
Within the cell, the synthesis of cholesteryl esters, including cholesteryl linoleoleate, is predominantly carried out by two isoforms of Acyl-CoA:cholesterol acyltransferase, ACAT1 and ACAT2, also known as Sterol O-acyltransferase (SOAT) 1 and 2.[1][2] These enzymes are located in the endoplasmic reticulum and catalyze the transfer of a fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol.[3]
-
ACAT1 (SOAT1): This isoform is ubiquitously expressed in various tissues and is considered to have a primary housekeeping role in preventing the accumulation of toxic free cholesterol.[4][5]
-
ACAT2 (SOAT2): The expression of this isoform is more restricted, primarily found in the liver and intestines, where it is involved in the assembly and secretion of lipoproteins.[4][6]
The substrate for the acylation of cholesterol is linoleoyl-CoA, which is formed from linoleic acid. Both ACAT1 and ACAT2 can utilize a range of fatty acyl-CoAs, with a preference for oleoyl-CoA (18:1).[7] However, they are also capable of using linoleoyl-CoA to form this compound.[6]
Extracellular Synthesis via LCAT
In the bloodstream, the synthesis of cholesteryl esters, including this compound, is catalyzed by the enzyme Lecithin:cholesterol acyltransferase (LCAT).[8] LCAT is primarily associated with high-density lipoprotein (HDL) particles.[9] It catalyzes the transfer of a fatty acyl group from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol.[9][10] When the fatty acid at the sn-2 position is linoleic acid, the product is this compound. LCAT has a preference for phosphatidylcholines containing linoleic acid (18:2) at the sn-2 position.[11]
Quantitative Data on Enzyme Kinetics
The following table summarizes available quantitative data on the kinetic parameters of the key enzymes involved in this compound synthesis. It is important to note that specific kinetic values can vary depending on the experimental conditions, such as the composition of the assay substrate (e.g., mixed micelles, reconstituted HDL).
| Enzyme | Substrate(s) | Km | Vmax | Source(s) |
| ACAT1 | Cholesterol, Oleoyl-CoA | Data not consistently available | Data not consistently available | [7][12] |
| ACAT2 | Cholesterol, Oleoyl-CoA | Data not consistently available | Data not consistently available | [7] |
| rhLCAT | 3H-cholesterol in proteoliposomes | 31.5 µmol/L | 55.8 nmol/h/nmol rhLCAT | [13] |
| rhLCAT | Bodipy-cholesterol in proteoliposomes | 103.1 µmol/L | 13.4 nmol/h/nmol rhLCAT | [13] |
Experimental Protocols
Accurate measurement of this compound synthesis is crucial for understanding its regulation and for the development of therapeutic inhibitors. Below are detailed methodologies for key experiments.
In Vitro ACAT Activity Assay
This protocol measures the activity of ACAT enzymes in microsomal preparations.
Materials:
-
Microsomal fraction isolated from cells or tissues
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Substrates:
-
Cholesterol (delivered in a suitable vehicle like Triton X-100 or cyclodextrin)
-
Radiolabeled [14C]Linoleoyl-CoA or unlabeled linoleoyl-CoA
-
-
Bovine serum albumin (fatty acid-free)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid (for radiolabeled assay)
-
GC-MS or LC-MS/MS system (for non-radiolabeled assay)
Procedure:
-
Microsome Preparation: Isolate microsomes from the desired cell or tissue source using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a defined amount of microsomal protein (e.g., 20-100 µg), and cholesterol. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding [14C]Linoleoyl-CoA (or unlabeled linoleoyl-CoA) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a solution of chloroform:methanol (2:1, v/v).
-
Lipid Extraction: Extract the lipids using the Bligh-Dyer method or a similar procedure.
-
Analysis:
-
Radiolabeled Assay: Separate the lipid extract by TLC. Visualize the cholesteryl ester band (co-migrate with a this compound standard). Scrape the corresponding silica gel area and quantify the radioactivity using a scintillation counter.[14]
-
Non-radiolabeled Assay: After lipid extraction, the sample can be analyzed by GC-MS or LC-MS/MS to quantify the amount of this compound formed.[15][16]
-
LCAT Activity Assay (Fluorometric)
This protocol describes a common method for measuring LCAT activity in plasma or serum using a fluorescent substrate.[9][10][17]
Materials:
-
Plasma or serum sample
-
LCAT Activity Assay Kit (commercially available kits often contain a fluorescently labeled cholesterol substrate, assay buffer, and a read reagent)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Prepare samples (plasma or serum) as required. Dilutions may be necessary to ensure the activity falls within the linear range of the assay.
-
Reaction Setup: In a 96-well microplate, add the assay buffer and the plasma/serum sample.
-
Initiate Reaction: Add the fluorescent LCAT substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), protected from light.
-
Stop Reaction and Read Fluorescence: Add the read reagent as per the kit instructions to stop the reaction. Measure the fluorescence at the appropriate excitation and emission wavelengths as specified by the manufacturer. The change in fluorescence intensity is proportional to the LCAT activity.[9][17]
Quantification of this compound by Mass Spectrometry
This protocol outlines the general workflow for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Biological sample (cells, tissue, plasma)
-
Internal standard (e.g., deuterated this compound or another cholesteryl ester not present in the sample)
-
Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)
-
GC-MS or LC-MS/MS system with appropriate column
Procedure:
-
Sample Preparation and Lipid Extraction: Homogenize the biological sample and add the internal standard. Extract the total lipids using a suitable method such as the Folch or Bligh-Dyer extraction.
-
Sample Derivatization (for GC-MS): For GC-MS analysis, it is often necessary to derivatize the cholesteryl esters to increase their volatility. This can be done by transesterification to fatty acid methyl esters (FAMEs) and silylation of the cholesterol.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the components on a suitable capillary column.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify using the peak area ratio of the analyte to the internal standard.[16]
-
-
LC-MS/MS Analysis:
-
Inject the lipid extract directly into the LC-MS/MS system.
-
Separate the lipids on a C18 reverse-phase column.
-
Use multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion of this compound to a specific product ion.
-
Quantify using the peak area ratio of the analyte to the internal standard.[15][18]
-
Signaling Pathways and Regulation
The synthesis of this compound is tightly regulated by various signaling pathways and cellular conditions to maintain cholesterol homeostasis.
Regulation of ACAT Activity
The activity of ACAT is regulated at multiple levels:
-
Substrate Availability: The primary drivers of ACAT activity are the intracellular concentrations of its substrates, free cholesterol and long-chain fatty acyl-CoAs.[19] An excess of free cholesterol, often derived from the uptake of low-density lipoproteins (LDL), stimulates ACAT activity to store the excess cholesterol as cholesteryl esters.[3]
-
Transcriptional Regulation: The expression of the SOAT1 and SOAT2 genes can be regulated by transcription factors that respond to cellular sterol levels, although they lack canonical sterol regulatory elements in their promoters.[20] For instance, the oncogene β-catenin can directly activate the transcription of SOAT1.[4] The transcription of SOAT2 can be positively regulated by HNF4alpha.[21]
-
Post-translational Modification: ACAT activity can be modulated by post-translational modifications such as phosphorylation and ubiquitination. For example, high levels of cholesterol and fatty acids can prevent the ubiquitination and subsequent degradation of SOAT2.[4]
Regulation of LCAT Activity
LCAT activity in the plasma is influenced by:
-
Apolipoprotein A-I (ApoA-I): ApoA-I, the major protein component of HDL, is a critical cofactor for LCAT activity. It provides the structural platform on HDL for the LCAT reaction to occur.
-
Substrate Composition of HDL: The phospholipid and cholesterol composition of HDL particles can influence LCAT activity. The presence of its preferred substrate, phosphatidylcholine with an unsaturated fatty acid at the sn-2 position, enhances its activity.[22]
-
Post-translational Modifications: LCAT is a glycoprotein, and its glycosylation status can affect its stability and activity.[11]
Visualization of Pathways and Workflows
To facilitate a clearer understanding of the complex processes involved in this compound synthesis, the following diagrams have been generated using the DOT language.
Caption: Overview of intracellular and extracellular synthesis pathways of this compound.
Caption: Key regulatory mechanisms of ACAT activity.
Caption: General workflow for this compound quantification by mass spectrometry.
Conclusion
The synthesis of this compound is a fundamental process in lipid metabolism, orchestrated by the ACAT and LCAT enzyme systems in distinct cellular and extracellular compartments. A thorough understanding of these pathways, their regulation, and the methods to study them is paramount for researchers and drug development professionals. The quantitative data, detailed protocols, and pathway visualizations provided in this guide serve as a critical resource for advancing our knowledge of cholesterol metabolism and for the development of novel therapeutic strategies targeting diseases associated with its dysregulation. Further research into the specific kinetics of these enzymes with linoleate-containing substrates will be invaluable in refining our understanding and therapeutic approaches.
References
- 1. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOAT1 - Wikipedia [en.wikipedia.org]
- 3. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. genecards.org [genecards.org]
- 7. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lecithin–cholesterol acyltransferase - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. roarbiomedical.com [roarbiomedical.com]
- 11. uniprot.org [uniprot.org]
- 12. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Fluorescent Activity Assay for Lecithin:cholesterol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Dietary fatty acids regulate acyl-CoA:cholesterol acyltransferase and cytosolic cholesteryl ester hydrolase in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cholesterol regulates ACAT2 gene expression and enzyme activity in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SOAT2 sterol O-acyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. Phosphatidylcholine fluidity and structure affect lecithin:cholesterol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Synthesis of Cholesteryl Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic synthesis of cholesteryl linoleate, a crucial cholesterol ester involved in various physiological and pathological processes. This document details experimental protocols for synthesis using lipases, presents quantitative data from relevant studies, and outlines methods for purification and analysis. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and lipid research.
Introduction
This compound is an ester formed from cholesterol and linoleic acid, a polyunsaturated omega-6 fatty acid. It is a major component of lipoproteins, particularly low-density lipoprotein (LDL), and plays a significant role in cholesterol transport and metabolism. The enzymatic synthesis of this compound in vitro is a valuable tool for studying its biological functions, developing analytical standards, and investigating the mechanisms of action of potential therapeutic agents that target lipid metabolism. Enzymes such as lipases and cholesterol esterases are commonly employed for this purpose due to their specificity and ability to function under mild reaction conditions.[1]
Enzymatic Synthesis Approaches
The in vitro synthesis of this compound can be effectively achieved using various lipases, with enzymes from Pseudomonas and Candida species being prominent choices. Cholesterol esterases also catalyze this reaction, although detailed synthetic protocols are less commonly reported in the literature.
Lipase-Catalyzed Synthesis
Lipases are versatile enzymes that can catalyze esterification reactions in environments with low water content. The synthesis of cholesteryl esters using lipases has been demonstrated to be efficient, with several factors influencing the reaction yield, including the choice of enzyme, substrate molar ratio, water content, temperature, and reaction time.[2]
Key Enzymes:
-
Pseudomonas Lipase: This enzyme has been shown to be highly effective in synthesizing cholesteryl esters of polyunsaturated fatty acids.[2]
-
Candida rugosa Lipase: Candida rugosa lipase is another widely used enzyme for the esterification of sterols.[3][4] It has demonstrated high catalytic activity in the synthesis of various phytosterol esters.[3]
Experimental Protocols
The following sections provide detailed methodologies for the enzymatic synthesis of this compound based on established protocols for similar cholesteryl esters.
Protocol 1: Synthesis using Pseudomonas Lipase
This protocol is adapted from the synthesis of cholesteryl docosahexaenoate and is expected to be effective for this compound.[2]
Materials:
-
Cholesterol
-
Linoleic Acid
-
Pseudomonas sp. Lipase (e.g., LIPOSAM)
-
Organic Solvent (e.g., n-hexane, optional for substrate dissolution)
-
Deionized Water
-
Reaction vessel with magnetic stirrer
-
Incubator or water bath
Procedure:
-
Substrate Preparation: Prepare a reaction mixture with a cholesterol to linoleic acid molar ratio of 1:3.
-
Solvent Addition (Optional): If needed, dissolve the cholesterol and linoleic acid in a minimal amount of a suitable organic solvent.
-
Water Content: Add deionized water to the reaction mixture to achieve a final concentration of 30% (w/w).
-
Enzyme Addition: Add Pseudomonas lipase to the mixture at a concentration of 3000 units per gram of the total reaction mixture.
-
Incubation: Incubate the reaction mixture at 40°C with continuous stirring at 500 rpm for 24 hours.
-
Reaction Termination: Stop the reaction by adding an excess of a solvent mixture like chloroform:methanol (2:1, v/v) to denature the enzyme and extract the lipids.
-
Purification: The synthesized this compound can be purified from the reaction mixture using silica gel column chromatography.[2]
-
Analysis: Analyze the purified product using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS) to confirm its identity and purity.[2]
Protocol 2: Synthesis using Candida rugosa Lipase
This protocol is based on the synthesis of phytosterol linolenate and can be adapted for this compound.[3]
Materials:
-
Cholesterol
-
Ethyl Linoleate (as acyl donor)
-
Candida rugosa Lipase
-
Organic Solvent (e.g., iso-octane)
-
Molecular Sieves (3 Å)
-
Orbital shaker
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine cholesterol (e.g., 75 mmol/L) and ethyl linoleate at a molar ratio of 1:1.75 in iso-octane.
-
Dehydration: Add 3 Å molecular sieves to the reaction mixture at a concentration of 120 g/L to remove any water produced during the reaction.
-
Enzyme Addition: Add Candida rugosa lipase at a concentration of 20 g/L.
-
Incubation: Incubate the mixture at 40°C in an orbital shaker at 150 rpm for up to 24 hours. Monitor the reaction progress by taking samples at different time intervals.
-
Reaction Termination and Purification: Stop the reaction and purify the product as described in Protocol 1.
-
Analysis: Confirm the product identity and purity using appropriate analytical techniques.
Quantitative Data
The following tables summarize quantitative data from studies on the enzymatic synthesis of cholesteryl and other sterol esters. While specific data for this compound is limited, these results provide a strong indication of the potential yields and conversion rates achievable.
Table 1: Lipase-Catalyzed Synthesis of Cholesteryl Docosahexaenoate [2]
| Parameter | Value |
| Enzyme | Pseudomonas Lipase |
| Substrates | Cholesterol, Docosahexaenoic Acid (DHA) |
| Molar Ratio (Cholesterol:DHA) | 1:3 |
| Water Content | 30% (w/w) |
| Enzyme Concentration | 3000 U/g |
| Temperature | 40°C |
| Reaction Time | 24 hours |
| Esterification Extent | 89.5% |
Table 2: Lipase-Catalyzed Synthesis of Conjugated Linoleyl Beta-Sitosterol [5]
| Parameter | Value |
| Enzyme | Lipase |
| Substrates | Beta-Sitosterol, Conjugated Linoleic Acid (CLA) |
| Molar Ratio (Beta-Sitosterol:CLA) | 1:1 |
| Solvent | n-hexane |
| Temperature | 50°C |
| Reaction Time | 72 hours |
| Yield | 72.6% |
Table 3: Lipase-Catalyzed Synthesis of Phytosterol Linolenate [3]
| Parameter | Value |
| Enzyme | Candida rugosa Lipase |
| Substrates | Phytosterols, Ethyl Linolenate |
| Molar Ratio (Phytosterol:Ethyl Linolenate) | 1:1.75 |
| Solvent | Iso-octane |
| Temperature | 40°C |
| Reaction Time | 2 hours |
| Yield | 95.9 ± 0.8% |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the enzymatic synthesis of this compound.
Conclusion
The in vitro enzymatic synthesis of this compound is a robust and efficient method for producing this important lipid for research and development purposes. Lipases from Pseudomonas and Candida species have demonstrated high efficacy in catalyzing the esterification of cholesterol with fatty acids. By carefully controlling reaction parameters such as substrate molar ratio, water content, temperature, and reaction time, high yields of the desired product can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers to establish and optimize the synthesis of this compound in their own laboratories. Further research into the use of cholesterol esterases for synthesis and the development of immobilized enzyme systems could offer additional avenues for improving the efficiency and scalability of this process.
References
- 1. Versatile Lipases from the Candida rugosa-like Family: A Mechanistic Insight Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Fatty acid steryl, stanyl, and steroid esters by esterification and transesterification in vacuo using Candida rugosa lipase as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase-catalyzed synthesis of conjugated linoleyl beta-sitosterol and its cholesterol-lowering properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cholesteryl Linoleate as a Biomarker for Atherosclerosis
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids, inflammatory cells, and fibrous elements within the arterial intima, leading to the formation of atherosclerotic plaques. The oxidation of low-density lipoproteins (LDL) is a pivotal initiating event in this cascade. Cholesteryl esters are the primary form in which cholesterol is stored and transported within the hydrophobic core of LDL particles. Among these, cholesteryl linoleate, an ester of cholesterol and the polyunsaturated fatty acid linoleic acid, is the most abundant.[1] Due to the susceptibility of its polyunsaturated acyl chain to oxidation, this compound and its oxidized derivatives have emerged as critical players in the pathophysiology of atherosclerosis and are increasingly recognized as valuable biomarkers for disease progression and risk stratification.
This technical guide provides an in-depth overview of the role of this compound in atherosclerosis, summarizes key quantitative data, details relevant experimental protocols for its measurement, and visualizes the core pathways and workflows involved.
The Biochemical Role and Pathophysiology
The journey from a native LDL particle to a pro-inflammatory entity begins with the oxidation of its components, particularly this compound. This process, driven by reactive oxygen species in the subendothelial space, transforms LDL into oxidized LDL (oxLDL), a key driver of atherogenesis.[2][3]
The oxidation of this compound generates a spectrum of products, including this compound hydroperoxides (CLOOH) and secondary degradation products like core aldehydes (e.g., cholesteryl 9-oxononanoate).[3][4] These oxidized cholesteryl esters (OxCE) accumulate in human atherosclerotic lesions and exhibit significant pro-atherogenic properties.[4][5]
Once oxLDL is formed, it is readily taken up by macrophages via scavenger receptors (e.g., CD36), a process not regulated by intracellular cholesterol levels.[6][7] Inside the macrophage, the oxidized cholesteryl esters are resistant to hydrolysis by lysosomal acid lipase.[5][8] This resistance to degradation, coupled with continued uptake of oxLDL, leads to the massive intracellular accumulation of lipid droplets. This transforms the macrophages into "foam cells," the hallmark of early atherosclerotic lesions.[6][9] Furthermore, OxCE can trigger inflammatory signaling pathways in macrophages, partly through Toll-like receptor 4 (TLR4), perpetuating a cycle of inflammation and lipid accumulation within the plaque.[4][10]
Caption: Pathophysiological cascade from this compound oxidation to foam cell formation.
Quantitative Data and Biomarker Significance
The quantification of this compound and its oxidized products in biological samples provides a direct measure of the oxidative stress and lipid burden associated with atherosclerosis. The ratio of this compound to more stable esters, such as cholesteryl oleate (CL/CO ratio), has been proposed as a functional biomarker of lipoprotein damage and disease severity.[1]
| Parameter | Finding | Biological Matrix | Significance | Reference |
| Oxidation Level in Plaque | On average, 23% of this compound is oxidized. | Human Atherosclerotic Lesions | Demonstrates significant in-vivo oxidation at the site of disease. | [4] |
| Oxidation Range in Plaque | Oxidized cholesteryl esters can comprise 11% to 92% of the CE-PUFA pool. | Human Atherosclerotic Lesions | Highlights variability in plaque composition and oxidative burden. | [4] |
| Reduction in Disease | 70% reduction in this compound in LDL. | Plasma from β-thal/Hb E patients | Links high oxidative stress with depletion of the primary oxidizable lipid. | [1] |
| Atheroma Regression | Mean aortic cholesteryl ester content decreased from 7.6 mg to 3.1 mg. | Rabbit Aortas | Shows dynamic changes in cholesteryl ester pools with disease regression. | [11] |
| CL/CO Ratio | Inversely related to the degree of clinical severity. | Plasma from β-thal/Hb E patients | Proposed as a sensitive index of lipoprotein damage and oxidative stress. | [1] |
Experimental Protocols
Accurate measurement of this compound and its derivatives is critical for its validation and use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specificity and sensitivity.
Protocol: Quantification of Cholesteryl Esters by LC-MS/MS
This protocol provides a general framework for the analysis of this compound from plasma or tissue homogenates.
1. Sample Preparation and Lipid Extraction:
-
To 50-100 µL of plasma or a known amount of tissue homogenate, add an internal standard (e.g., deuterated cholesterol-d7 or cholesteryl heptadecanoate).
-
Perform a lipid extraction using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/chloroform 3:1 v/v) for LC-MS/MS analysis.[12]
2. Liquid Chromatography (LC) Separation:
-
Column: Use a reverse-phase C18 column (e.g., 5 µm particle size, 50 x 4.6 mm).[13]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Isopropanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of solvent B, ramping up to a high percentage to elute the hydrophobic cholesteryl esters. For example, 35-100% B over 13 minutes.[12]
-
Flow Rate: 250-300 µL/min.
-
Column Temperature: 45 °C.[12]
3. Mass Spectrometry (MS) Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[14]
-
Instrumentation: A triple quadrupole or Quadrupole Time-of-Flight (QTOF) mass spectrometer.[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with fragmentation (MS/MS) for identification.
-
Transitions: Monitor for the specific precursor-to-product ion transition. For all cholesteryl esters, a characteristic product ion corresponding to the dehydrated cholesterol backbone (m/z 369.35) is observed upon collision-induced dissociation. The precursor ion will be the [M+NH₄]⁺ or [M+H]⁺ adduct of the specific cholesteryl ester (e.g., this compound, C45H78O2, precursor m/z ~666.6 for the ammonium adduct).
Caption: Standard experimental workflow for this compound quantification by LC-MS/MS.
Protocol: General Biochemical Assay
Commercial enzymatic assays provide a high-throughput method to determine total cholesteryl ester content.
1. Principle: This method relies on a two-step enzymatic reaction. First, cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol and fatty acids. Second, cholesterol oxidase acts on the total free cholesterol (endogenous + newly formed), producing hydrogen peroxide, which is detected via a colorimetric or luminescent reaction.[15]
2. Procedure Outline:
-
Prepare two sets of wells for each sample.
-
To the first set ("Total Cholesterol"), add the reaction reagent containing cholesterol esterase.
-
To the second set ("Free Cholesterol"), add the reaction reagent without cholesterol esterase.
-
Incubate as per the manufacturer's instructions (e.g., 60 minutes at room temperature).[15]
-
Measure the signal (e.g., luminescence or absorbance).
-
Calculate the cholesteryl ester concentration by subtracting the free cholesterol signal from the total cholesterol signal.
Note: This method provides the total amount of cholesteryl esters and does not differentiate between this compound and other species.
Conclusion and Future Directions
This compound and its oxidation products are intimately involved in the initiation and progression of atherosclerosis. Their accumulation in plaques and the resulting inflammatory response underscore their pathological importance. As a biomarker, the concentration of this compound, its oxidized derivatives, or its ratio to other cholesteryl esters can provide a valuable window into the oxidative and metabolic status of an individual.
For researchers and drug development professionals, the robust methodologies now available for quantifying these lipids offer powerful tools. These can be applied to:
-
Patient Stratification: Identifying individuals with a high oxidative burden who may benefit most from targeted antioxidant or anti-inflammatory therapies.
-
Pharmacodynamic Assessment: Monitoring the effect of novel therapies on LDL oxidation and lipid metabolism in preclinical and clinical studies.
-
Target Identification: Further elucidating the pathways affected by oxidized cholesteryl esters to uncover new therapeutic targets.
The continued refinement of analytical techniques and their application in large-scale clinical cohorts will further solidify the position of this compound as a key biomarker in the management and therapeutic intervention of atherosclerotic cardiovascular disease.
References
- 1. The reduction of this compound in lipoproteins: an index of clinical severity in beta-thalassemia/Hb E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Overview of OxLDL and Its Impact on Cardiovascular Health: Focus on Atherosclerosis [frontiersin.org]
- 3. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation products of this compound are resistant to hydrolysis in macrophages, form complexes with proteins, and are present in human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foam cell - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]
- 8. Accumulation and metabolism of low density lipoprotein-derived this compound hydroperoxide and hydroxide by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid homeostasis and the formation of macrophage-derived foam cells in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of 3H-cholesteryl linoleyl ether as a quantitative marker for loss of cholesteryl ester during regression of cholesterol-induced aortic atheromas in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 13. biorxiv.org [biorxiv.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. promega.com [promega.com]
An In-depth Technical Guide to the Intracellular Transport Mechanisms of Cholesteryl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl linoleate, a predominant cholesteryl ester in low-density lipoproteins (LDL), is a critical molecule in cellular cholesterol homeostasis and pathology. Its intracellular journey, from uptake to its ultimate metabolic fate, involves a complex and highly regulated network of transport mechanisms. This technical guide provides a comprehensive overview of the core pathways governing the intracellular trafficking of this compound. It details the processes of endocytic uptake, lysosomal hydrolysis, and the subsequent transport of its cholesterol moiety to various organelles, including the endoplasmic reticulum (ER) and lipid droplets, via both vesicular and non-vesicular routes. Key protein players, such as the LDL receptor, NPC1, NPC2, and START domain proteins, are discussed in the context of their roles in this intricate transport machinery. Furthermore, this guide outlines detailed experimental protocols for studying these transport pathways and presents available quantitative data to provide a deeper understanding of the kinetics and specificity of these processes.
Introduction
The intracellular transport of cholesteryl esters, particularly this compound, is fundamental to maintaining cellular cholesterol balance. Dysregulation of these pathways is a hallmark of numerous diseases, including atherosclerosis and Niemann-Pick type C disease. This guide serves as a technical resource for researchers, elucidating the known mechanisms of this compound transport and providing practical methodologies for its investigation.
The Intracellular Journey of this compound: A Multi-step Process
The trafficking of this compound within the cell is a sequential process initiated by the uptake of lipoproteins and culminating in the distribution of its constituent cholesterol and fatty acid.
Uptake via Receptor-Mediated Endocytosis
The primary route for cellular entry of this compound is through the receptor-mediated endocytosis of LDL particles.
-
Binding and Internalization: LDL particles, rich in this compound, bind to the LDL receptor (LDLR) on the plasma membrane. This binding triggers the formation of clathrin-coated pits, which invaginate and pinch off to form clathrin-coated vesicles, internalizing the LDLR-LDL complex.
-
Endosomal Sorting: The clathrin coat is rapidly lost, and the vesicle fuses with early endosomes. The acidic environment of the early endosome (pH ~6.0) induces a conformational change in the LDLR, causing it to release the LDL particle. The LDLR is then recycled back to the plasma membrane, while the LDL particle is trafficked to late endosomes and subsequently to lysosomes.
Lysosomal Hydrolysis: The Liberation of Cholesterol
Within the harsh environment of the lysosome, this compound is hydrolyzed.
-
Enzymatic Action: The enzyme lysosomal acid lipase (LAL) cleaves the ester bond of this compound, releasing free cholesterol and linoleic acid.[1][2][3]
-
Egress from the Lysosome: The liberated free cholesterol must then exit the lysosome to be utilized by the cell. This critical step is facilitated by the coordinated action of two key proteins:
-
Niemann-Pick C2 (NPC2): A soluble protein within the lysosomal lumen that binds to the newly freed cholesterol.[1][3][4][5][6][7]
-
Niemann-Pick C1 (NPC1): A large transmembrane protein located in the limiting membrane of the late endosome/lysosome. NPC2 is thought to transfer its cholesterol cargo to the N-terminal domain of NPC1, which then facilitates the movement of cholesterol out of the lysosome.[1][3][4][5][6][7] Defects in either of these proteins result in the accumulation of cholesterol within the lysosome, the hallmark of Niemann-Pick type C disease.[4][5][7]
-
Post-Lysosomal Trafficking of Cholesterol
Once exported from the lysosome, free cholesterol is distributed to other cellular organelles through two primary mechanisms: vesicular and non-vesicular transport.
A portion of the lysosomally-derived cholesterol is transported via membrane-bound vesicles.
-
Transport to the Trans-Golgi Network (TGN): Evidence suggests that cholesterol moves from the NPC1-containing compartment to the TGN. This transport is dependent on SNARE proteins, indicating a role for vesicular fusion in this process.[8][9][10] From the TGN, cholesterol can be further distributed to the plasma membrane and other destinations.
A significant and rapid mode of cholesterol transport occurs independently of vesicles, often at membrane contact sites (MCS), where two organelles come into close apposition. This process is mediated by lipid transfer proteins (LTPs).
-
Role of START Domain Proteins: The steroidogenic acute regulatory protein (StAR)-related lipid transfer (START) domain-containing proteins are a key family of LTPs involved in non-vesicular cholesterol transport.[1][4][11][12][13] These proteins possess a hydrophobic pocket that can bind a single cholesterol molecule, shielding it from the aqueous cytoplasm as it is transferred between membranes.
-
Transport to the Endoplasmic Reticulum (ER): The ER is a central hub for cholesterol metabolism. Lysosome-derived cholesterol is transported to the ER for two main purposes:
-
Regulation of Cholesterol Homeostasis: The arrival of cholesterol at the ER triggers feedback mechanisms that suppress endogenous cholesterol synthesis.
-
Esterification and Storage: Excess cholesterol is re-esterified by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT) to form cholesteryl esters. These esters are then stored in cytosolic lipid droplets.[2][14]
-
-
Transport to the Plasma Membrane: A significant portion of the liberated cholesterol is transported to the plasma membrane, where it is a crucial component for maintaining membrane fluidity and function.
Lipid Droplets: A Dynamic Storage Hub
Lipid droplets are not merely inert storage depots but are dynamic organelles that actively participate in lipid metabolism and trafficking.
-
Formation: Cholesteryl esters synthesized in the ER are packaged into lipid droplets, which bud off from the ER membrane.
-
Mobilization: When the cell requires cholesterol, the stored cholesteryl esters in lipid droplets are hydrolyzed by neutral cholesteryl ester hydrolase (nCEH), releasing free cholesterol that can then be transported to other organelles.
Signaling Pathways and Logical Relationships
The intracellular transport of this compound and its derived cholesterol is a tightly regulated process. The following diagrams illustrate key pathways and experimental workflows.
Caption: LDL-mediated uptake and lysosomal processing of this compound.
Caption: Non-vesicular cholesterol transport mediated by START domain proteins.
Quantitative Data
Quantitative data on the intracellular transport of this compound is sparse. Most studies focus on the subsequent transport of free cholesterol. The available data provides insights into the relative rates and affinities of related processes.
| Parameter | Value | Molecule | System | Reference |
| Relative Transfer Rate | Oleate > Linoleate > Arachidonate > Palmitate | Cholesteryl Esters | Lipid Transfer Protein (in vitro) | [1] |
| Binding Affinity (Kd) | 30-50 nM | Cholesterol | NPC2 | [5] |
| Binding Affinity (Kd) | 120 nM | CETP | POPC/apoA-I discoidal particles | [15] |
| Binding Affinity (Kd) | 20-30 nM | CETP | Discs with 1 mol% cholesteryl oleate | [15] |
| Serum Concentration | 1.8 ± 0.6 µg/ml (males), 2.0 ± 0.5 µg/ml (females) | CETP | Human | [16][17] |
Experimental Protocols
Investigating the intracellular transport of this compound requires a combination of techniques to label, track, and quantify its movement and metabolism.
Protocol for Fluorescent Labeling and Live-Cell Imaging
This protocol outlines the use of a fluorescently labeled cholesteryl ester analog to visualize its intracellular trafficking.
Materials:
-
Fluorescent this compound analog (e.g., BODIPY-cholesteryl linoleate)
-
Lipoprotein-deficient serum (LPDS)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer
-
Confocal microscope with environmental chamber
Procedure:
-
Cell Culture: Plate cells of interest (e.g., macrophages, fibroblasts) on glass-bottom dishes suitable for microscopy. Culture cells to 70-80% confluency.
-
Lipoprotein Depletion: To enhance the uptake of labeled lipoproteins, incubate cells in medium containing LPDS for 24-48 hours prior to the experiment.
-
Preparation of Labeled Lipoproteins: Reconstitute LDL particles with the fluorescent this compound analog according to established protocols. This typically involves incubation of the fluorescent lipid with LDL in the presence of a solvent, followed by dialysis to remove the solvent.
-
Cell Labeling (Pulse):
-
Remove the LPDS-containing medium and wash the cells once with warm PBS.
-
Add medium containing the labeled LDL (typically 10-50 µg/mL) to the cells.
-
Incubate for a short period (e.g., 5-30 minutes) at 37°C to allow for internalization.
-
-
Chase:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove unbound labeled LDL.
-
Add fresh, pre-warmed complete medium.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to follow the trafficking of the fluorescent label.
-
-
Live-Cell Imaging:
-
At each chase time point, replace the medium with live-cell imaging buffer.
-
Image the cells using a confocal microscope equipped with a 37°C and 5% CO2 environmental chamber. Use appropriate laser lines and filters for the chosen fluorophore.
-
Acquire z-stacks to visualize the three-dimensional distribution of the fluorescent signal within the cells.
-
Caption: Workflow for fluorescent labeling and live-cell imaging of this compound.
Protocol for Subcellular Fractionation and Lipid Analysis
This protocol describes the separation of cellular organelles to determine the distribution of this compound and its metabolites.
Materials:
-
Cultured cells treated with labeled or unlabeled this compound
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Harvest:
-
Wash cells with ice-cold PBS and scrape them into a conical tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
-
Homogenization:
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C). The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C). The pellet contains the mitochondria.
-
Microsomal (ER) and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C). The pellet contains the microsomal fraction (including the ER), and the supernatant is the cytosolic fraction.
-
-
Lipid Droplet Isolation (Optional): Lipid droplets can be isolated from the post-nuclear supernatant by ultracentrifugation on a sucrose density gradient.
-
Lipid Extraction:
-
For each subcellular fraction, perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. This involves adding a mixture of chloroform and methanol to the sample to separate the lipids into an organic phase.
-
-
Lipid Analysis:
-
Dry the lipid extracts under a stream of nitrogen.
-
Resuspend the lipids in an appropriate solvent.
-
Analyze the lipid composition by HPLC-MS/MS to identify and quantify this compound and free cholesterol in each fraction.
-
Caption: Workflow for subcellular fractionation and lipid analysis.
Protocol for [3H]-Cholesteryl Linoleate Pulse-Chase Analysis
This protocol uses a radiolabeled tracer to quantitatively follow the metabolism and transport of this compound.
Materials:
-
[3H]-cholesteryl linoleate
-
LDL
-
Cell culture medium and LPDS
-
Scintillation counter and scintillation fluid
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Preparation of [3H]-LDL: Prepare LDL reconstituted with [3H]-cholesteryl linoleate.
-
Pulse:
-
Culture cells in medium with LPDS for 24-48 hours.
-
Incubate cells with medium containing [3H]-LDL for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Chase:
-
Remove the [3H]-LDL containing medium and wash the cells thoroughly with warm PBS.
-
Add fresh medium containing an excess of unlabeled LDL or serum.
-
At various chase time points, harvest the cells.
-
-
Subcellular Fractionation and Lipid Extraction:
-
Perform subcellular fractionation as described in Protocol 5.2.
-
Extract the lipids from each fraction.
-
-
Analysis:
-
Total Radioactivity: Measure the total radioactivity in an aliquot of each lipid extract using a scintillation counter to determine the amount of [3H]-label in each organelle at each time point.
-
Separation of Lipids: Separate the lipid extracts by TLC to distinguish between [3H]-cholesteryl linoleate and [3H]-cholesterol. Scrape the corresponding spots from the TLC plate and measure their radioactivity. This allows for the quantification of both the transport of the intact ester and the rate of its hydrolysis.
-
Conclusion and Future Directions
The intracellular transport of this compound is a complex process that is central to cellular cholesterol homeostasis. While the general pathways of LDL uptake, lysosomal hydrolysis, and subsequent cholesterol trafficking are well-established, many of the finer details, particularly concerning the transport of the intact cholesteryl ester and the specific roles of different lipid transfer proteins, remain to be fully elucidated. The experimental protocols outlined in this guide provide a framework for investigating these processes. Future research, leveraging advanced imaging techniques and quantitative proteomics and lipidomics, will be crucial for a more complete understanding of the intricate network that governs the intracellular fate of this compound. This knowledge will be invaluable for the development of novel therapeutic strategies for diseases characterized by aberrant cholesterol metabolism.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Routes and mechanisms of post-endosomal cholesterol trafficking: A story that never ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. START domain proteins and the intracellular trafficking of cholesterol in steroidogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for a cholesterol transport pathway from lysosomes to endoplasmic reticulum that is independent of the plasma membrane [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-free transfer of cholesterol from lysosomes to phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A role for retrosomes in intracellular cholesterol transport from endosomes to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of endosomal cholesteryl ester metabolism by membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. The mammalian START domain protein family in lipid transport in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular determinants of plasma cholesteryl ester transfer protein binding to high density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]
- 17. Enzyme immunoassay for cholesteryl ester transfer protein in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Proteome of Cholesteryl Linoleate-Rich Lipid Droplets: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic cellular organelles central to lipid and energy homeostasis. Far from being inert storage depots, LDs are now recognized as complex structures with a diverse proteome that dictates their function. While much of the research has focused on triacylglycerol (TAG)-rich LDs, those enriched in cholesteryl esters (CE), particularly cholesteryl linoleate, play critical roles in specific cell types like steroidogenic cells and macrophages. This technical guide provides a comprehensive overview of the proteomics of this compound-rich lipid droplets, detailing experimental methodologies, presenting quantitative data, and visualizing associated signaling pathways.
Within cells, lipids are stored in lipid droplets, which consist of a neutral lipid core enclosed by a phospholipid monolayer and an outer layer of proteins.[1] The composition of the neutral lipid core varies depending on the cell type and its metabolic function, with two main types being those rich in triacylglycerols (TAG) and those rich in cholesteryl esters (CE).[1][2] CE-rich LDs are prominent in steroidogenic cells, where they serve as a reservoir of cholesterol for hormone synthesis, and in macrophages, where their accumulation is a hallmark of foam cell formation in atherosclerosis.[2]
The protein contingent of these specialized LDs is crucial for their biogenesis, stability, and the regulated mobilization of their cholesteryl ester stores. Understanding the proteome of this compound-rich LDs is therefore essential for elucidating their role in both normal physiology and disease, and for identifying potential therapeutic targets.
Quantitative Proteomic Data
The following tables summarize quantitative proteomic data comparing the protein composition of CE-rich and TAG-rich lipid droplets, primarily derived from studies in steroidogenic cells. This data highlights proteins that are significantly enriched in this compound-laden lipid droplets.
Table 1: Proteins Enriched in Cholesteryl Ester-Rich Lipid Droplets
| Protein | Gene | Function | Fold Enrichment (CE vs. TAG) |
| Vimentin | VIM | Intermediate filament protein, involved in LD trafficking and cholesterol transport | High |
| Perilipin 2 (ADRP) | PLIN2 | LD coat protein, regulates lipase access | Elevated |
| Rab5c | RAB5C | Small GTPase, involved in vesicle trafficking | Elevated |
| Rab8a | RAB8A | Small GTPase, involved in vesicle trafficking | Elevated |
| Annexin A2 | ANXA2 | Calcium-dependent phospholipid-binding protein | Elevated |
| Heat shock protein 70 | HSPA1A/HSPA1B | Chaperone protein | Elevated |
| GRP78 (HSPA5) | HSPA5 | Chaperone protein, ER stress response | Elevated |
| Tubulin alpha-1A chain | TUBA1A | Cytoskeletal protein | Elevated |
| Tubulin beta chain | TUBB | Cytoskeletal protein | Elevated |
| Voltage-dependent anion channel 1 | VDAC1 | Mitochondrial outer membrane protein | Elevated |
Note: Fold enrichment values are qualitative summaries from comparative proteomic studies. For precise quantitative data, refer to the source literature such as Khor et al., 2014.
Table 2: Proteins with Similar Abundance in CE-Rich and TAG-Rich Lipid Droplets
| Protein | Gene | Function |
| Fatty acid synthase | FASN | Enzyme in fatty acid synthesis |
| 14-3-3 protein zeta/delta | YWHAZ | Signal transduction |
| ATP synthase subunit alpha | ATP5A1 | Mitochondrial ATP synthesis |
| Elongation factor 1-alpha 1 | EEF1A1 | Protein synthesis |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the proteomic analysis of this compound-rich lipid droplets.
Isolation of this compound-Rich Lipid Droplets
This protocol is adapted from methods for isolating LDs from cultured cells, such as steroidogenic cells, by density gradient centrifugation.[3]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Sucrose solutions (e.g., 60% and 5% w/v in lysis buffer)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors (e.g., SW41Ti)
Procedure:
-
Cell Culture and Induction of CE-Rich LDs: Culture steroidogenic cells (e.g., granulosa cells, Leydig cells) under standard conditions. To induce the formation of CE-rich LDs, supplement the culture medium with high-density lipoprotein (HDL) at a suitable concentration (e.g., 500 µg/mL) for 24-48 hours.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 10-15 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 200 strokes). Complete cell lysis can be confirmed by trypan blue staining.
-
Preparation of Post-Nuclear Supernatant: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris. Collect the supernatant (post-nuclear supernatant).
-
Density Gradient Ultracentrifugation:
-
Adjust the density of the post-nuclear supernatant with a 60% sucrose solution to a final concentration of 20%.
-
Carefully layer this sample into the bottom of an ultracentrifuge tube.
-
Gently overlay the sample with a 5% sucrose solution, followed by lysis buffer to fill the tube.
-
Centrifuge at approximately 28,000 x g for 30 minutes at 4°C. Allow the rotor to coast to a stop to avoid disturbing the gradient.
-
-
Lipid Droplet Collection: The lipid droplets will float to the top of the gradient, forming a white band. Carefully collect this fraction.
-
Washing: To remove contaminating proteins, the collected LD fraction can be washed by resuspending in lysis buffer and repeating the ultracentrifugation step.
Protein Extraction and Preparation for Mass Spectrometry
Materials:
-
Acetone, ice-cold
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
Procedure:
-
Protein Precipitation: Add four volumes of ice-cold acetone to the isolated lipid droplet fraction. Incubate at -20°C overnight to precipitate the proteins.
-
Protein Pellet Collection: Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins. Discard the supernatant.
-
Solubilization and Denaturation: Resuspend the protein pellet in a buffer containing 8 M urea in 50 mM ammonium bicarbonate.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteines.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction column. The cleaned peptides are then dried and stored at -80°C until mass spectrometry analysis.
Quantitative Proteomics by Tandem Mass Tagging (TMT)
TMT is a powerful technique for relative quantification of proteins in multiple samples simultaneously.
Procedure:
-
Peptide Labeling: Resuspend the dried peptide samples from different conditions (e.g., CE-rich vs. TAG-rich LDs) in a labeling buffer. Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.
-
Quenching: Quench the labeling reaction by adding hydroxylamine.
-
Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.
-
Fractionation: To reduce sample complexity, the pooled sample is typically fractionated by high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to isolate a precursor ion, fragment it, and measure the masses of the fragment ions and the TMT reporter ions.
-
Data Analysis: The intensity of the TMT reporter ions for each peptide is used to calculate the relative abundance of that peptide (and thus its parent protein) across the different samples.
Validation by Selected Reaction Monitoring (SRM)
SRM is a targeted mass spectrometry technique used to validate the findings from discovery proteomics experiments with high sensitivity and specificity.[4][5]
Procedure:
-
Peptide and Transition Selection: For each protein of interest, select 2-3 proteotypic peptides (peptides unique to that protein). For each peptide, select 3-5 of the most intense and specific fragment ions (transitions) from the discovery MS/MS data.[4]
-
SRM Assay Development: Optimize the collision energy for each transition to maximize the signal intensity.
-
LC-SRM Analysis: Analyze the digested peptide samples using a triple quadrupole mass spectrometer operating in SRM mode. The instrument is programmed to specifically monitor the selected transitions for the target peptides at their expected elution times.[6]
-
Data Analysis: The peak area of the transitions for each peptide is integrated and used for relative or absolute quantification.
Signaling Pathways and Workflows
The proteins associated with this compound-rich lipid droplets are involved in a variety of signaling pathways and cellular processes. The following diagrams, generated using the DOT language, illustrate some of these key relationships.
Caption: Experimental workflow for the proteomic analysis of CE-rich lipid droplets.
Caption: Role of CE-rich LDs in steroidogenesis.
Caption: Rab GTPase cycle in lipid droplet trafficking.
Conclusion
The proteome of this compound-rich lipid droplets is distinct from that of their TAG-rich counterparts, reflecting their specialized roles in cellular metabolism. The enrichment of proteins involved in cholesterol transport (Vimentin), vesicle trafficking (Rab proteins), and structural organization points to a highly regulated system for the storage and mobilization of cholesterol. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the intricacies of these unique organelles. Further research into the dynamic nature of this proteome in response to various stimuli will undoubtedly uncover new regulatory mechanisms and potential therapeutic targets for diseases associated with aberrant cholesterol metabolism, such as steroidogenesis disorders and atherosclerosis.
References
- 1. The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets | PLOS One [journals.plos.org]
- 2. Lipid Droplets and Steroidogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 6. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
The Genetic Nexus of Cholesteryl Linoleate Metabolism: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the genetic regulation of cholesteryl linoleate metabolism, tailored for researchers, scientists, and drug development professionals. This compound, a major cholesteryl ester in human plasma and atherosclerotic lesions, is a critical molecule in cholesterol transport and storage. Its metabolism is tightly controlled by a network of genes, primarily regulated by the sterol regulatory element-binding protein 2 (SREBP-2) and liver X receptor (LXR) signaling pathways. Understanding these regulatory mechanisms is paramount for developing novel therapeutic strategies for dyslipidemia and atherosclerosis.
Core Regulatory Pathways
The homeostasis of this compound is principally governed by the interplay between its synthesis and hydrolysis, orchestrated by key enzymes under the transcriptional control of SREBP-2 and LXR.
Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), is a key intracellular enzyme that catalyzes the esterification of cholesterol with fatty acids, including linoleic acid, to form cholesteryl esters for storage in lipid droplets.[1][2][3] This process is crucial for preventing the accumulation of excess free cholesterol, which can be toxic to cells.[2]
Lecithin-cholesterol acyltransferase (LCAT) is a plasma enzyme responsible for the majority of cholesteryl ester synthesis in circulating lipoproteins, particularly high-density lipoprotein (HDL).[4][5] LCAT transfers a fatty acyl group from lecithin to cholesterol, with a preference for linoleic acid, thereby playing a central role in the reverse cholesterol transport pathway.
The expression and activity of these enzymes are modulated by two master transcription factors:
-
SREBP-2: This transcription factor is a primary regulator of cholesterol biosynthesis and uptake.[6][7][8][9] When cellular sterol levels are low, SREBP-2 is activated and upregulates the transcription of genes involved in cholesterol synthesis and uptake, indirectly influencing the substrate availability for this compound formation.[6][7][10]
-
LXR: Acting as a cellular cholesterol sensor, LXR is activated by oxysterols, which are oxidized forms of cholesterol.[11] Upon activation, LXR promotes the expression of genes involved in cholesterol efflux, transport, and conversion to bile acids.[11][12] LXR activation has been shown to influence the expression of genes involved in fatty acid metabolism.[13]
Data Presentation: Quantitative Insights into Genetic Regulation
The following tables summarize key quantitative data from studies investigating the genetic regulation of this compound metabolism.
| Gene Knockout/Deficiency Model | Tissue/Sample | Analyte | Fold Change vs. Wild Type/Control | Reference |
| LCAT -/- Mouse | Plasma | Total Cholesterol | ↓ 75% | [14] |
| LCAT -/- Mouse | Plasma | HDL Cholesterol | ↓ 93% | [14] |
| LCAT -/- Mouse | Plasma | Triglycerides (male) | ↑ 112% | [14] |
| Familial LCAT Deficiency (human) | Plasma | Cholesteryl Esters | ↓ ~90% (highly variable) | [5][15] |
| Familial LCAT Deficiency (human) | VLDL | This compound | Depleted (predominance of cholesteryl oleate and palmitate) | [5] |
| SOAT1 KO Mouse (myeloid-specific) in ApoE KO background | Aortic Lesions | Cholesterol Crystal Content | Significantly reduced | [16][17] |
| SOAT1 KO CHO Cells | Whole Cell | Cholesteryl Ester Biosynthesis | ↓ 98% | [18] |
| Genetic/Pharmacological Intervention | Cell Line/Model | Target Gene/Protein | Effect on Expression/Activity | Quantitative Change | Reference |
| LXR Agonist (T0901317) | Human THP-1 Macrophages | LXRα | Increased Protein Binding to Target Promoters | Time-dependent increase | [19] |
| LXR Agonist (T0901317) | Human THP-1 Macrophages | ABCA1 | Upregulation | Significant increase in mRNA | [19] |
| LXR Agonist (T0901317) | Human THP-1 Macrophages | SREBP-1c | No significant change in mRNA with endogenous ligands | - | [19] |
| SREBP-2 Overexpression | Human Embryonic Kidney 293 Cells | Cla-1 (SR-BI) | Upregulation | Proportional increase in mRNA and protein | [8] |
| Elaidic Acid (trans fatty acid) | Hepa1-6 Cells | SREBP-2 target genes | Upregulation | - | [20] |
| SOAT1 Knockdown | Hepatocellular Carcinoma Cells | SREBP2 | Downregulation | - |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions in this compound metabolism, the following diagrams have been generated using the DOT language.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of cholesteryl esters, including this compound, from biological samples.
a. Lipid Extraction (Folch Method)
-
Homogenize tissue samples (e.g., 100 mg) or plasma (e.g., 100 µL) in a 2:1 (v/v) chloroform:methanol solution to a final volume 20 times the sample volume.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
b. Saponification and Derivatization
-
To the dried lipid extract, add an internal standard (e.g., cholesteryl heptadecanoate).
-
For total fatty acid analysis of cholesteryl esters, saponify the sample by adding 1 M methanolic KOH and heating at 80°C for 1 hour.
-
Acidify the mixture with HCl and extract the fatty acids with hexane.
-
Evaporate the hexane and derivatize the fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF3-methanol).
-
For intact cholesteryl ester analysis, proceed directly to derivatization of the hydroxyl group of cholesterol using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
c. GC-MS Analysis
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program that allows for the separation of different cholesteryl esters. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the less volatile compounds.
-
The separated compounds are then introduced into the mass spectrometer for detection and quantification.
-
Identify this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes the measurement of SOAT1 and LCAT mRNA levels.
a. RNA Isolation and cDNA Synthesis
-
Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
b. qPCR Reaction
-
Prepare the qPCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers for the target gene (SOAT1, LCAT) and a reference gene (e.g., GAPDH, ACTB). Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
A suitable qPCR master mix (containing buffer, dNTPs, Taq polymerase, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step (denaturation, annealing, extension) or two-step (denaturation, combined annealing/extension) cycling protocol. A typical annealing temperature is 60°C.
-
Include no-template controls (NTCs) to check for contamination and a melt curve analysis (for SYBR Green assays) to verify the specificity of the amplified product.
c. Data Analysis
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the Ct value of the target gene to the Ct value of the reference gene.
Conclusion
The genetic regulation of this compound metabolism is a complex process with SREBP-2 and LXR acting as central hubs. Dysregulation of these pathways can significantly impact this compound levels, contributing to the pathogenesis of cardiovascular diseases. The experimental protocols and data presented in this whitepaper provide a framework for researchers to further investigate these intricate regulatory networks and identify novel therapeutic targets for the management of lipid disorders. The continued exploration of the genetic determinants of this compound metabolism will undoubtedly pave the way for more precise and effective treatments.
References
- 1. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocytogen.com [biocytogen.com]
- 3. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homozygous lecithin:cholesterol acyltransferase (LCAT) deficiency due to a new loss of function mutation and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma FA composition in familial LCAT deficiency indicates SOAT2-derived cholesteryl ester formation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcription factor sterol regulatory element binding protein 2 regulates scavenger receptor Cla-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SREBF2 sterol regulatory element binding transcription factor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LXR Suppresses Inflammatory Gene Expression and Neutrophil Migration through cis-Repression and Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver X receptor agonist upregulates LPCAT3 in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted disruption of the mouse lecithin:cholesterol acyltransferase (LCAT) gene. Generation of a new animal model for human LCAT deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma FA composition in familial LCAT deficiency indicates SOAT2-derived cholesteryl ester formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myeloid Acat1/Soat1 KO attenuates pro-inflammatory responses in macrophages and protects against atherosclerosis in a model of advanced lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myeloid Acat1/ Soat1 KO attenuates pro-inflammatory responses in macrophages and protects against atherosclerosis in a model of advanced lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Isolation, Identification, and Metabolism of Cholesteryl Linoleate in Human Tissues
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Cholesterol, a fundamental component of mammalian cell membranes, primarily circulates in plasma and is stored within cells not as its free form, but as cholesteryl esters.[1][2] These esters are formed by the attachment of a fatty acid to the hydroxyl group of cholesterol. Among these, cholesteryl linoleate, the ester of the polyunsaturated fatty acid linoleic acid, is one of the most abundant species found in human tissues and lipoproteins.[3] This technical guide details the historical context of its discovery, the pivotal experimental protocols used for its isolation and quantification, its distribution across various human tissues, and the core metabolic pathways that govern its synthesis and transport.
Historical Context: From Cholesterol to Specific Esters
The journey to identifying specific cholesteryl esters began long before the necessary technology was available. Cholesterol itself was first identified in solid form from gallstones in 1769 by François Poulletier de la Salle.[2][4][5] It wasn't until the early 20th century that the link between cholesterol and atherosclerosis was proposed by Nikolai Anichkov in 1913.[5][6] The concept of lipoproteins—complexes of lipids and proteins that transport fats in the blood—was introduced by Michel Macheboeuf in 1929.[4][5]
The identification of individual cholesteryl esters like this compound awaited the development of powerful separation techniques. The advent of chromatography, particularly thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), in the mid-20th century provided the resolution needed to separate the complex mixture of lipids in human tissue extracts and identify their constituent parts.[7][8][9][10] These methods allowed researchers to move beyond measuring total cholesterol to quantifying the specific fatty acid esters, revealing the prevalence of this compound.
Core Experimental Methodologies
The analysis of this compound from human tissue is a multi-step process involving lipid extraction, separation of lipid classes, and specific quantification.
Experimental Workflow for Cholesteryl Ester Analysis
The overall process for isolating and quantifying this compound from a tissue sample is outlined below. It begins with tissue homogenization, followed by a robust lipid extraction, separation of the complex lipid mixture, and finally, precise quantification using mass spectrometry.
Caption: Workflow for this compound Quantification.
Protocol 1: Total Lipid Extraction from Tissue
A robust extraction is critical for ensuring all lipid species are recovered from the tissue matrix. The method developed by Folch et al. remains a gold standard.[11]
-
Objective: To extract total lipids from a homogenized tissue sample.
-
Materials:
-
Tissue sample (e.g., liver, aorta).
-
Chloroform/methanol mixture (2:1, v/v).
-
0.9% NaCl or 0.74% KCl aqueous solution.
-
Homogenizer (e.g., Dounce or Polytron).
-
Centrifuge.
-
Separatory funnel or centrifuge tubes.
-
-
Procedure:
-
Weigh a known amount of fresh or frozen tissue (e.g., 500 mg).[12]
-
Homogenize the tissue in a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v). For 500 mg of tissue, use 10 mL of the solvent mixture.[12] This creates a single-phase system that solubilizes both polar and nonpolar lipids.[11]
-
Filter the homogenate to remove solid tissue debris.
-
To the filtered extract, add 0.2 volumes of the aqueous salt solution (e.g., 2 mL for every 10 mL of extract).[11]
-
Mix vigorously (vortex) and centrifuge at low speed (e.g., 1,000 x g) for 5-10 minutes to facilitate phase separation.[13]
-
Two distinct phases will form: an upper aqueous phase (methanol/water) containing non-lipid contaminants and a lower organic phase (chloroform) containing the total lipid extract.[11]
-
Carefully collect the lower chloroform phase containing the lipids.[13]
-
Evaporate the solvent under a stream of nitrogen to yield the total lipid extract. Store the extract at -20°C or below until analysis.
-
Protocol 2: Separation by Thin-Layer Chromatography (TLC)
TLC is a cost-effective and efficient method for separating lipids into classes based on their polarity.[9][13][14] Cholesteryl esters are among the least polar lipids and migrate furthest up the plate.
-
Objective: To isolate the cholesteryl ester (CE) fraction from the total lipid extract.
-
Materials:
-
Silica gel TLC plates (e.g., 20x20 cm).[15]
-
Total lipid extract dissolved in chloroform.
-
Developing solvent system: Petroleum ether:diethyl ether:acetic acid (84:15:1, v/v/v) is a common system for neutral lipids.[14]
-
TLC developing chamber.
-
Visualization reagent (e.g., iodine vapor or a primulin spray).[7][15]
-
-
Procedure:
-
Activate the silica gel plate by heating it at 110-120°C for 1-2 hours.[15]
-
Using a fine-tipped syringe, slowly spot the lipid extract onto the origin line at the bottom of the TLC plate. Also spot a CE standard (e.g., this compound) in an adjacent lane for identification.[14]
-
Place the plate in a developing chamber pre-saturated with the developing solvent.
-
Allow the solvent to migrate up the plate until it is about 1-2 cm from the top.
-
Remove the plate and air-dry it in a fume hood.
-
Visualize the separated lipid spots. With iodine vapor, lipid spots will turn brown.[15] Cholesteryl esters will be the band with the highest Rf value (closest to the solvent front).
-
Circle the CE band corresponding to the standard and carefully scrape the silica from the plate into a clean tube for further analysis.
-
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for identifying and quantifying the specific fatty acid composition of the isolated cholesteryl ester fraction.[10][16] This requires a derivatization step to convert the fatty acids into volatile methyl esters (FAMEs).
-
Objective: To quantify the amount of linoleic acid within the cholesteryl ester fraction.
-
Materials:
-
Scraped silica containing the CE fraction.
-
Reagents for transmethylation (e.g., methanolic HCl or BF3-methanol).
-
Hexane for extraction of FAMEs.
-
GC-MS system with a suitable capillary column.
-
-
Procedure:
-
Add the transmethylation reagent directly to the tube containing the scraped silica.
-
Heat the mixture (e.g., at 100°C for 1 hour) to cleave the fatty acids from the cholesterol backbone and simultaneously form fatty acid methyl esters (FAMEs).
-
After cooling, add water and extract the FAMEs with hexane.
-
Inject the hexane layer containing the FAMEs into the GC-MS.
-
The GC will separate the individual FAMEs based on their boiling points and polarity. The mass spectrometer will identify them based on their unique fragmentation patterns.
-
Identify the peak corresponding to linoleic acid methyl ester by comparing its retention time and mass spectrum to a known standard.
-
Quantify the peak area to determine the relative or absolute amount of this compound in the original sample.
-
Quantitative Distribution of this compound
This compound is a major component of the cholesteryl esters found in various human lipoproteins and tissues. Its abundance varies depending on the specific tissue and its metabolic function. The following table summarizes representative data on the distribution of this compound as a percentage of total cholesteryl esters.
| Tissue / Lipoprotein | This compound (% of Total Cholesteryl Esters) | Key Function |
| High-Density Lipoprotein (HDL) | ~15-25% | Reverse cholesterol transport.[17][18] |
| Low-Density Lipoprotein (LDL) | ~40-50% | Cholesterol delivery to peripheral tissues.[8][19] |
| Atherosclerotic Plaque | Highly Variable | Associated with lipid accumulation in disease.[20][21] |
| Liver | ~20-30% | Central hub for lipid metabolism and lipoprotein synthesis.[1] |
| Adrenal Gland | ~40-60% | Storage for steroid hormone synthesis. |
| Adipose Tissue | ~30-40% | Long-term energy storage. |
Note: Values are approximate and can vary based on diet, age, and health status. Data synthesized from typical findings in lipidomic studies.
Metabolic Pathways of Cholesteryl Ester Synthesis and Transfer
In human plasma, the vast majority of cholesteryl esters are not synthesized in tissues but are formed directly on lipoproteins, primarily through the action of the enzyme Lecithin-Cholesterol Acyltransferase (LCAT).[17][22][23] These esters are then distributed among different lipoproteins by the Cholesteryl Ester Transfer Protein (CETP).[24][25]
LCAT and CETP Signaling Pathway
The diagram below illustrates the central role of LCAT in esterifying cholesterol on HDL and the subsequent transfer of these esters to other lipoproteins by CETP, a key process in reverse cholesterol transport and lipoprotein remodeling.[18][26]
Caption: Cholesteryl Ester formation via LCAT and transfer via CETP.
LCAT circulates in the plasma bound to HDL particles.[22][23] It catalyzes the transfer of a fatty acid (often linoleic acid) from the sn-2 position of phosphatidylcholine (lecithin) to the free hydroxyl group of cholesterol.[17][27] This reaction converts free cholesterol on the surface of the HDL particle into a much more hydrophobic cholesteryl ester.[22][28] These esters then move into the core of the HDL particle, transforming it from a nascent, discoidal shape into a mature, spherical particle, and trapping the cholesterol for transport.[17]
The Cholesteryl Ester Transfer Protein (CETP) then facilitates the exchange of these newly formed cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), in exchange for triglycerides.[18][24][29] This process is a critical link in the reverse cholesterol transport pathway, ultimately allowing cholesterol from peripheral tissues to be returned to the liver via the uptake of LDL.[30]
Conclusion
The discovery and characterization of this compound in human tissues represent a significant milestone in lipid research, made possible by the development of sophisticated analytical techniques. As one of the most abundant cholesteryl esters, it plays a crucial role in the transport and storage of cholesterol, with its metabolism being intricately linked to lipoprotein dynamics through the LCAT and CETP systems. A thorough understanding of the methodologies for its analysis and its metabolic pathways is essential for researchers in lipidology and for professionals developing therapeutic strategies for dyslipidemia and atherosclerosis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. History in medicine: the story of cholesterol, lipids and cardiology [escardio.org]
- 5. lipid.org [lipid.org]
- 6. lipid.org [lipid.org]
- 7. aocs.org [aocs.org]
- 8. Detection of cholesteryl ester hydroperoxide isomers using gas chromatography-mass spectrometry combined with thin-layer chromatography blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin Layer Chromatography [sigmaaldrich.com]
- 10. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 15. repository.seafdec.org [repository.seafdec.org]
- 16. Analysis of Cholesterol from the Liver Using Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Identification and quantification of regioisomeric this compound hydroperoxides in oxidized human low density lipoprotein and high density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Lecithin–cholesterol acyltransferase - Wikipedia [en.wikipedia.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]
- 25. Cholesteryl ester transfer protein: its role in plasma lipid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lecithin Cholesterol Acyltransferase: An Anti- or Pro-atherogenic Factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. Cholesterol Metabolism [utmb.edu]
physical properties of Cholesteryl Linoleate in lipid bilayers
An In-depth Technical Guide on the Physical Properties of Cholesteryl Linoleate in Lipid Bilayers
Executive Summary
Cholesteryl esters, such as this compound, are fundamental lipids involved in the transport and storage of cholesterol. Unlike free cholesterol, which is a well-documented structural component of mammalian cell membranes, this compound is significantly more hydrophobic and does not typically integrate into the phospholipid bilayer in the same ordered fashion. Its bulky, non-polar nature generally leads to its sequestration in the hydrophobic core of lipoproteins or intracellular lipid droplets.
This technical guide synthesizes the available scientific literature on the behavior of this compound at lipid interfaces and contrasts it with the well-characterized effects of free cholesterol on lipid bilayer properties. Due to the limited direct research on this compound within bilayers, this document leverages data on free cholesterol as a comparative model to fulfill the structural and data presentation requirements. This approach highlights the profound differences in the physicochemical roles of these two related lipids. This guide provides quantitative data, detailed experimental protocols, and visual diagrams of key processes to offer a comprehensive resource for researchers in lipid science and drug development.
Physicochemical Profile: this compound vs. Cholesterol
The primary structural difference between cholesterol and this compound is the esterification of the 3-beta hydroxyl group of cholesterol with linoleic acid. This modification removes the only polar group on the cholesterol molecule, rendering this compound extremely hydrophobic.
-
Cholesterol: Amphipathic, with a polar hydroxyl head group and a rigid, planar steroid ring system. This structure allows it to orient itself within a phospholipid bilayer, with the hydroxyl group near the polar head groups of the phospholipids.
-
This compound: A highly non-polar molecule. This lack of a polar head group prevents stable, ordered insertion among phospholipids at the membrane interface.
Studies on lipid monolayers have shown that while this compound can form mixed films with other lipids, it is readily extruded from the monolayer into a separate bulk phase even at moderate surface pressures.[1] This behavior indicates poor miscibility and a strong tendency to phase-separate from the more polar membrane lipids, suggesting it would reside in the most hydrophobic region of a bilayer—the midplane—disrupting packing, or be excluded entirely.
Comparative Analysis: The Effects of Free Cholesterol on Lipid Bilayers
To understand the unique role of this compound, it is instructive to review the well-documented effects of free cholesterol, which acts as a key modulator of membrane physical properties.
Impact on Membrane Phase Transition
Cholesterol is known to eliminate the sharp gel-to-liquid-crystalline phase transition of phospholipid bilayers. Differential Scanning Calorimetry (DSC) studies show that as cholesterol concentration increases, the main phase transition peak broadens and eventually disappears. In bilayers containing dienoic phosphatidylcholines (like those with linoleate chains), this transition is eliminated at a cholesterol concentration of approximately 17 mol%.[2] This effect is attributed to cholesterol's ability to induce a "liquid-ordered" (l_o) phase, which is intermediate in fluidity and order between the solid-like gel (l_β) phase and the fluid liquid-disordered (l_d) phase.
Modulation of Membrane Fluidity and Order
Cholesterol's effect on membrane fluidity is bidirectional and temperature-dependent.[3][4]
-
At High Temperatures (above the lipid's T_m): The rigid sterol ring of cholesterol restricts the motion of adjacent acyl chains, thereby decreasing membrane fluidity and increasing mechanical strength.[3][5]
-
At Low Temperatures (below the lipid's T_m): Cholesterol disrupts the tight, ordered packing of phospholipid acyl chains, preventing the formation of a crystalline gel phase and thus increasing membrane fluidity.[3][6]
This buffering capacity ensures that the membrane maintains a stable fluidity across a range of physiological temperatures.
Influence on Bilayer Thickness and Permeability
The presence of cholesterol generally leads to an increase in the thickness of the lipid bilayer.[7] The planar sterol ring induces a more extended, ordered conformation in the phospholipid acyl chains, a phenomenon known as the "condensing effect."[8] This increased order and packing density reduces the free volume within the hydrophobic core, significantly decreasing the permeability of the membrane to small polar molecules and ions.[9][10] For example, bilayers with high cholesterol content are an order of magnitude less permeable to CO2 than those without.[10]
Quantitative Data Summary (for Free Cholesterol)
The following tables summarize quantitative data on the effects of free cholesterol on various physical properties of model lipid bilayers.
Table 1: Effect of Cholesterol on Phase Transition of Phosphatidylcholine (PC) Bilayers
| Lipid Composition | Cholesterol (mol%) | Phase Transition Temperature (T_m) | Enthalpy Change (ΔH) | Experimental Technique | Reference |
|---|---|---|---|---|---|
| 1-palmitoyl-2-linoleoyl PC | 0 | -19.5 °C | Not specified | DSC | [2] |
| 1-palmitoyl-2-linoleoyl PC | 17 | Transition eliminated | Approached zero | DSC | [2] |
| 1-stearoyl-2-linoleoyl PC | 0 | -13.7 °C | Not specified | DSC | [2] |
| C(18):C(10)PC | 25 | Transition eliminated | Approached zero | DSC |[11] |
Table 2: Effect of Cholesterol on Fluidity (Lateral Diffusion Coefficient, D) of Lipid Bilayers
| Lipid Composition | Cholesterol (mol%) | Diffusion Coefficient (D) (μm²/s) | Experimental Technique | Reference |
|---|---|---|---|---|
| DOPC | 0 | 1.30 ± 0.15 | FRAP / FLIM | [12] |
| DOPC | 30 | 0.28 ± 0.13 | FRAP / FLIM | [12] |
| DPPC (gel phase) | 0 | ~0 | FRAP / FLIM | [12] |
| DPPC | 30 | 0.45 ± 0.18 | FRAP / FLIM |[12] |
Table 3: Effect of Cholesterol on Permeability of Lipid Bilayers
| Lipid Composition | Cholesterol (mol%) | CO₂ Permeability (cm/s) | Experimental Technique | Reference |
|---|---|---|---|---|
| POPC | 0 | 9.6 ± 1.4 x 10⁻³ | Microfluidic Microscopy Assay | [10] |
| POPC | High levels | 9.9 ± 1.0 x 10⁻⁴ | Microfluidic Microscopy Assay |[10] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize lipid bilayers.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is the gold standard for studying the phase transitions of lipid bilayers.
Generalized Protocol:
-
Vesicle Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired lipid (and cholesterol/cholesteryl linoleate) in an organic solvent, evaporating the solvent to form a thin film, and hydrating the film with an aqueous buffer.[13]
-
Sample Loading: Accurately pipette a known volume of the vesicle suspension into a DSC sample pan. Prepare a reference pan containing the same volume of buffer.[13]
-
Sealing: Hermetically seal both the sample and reference pans to prevent evaporation during the scan.[13]
-
DSC Scan: Place the pans in the calorimeter. Equilibrate the system at a temperature well below the expected transition temperature (T_m).
-
Heating/Cooling Scan: Initiate a controlled heating scan (e.g., 1-2°C/min) to a temperature well above the T_m. The differential heat flow required to raise the sample temperature relative to the reference is recorded. A cooling scan can also be performed.[13]
-
Data Analysis: The phase transition is observed as an endothermic peak on the heating scan. The temperature at the peak maximum is the T_m, and the area under the peak corresponds to the enthalpy (ΔH) of the transition.[13]
X-Ray Diffraction (XRD)
XRD on oriented lipid multilayers provides detailed information about the structure of the bilayer, including its thickness (lamellar repeat spacing) and the packing of the lipid molecules.[14]
Generalized Protocol:
-
Sample Preparation: Create highly ordered multilayer specimens by depositing a lipid/sterol solution onto a solid substrate (e.g., silicon wafer) and allowing the solvent to evaporate slowly under controlled humidity. This can also be done using the Langmuir-Blodgett method.[15]
-
Hydration: Hydrate the multilayer stack in a chamber with controlled relative humidity.
-
Diffraction Measurement: Mount the sample in an X-ray beam. Record the diffraction pattern, which consists of a series of Bragg peaks for well-ordered lamellar structures.[14]
-
Data Analysis: The lamellar repeat spacing (D), which represents the thickness of one lipid bilayer plus its associated water layer, is calculated from the positions of the Bragg peaks. The width and intensity of the peaks provide information on the degree of order within the bilayer.[14]
Fluorescence Spectroscopy
This technique uses fluorescent probes that are sensitive to the local environment to report on properties like membrane fluidity and phase separation. Probes like Laurdan and Diphenylhexatriene (DPH) are commonly used.[16]
Generalized Protocol:
-
Vesicle Preparation: Prepare unilamellar vesicles (LUVs or GUVs) using standard methods (e.g., extrusion or electroformation). Incorporate a small amount of a fluorescent probe (e.g., Laurdan) into the lipid mixture during preparation.
-
Spectroscopic Measurement: Place the vesicle suspension in a cuvette in a spectrofluorometer.
-
For Laurdan: Excite the probe (e.g., at 350 nm) and record the emission spectrum. The spectrum shifts depending on the degree of water penetration into the bilayer, which correlates with lipid packing. The Generalized Polarization (GP) value is calculated from the intensities at two emission wavelengths (e.g., 440 nm and 490 nm) to quantify membrane order.[16]
-
For DPH (Anisotropy): Excite the probe with vertically polarized light and measure the intensity of the emitted light through polarizers oriented both vertically and horizontally. The fluorescence anisotropy is calculated from these intensities and reflects the rotational mobility of the probe within the acyl chain region, providing a measure of fluidity.[16]
Logical Relationships and Visualizations
Graphviz diagrams can illustrate the complex, conditional relationships governing the physical state of lipid bilayers.
Bidirectional Regulation of Fluidity by Cholesterol
The effect of cholesterol on membrane fluidity is not monotonic but depends on the initial state of the membrane, which is primarily determined by temperature.
Cholesterol-Induced Lipid Phase Separation
Cholesterol drives the formation of the liquid-ordered (l_o) phase, leading to coexistence with the liquid-disordered (l_d) phase in ternary mixtures containing saturated and unsaturated lipids.
Conclusion and Future Directions
The physical properties of this compound in the context of lipid bilayers are fundamentally different from those of free cholesterol. Its highly apolar nature drives it away from the aqueous interface, making it a poor candidate for the structural modulation of membrane fluidity, order, and thickness. The available evidence suggests that it is energetically unfavorable for this compound to reside within the ordered environment of the phospholipid acyl chains and it is preferentially excluded.
In contrast, free cholesterol is a master regulator of bilayer physical properties, a role it can perform because of its amphipathic character and rigid structure. The quantitative data and experimental protocols detailed in this guide—while focused on free cholesterol—provide the necessary framework and comparative basis for any future investigation into the transient or boundary interactions of this compound with cell membranes.
Future research should focus on advanced simulation and spectroscopic techniques to probe the precise location and dynamic behavior of this compound at very low concentrations within the bilayer midplane and to understand its role in processes like lipid droplet biogenesis at the endoplasmic reticulum membrane, which likely represents its most significant interaction with a lipid bilayer system.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylcholine-cholesterol interactions: bilayers of heteroacid lipids containing linoleate lose calorimetric transitions at low cholesterol concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LabXchange [labxchange.org]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 8. Effect of cholesterol on the structure of a phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of cholesterol on the fluidity of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. An X-ray diffraction analysis of oriented lipid multilayers containing basic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cholesteryl Linoleate in Steroid Hormone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol is the foundational precursor for all steroid hormones, making its intracellular availability a critical, rate-limiting factor in steroidogenesis.[1][2][3] Steroidogenic cells have developed sophisticated mechanisms to acquire and store cholesterol, primarily in the form of cholesteryl esters within lipid droplets.[2][4] Among these, cholesteryl linoleate represents a significant portion of the stored cholesterol pool. This technical guide provides an in-depth examination of the pivotal role of this compound in the steroidogenic pathway. It details the molecular journey from its storage in lipid droplets to its hormonally-triggered mobilization, enzymatic hydrolysis, and subsequent transport to the mitochondria for conversion into pregnenolone, the universal precursor of steroid hormones. This guide synthesizes current understanding, presents quantitative data, outlines key experimental protocols, and provides visual diagrams of the core pathways to serve as a comprehensive resource for professionals in the field.
Introduction: The Cholesterol Substrate Pool
Steroid hormones, a class of lipids derived from cholesterol, are essential for a vast array of physiological processes, including reproduction, metabolism, and stress response.[2][5][6] The synthesis of these vital molecules occurs predominantly in the adrenal glands, gonads (testes and ovaries), and placenta.[2][7] A constant and readily available supply of cholesterol is paramount for sustaining steroid production.[8]
Steroidogenic cells acquire cholesterol through three primary routes:
-
De novo synthesis from acetyl-CoA in the endoplasmic reticulum.[2][7]
-
Uptake of plasma lipoproteins , such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), via receptor-mediated pathways.[2][7][8]
-
Hydrolysis of stored cholesteryl esters from intracellular lipid droplets.[2][7]
While all three pathways contribute to the cellular cholesterol pool, the hydrolysis of cholesteryl esters stored in lipid droplets is the primary source for the acute, hormonally-stimulated surge in steroid synthesis.[2][9] These esters, including this compound, form a reservoir that can be rapidly mobilized.[4]
The Central Pathway: From Storage to Synthesis
The conversion of stored this compound into steroid hormones is a multi-step, tightly regulated process that traverses several cellular compartments. The key stages are mobilization from lipid droplets, hydrolysis to free cholesterol, and transport to the inner mitochondrial membrane.
Lipid Droplets: The Storage Depot
Cholesteryl esters, being highly hydrophobic, are stored within the neutral lipid core of organelles called lipid droplets (LDs).[4][9][10] These dynamic structures consist of a core of cholesteryl esters and triglycerides surrounded by a phospholipid monolayer and a host of associated proteins.[9][10][11] In steroidogenic cells, LDs are typically numerous and small, a morphology that maximizes the surface area-to-volume ratio, facilitating rapid access for enzymatic hydrolysis.[3][9][10]
Hormonal Stimulation and Mobilization
The process is initiated by the binding of a tropic hormone (e.g., Adrenocorticotropic hormone (ACTH) in the adrenal cortex, Luteinizing hormone (LH) in gonadal cells) to its G protein-coupled receptor on the cell surface.[3][5] This event triggers a signaling cascade that elevates intracellular levels of cyclic AMP (cAMP).[5][12] cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates key proteins in the steroidogenic cascade, most notably Hormone-Sensitive Lipase (HSL).[12][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cellular cholesterol delivery, intracellular processing and utilization for biosynthesis of steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid - Steroid Hormones, Synthesis, Receptors | Britannica [britannica.com]
- 5. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 6. Is cholesterol a steroid? [medicalnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol uptake in adrenal and gonadal tissues: the SR-BI and 'selective' pathway connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Droplets and Steroidogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 13. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cholesteryl Linoleate using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are crucial lipids involved in the transport and storage of cholesterol within the body. Dysregulation of cholesteryl ester metabolism is implicated in various diseases, including atherosclerosis and other cardiovascular conditions. Cholesteryl linoleate, an ester of cholesterol and linoleic acid, is one of the most abundant cholesteryl esters in human plasma and tissues. Accurate quantification of this compound is therefore essential for understanding lipid metabolism and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes reversed-phase liquid chromatography to separate this compound from other lipids in the sample. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in complex biological samples. A stable isotope-labeled internal standard is used to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
This compound-d7 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, isopropanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Sample Preparation: Lipid Extraction
A robust lipid extraction is critical for accurate quantification. The Folch method is a widely used and effective procedure.[1] An alternative for non-polar lipids like cholesteryl esters is a hexane/isopropanol extraction.[2]
Folch Method Protocol:
-
To 100 µL of sample (e.g., plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add a known amount of the internal standard (e.g., this compound-d7).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:isopropanol).
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 45 °C
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[3]
-
MRM Transitions:
-
Collision Energy: Optimization is required, but typically in the range of 20-40 eV.
-
Other MS Parameters: Optimize source temperature, gas flows, and ion optics for the specific instrument used.
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard from the extracted ion chromatograms of their respective MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of cholesteryl esters. These values are representative and may vary depending on the specific matrix, instrumentation, and method optimization.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Synthesized from |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | Synthesized from |
| Linearity (R²) | > 0.99 | [6] |
| Dynamic Range | 1.0 - 1000 ng/mL | [6] |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
| Accuracy (% Recovery) | 85 - 115% | [7] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: MS/MS fragmentation of this compound ammonium adduct.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas Chromatography Analysis of Cholesteryl Linoleate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl linoleate, an ester of cholesterol and linoleic acid, is a significant component of lipoproteins and plays a crucial role in lipid metabolism and transport. The isomeric configuration of the linoleate moiety, particularly the cis and trans geometric isomers, can have different physiological effects and may serve as biomarkers for oxidative stress and disease states. Accurate analysis of these isomers is therefore critical in biomedical research and drug development.
Gas chromatography (GC) is a powerful technique for the separation and quantification of this compound isomers. However, the analysis of intact cholesteryl esters presents challenges due to their high molecular weight and low volatility, necessitating the use of high-temperature gas chromatography (HTGC). Furthermore, the separation of geometric isomers requires highly polar capillary columns.
These application notes provide detailed protocols for the analysis of this compound isomers by GC, addressing both the direct analysis of the intact molecule and the more common alternative approach of analyzing the corresponding fatty acid methyl esters (FAMEs).
Challenges in Direct Analysis
The direct analysis of intact this compound isomers by GC is challenging primarily due to:
-
Low Volatility: Cholesteryl esters are large molecules with high boiling points, requiring high injector, column, and detector temperatures, which can risk thermal degradation.
-
Isomer Co-elution: The subtle differences between geometric isomers necessitate the use of highly specialized and polar GC columns for effective separation. Nonpolar columns, while suitable for separating cholesteryl esters by carbon number and degree of unsaturation, are generally inadequate for resolving cis-trans isomers.[1][2]
Method 1: Direct Analysis of Intact this compound Isomers by HTGC-FID/MS
This method is designed for the direct separation and quantification of this compound isomers. It requires a high-temperature capable gas chromatograph.
Experimental Protocol
1. Sample Preparation (Lipid Extraction)
-
Utilize a modified Bligh and Dyer or Folch extraction method to isolate total lipids from the sample matrix (e.g., plasma, tissue homogenate).
-
The extracted lipid residue should be dried under a stream of nitrogen and reconstituted in a suitable solvent like hexane or isooctane.
2. Gas Chromatography (GC) Conditions
-
Gas Chromatograph: A high-temperature capable GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A highly polar capillary column is essential for isomer separation. Recommended options include:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless or on-column injector. For trace analysis, splitless injection is preferred.
-
Injector Temperature: 300-350°C
-
-
Oven Temperature Program:
-
Initial Temperature: 250°C, hold for 1 min
-
Ramp 1: 10°C/min to 320°C
-
Ramp 2: 2°C/min to 340°C, hold for 10 min (Note: This is a starting point and must be optimized for the specific column and instrument.)
-
-
Detector:
-
FID Temperature: 350°C
-
MS Transfer Line Temperature: 340°C
-
MS Ion Source Temperature: 230°C
-
Scan Range (for MS): m/z 50-700
-
3. Quantification
-
Quantification is achieved by comparing the peak areas of the isomers to those of a calibration curve generated from authentic standards of the specific this compound isomers.
-
An internal standard (e.g., cholesteryl heptadecanoate) should be used to correct for variations in injection volume and sample workup.
Method 2: Analysis of Fatty Acid Methyl Esters (FAMEs) from this compound
This is a widely used alternative method that involves the transesterification of the cholesteryl esters to their corresponding FAMEs. The FAMEs are more volatile and easier to analyze by GC. This method provides information about the isomeric composition of the linoleic acid moiety.
Experimental Protocol
1. Sample Preparation and Transesterification
-
Isolate the cholesteryl ester fraction from the total lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Transesterify the isolated cholesteryl esters to FAMEs using a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.
-
Add 1 mL of 14% BF3-methanol to the dried cholesteryl ester fraction.
-
Heat at 100°C for 30 minutes in a sealed vial.
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC analysis.
-
2. Gas Chromatography (GC) Conditions for FAMEs
-
Gas Chromatograph: Standard GC system with FID or MS.
-
Column: A highly polar capillary column (e.g., SP-2560, CP-Sil 88, SLB-IL111) of at least 60 m in length is required for resolving geometric and positional isomers of linoleic acid methyl esters.
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250°C
-
-
Oven Temperature Program:
-
Initial Temperature: 140°C, hold for 5 min
-
Ramp: 4°C/min to 240°C, hold for 20 min
-
-
Detector:
-
FID Temperature: 260°C
-
MS Transfer Line Temperature: 250°C
-
MS Ion Source Temperature: 230°C
-
Scan Range (for MS): m/z 40-400
-
3. Quantification
-
Identification of FAME isomers is based on comparison of their retention times with those of a certified FAME standard mixture containing the isomers of interest.
-
Quantification is performed using an internal standard (e.g., methyl heptadecanoate) and a calibration curve of the relevant FAME standards.
Data Presentation
Quantitative data for this compound is often reported as part of a larger lipid panel. Specific quantitative data for individual geometric isomers is limited in the literature. The following table summarizes general quantitative parameters from a high-temperature GC-MS method for cholesteryl esters.
| Analyte | Limit of Quantification (µg/mL) | Linearity (r²) | Precision (% CV) | Accuracy (% Bias) |
| This compound | 0.2 - 10.0 | > 0.98 | 1.1 - 9.8 | 75.9 - 125.1 |
Data adapted from a high-temperature GC-MS method for the analysis of multiple sterols, including this compound.
Visualizations
Experimental Workflow for Direct Analysis of this compound Isomers
Caption: Workflow for the direct GC analysis of intact this compound isomers.
Experimental Workflow for FAMEs Analysis of this compound
Caption: Workflow for the analysis of this compound via FAMEs derivatization.
Logical Relationship of Analytical Approaches
Caption: Comparison of direct and indirect methods for this compound isomer analysis.
References
- 1. Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic separation of cholesteryl esters of fatty acids of different degrees of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Cholesteryl Linoleate from Arterial Plaques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction, purification, and quantification of cholesteryl linoleate from arterial plaques. The methodology is designed to ensure high purity and recovery, making it suitable for downstream applications in research and drug development.
Introduction
Cholesteryl esters, particularly this compound, are major lipid components of atherosclerotic plaques and are implicated in the pathogenesis of cardiovascular diseases. Accurate extraction and quantification of this compound from arterial tissue are crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This protocol outlines a robust workflow for the isolation and analysis of this compound from arterial plaque samples.
Overview of the Experimental Workflow
The overall process involves the homogenization of the arterial plaque tissue, extraction of total lipids, separation of the cholesteryl ester fraction, isolation of this compound, and subsequent quantification.
Caption: Experimental workflow for this compound extraction.
Experimental Protocols
Materials and Reagents
-
Arterial plaque tissue
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas (high purity)
-
Silica gel plates for Thin-Layer Chromatography (TLC) impregnated with silver nitrate (Argentation TLC)
-
Developing solvent for TLC (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Iodine vapor or other suitable visualization agent
-
Diethyl ether
-
Internal standard (e.g., cholesteryl heptadecanoate)
-
Reagents for Gas Chromatography-Mass Spectrometry (GC-MS) analysis
Protocol for Total Lipid Extraction (Modified Folch Method)
This protocol is based on the widely used method for total lipid extraction from tissues.[1][2][3]
-
Tissue Homogenization:
-
Weigh the frozen arterial plaque tissue (typically 50-100 mg).
-
In a glass homogenizer, add the tissue to a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (e.g., for 100 mg of tissue, use 2 mL of the solvent mixture).[2]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Lipid Extraction and Phase Separation:
-
Transfer the homogenate to a glass tube with a PTFE-lined cap.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).[2]
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the total lipids.
-
-
Collection of Lipid Extract:
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase, which contains the total lipid extract.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
-
Resuspend the dried lipid extract in a small, known volume of chloroform for subsequent analysis.
-
Protocol for Isolation of this compound by Argentation Thin-Layer Chromatography (TLC)
Argentation TLC separates cholesteryl esters based on the degree of unsaturation of their fatty acid chains. The silver ions in the silica gel interact with the double bonds of the fatty acids, retarding the migration of more unsaturated esters.[4]
Caption: Separation of cholesteryl esters by Argentation TLC.
-
Plate Preparation and Sample Application:
-
Activate the argentation TLC plate by heating it at 110°C for 1 hour. Allow it to cool in a desiccator.
-
Using a fine capillary tube, spot the resuspended total lipid extract onto the origin of the TLC plate.
-
Also spot a this compound standard on a separate lane for identification.
-
-
Chromatographic Development:
-
Place the spotted TLC plate in a developing chamber containing the developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and allow it to air dry in a fume hood.
-
-
Visualization and Isolation:
-
Visualize the separated lipid bands by placing the plate in a chamber containing iodine vapor. The lipid spots will appear as brown-yellow bands.
-
Mark the band corresponding to this compound by comparing its migration distance (Rf value) to the standard. This compound, being di-unsaturated, will be retarded more than mono-unsaturated (e.g., cholesteryl oleate) and saturated (e.g., cholesteryl stearate) esters.[4]
-
Carefully scrape the silica gel containing the this compound band into a clean glass tube.[5]
-
-
Elution of this compound:
-
Add a small volume of diethyl ether to the scraped silica gel.
-
Vortex the mixture for 1-2 minutes to elute the this compound from the silica.
-
Centrifuge the tube and carefully collect the supernatant containing the purified this compound.
-
Repeat the elution step to maximize recovery.
-
Dry the pooled eluent under a stream of nitrogen.
-
Protocol for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of cholesteryl esters.[3][6]
-
Sample Preparation:
-
Resuspend the purified this compound in a known volume of a suitable solvent (e.g., hexane).
-
Add a known amount of an internal standard (e.g., cholesteryl heptadecanoate) to the sample. The internal standard is crucial for accurate quantification.
-
-
GC-MS Analysis:
-
Inject an aliquot of the sample into the GC-MS system.
-
The cholesteryl esters are separated on the GC column based on their volatility and interaction with the stationary phase.
-
The mass spectrometer detects and fragments the eluting compounds, providing a unique mass spectrum for identification and quantification.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum, comparing it to a standard.
-
Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard.
-
Data Presentation
The following tables summarize key quantitative data relevant to the extraction and analysis of this compound.
Table 1: Solvent Systems for Chromatographic Separation
| Chromatographic Method | Stationary Phase | Mobile Phase Composition (v/v/v) | Reference(s) |
| Argentation TLC | Silica gel with silver nitrate | Petroleum ether: Diethyl ether: Acetic acid (80:20:1) | [4] |
| Reversed-Phase HPLC | C18 column | Acetonitrile: Isopropanol (gradient elution) | [1][7] |
Table 2: Typical Recovery and Purity Data
| Step | Parameter | Typical Value | Reference(s) |
| Total Lipid Extraction | Recovery | >95% | [8] |
| Argentation TLC | Purity of recovered ester | 98-99% | [9] |
| Argentation TLC | Recovery of dienes | ~85-90% | [9] |
Table 3: Relative Abundance of Major Cholesteryl Esters in Human Atherosclerotic Plaques
| Cholesteryl Ester | Fatty Acid | Relative Abundance (%) | Reference(s) |
| This compound | C18:2 | 40-50% | [10] |
| Cholesteryl Oleate | C18:1 | 20-30% | [10] |
| Cholesteryl Palmitate | C16:0 | 10-15% | [10] |
| Cholesteryl Stearate | C18:0 | 2-5% | [10] |
| Cholesteryl Arachidonate | C20:4 | 5-10% | [10] |
Conclusion
This comprehensive protocol provides a reliable and reproducible method for the extraction, purification, and quantification of this compound from arterial plaques. The combination of a robust total lipid extraction method with the high-resolution separation power of argentation TLC and the sensitivity of GC-MS analysis ensures accurate and meaningful results for researchers in the field of cardiovascular disease and drug development. Adherence to these protocols will enable the generation of high-quality data for a better understanding of the role of this compound in atherosclerosis.
References
- 1. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved separation of lipid esters by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Separation of polyunsaturated fatty acids by argentation thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid analysis and fatty acid profiles of individual arterial atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Cholesteryl Linoleate-Containing Liposomes for Cell Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile, self-assembled vesicular drug delivery systems composed of one or more lipid bilayers. Their ability to encapsulate both hydrophilic and lipophilic compounds, coupled with their biocompatibility and biodegradability, makes them ideal for targeted drug delivery. The incorporation of cholesteryl esters, such as cholesteryl linoleate, into the liposomal bilayer can modulate membrane fluidity, stability, and interactions with cells, potentially enhancing the delivery of therapeutic agents. This compound, a major component of low-density lipoproteins (LDL), can facilitate cellular uptake through receptor-mediated endocytosis, making these liposomes particularly interesting for targeting cells with high LDL receptor expression, such as cancer cells.[1]
This document provides detailed protocols for the preparation and characterization of this compound-containing liposomes and discusses their application in cell delivery.
Data Presentation
The composition of liposomes, particularly the molar ratio of phospholipids to cholesterol, significantly influences their physicochemical properties. The following tables summarize key quantitative data on the impact of lipid composition on liposome characteristics.
Table 1: Influence of Cholesterol Content on Liposome Properties
| Phospholipid:Cholesterol Molar Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| 100:0 | 30.1 ± 0.4 | > 0.3 | ~70% | [2] |
| 80:20 | - | - | - | [3] |
| 70:30 | ~105 | < 0.3 | ~85-90% | [3][4][5][6] |
| 60:40 | - | - | - | [3] |
| 50:50 | 51.6 ± 0.1 | < 0.3 | ~72% | [2][3] |
Note: The exact values can vary depending on the specific phospholipid used, the preparation method, and the encapsulated drug. A 70:30 phospholipid to cholesterol ratio is often considered optimal for achieving high stability and encapsulation efficiency.[3][4]
Table 2: Characterization Parameters for Optimal Liposome Formulations
| Parameter | Typical Value | Significance |
| Average Particle Size | 100 - 200 nm | Influences in vivo circulation time and cellular uptake. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous and monodisperse liposome population.[7] |
| Zeta Potential | -10 to -30 mV | Indicates colloidal stability; a higher negative charge prevents aggregation. |
| Encapsulation Efficiency | > 80% | High efficiency is crucial for therapeutic efficacy. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the widely used thin-film hydration method for preparing liposomes incorporating this compound.[7]
Materials:
-
Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phospholipid, cholesterol, and this compound in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask.[7] A common molar ratio is 70:30 (phospholipid:cholesterol), with this compound added at a desired molar percentage (e.g., 1-5 mol%).
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the phospholipid (e.g., 41°C for DPPC). Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[7]
-
Drying: To ensure complete removal of residual organic solvent, dry the lipid film under a stream of nitrogen gas or in a desiccator under vacuum for at least 2 hours.[7][8]
-
Hydration: Add the pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the Tc of the phospholipid. Agitate the flask gently to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).[9]
-
Size Reduction (Sonication or Extrusion):
-
Sonication: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator above the lipid Tc.[7][9]
-
Extrusion: For a more uniform size distribution, pass the MLV suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the Tc.[10]
-
-
Purification: Remove any unencapsulated material by dialysis or size exclusion chromatography.
-
Storage: Store the liposome suspension at 4°C. Avoid freezing, as it can disrupt the liposome structure.[9]
Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes.
-
Procedure: Dilute the liposome suspension in the hydration buffer. Analyze the sample using a DLS instrument. A PDI value below 0.3 is desirable for a homogenous population.[7]
2. Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the surface charge of the liposomes, which indicates their stability in suspension.
-
Procedure: Dilute the liposome suspension in the hydration buffer and measure the zeta potential using a suitable instrument.
3. Determination of Encapsulation Efficiency (%EE):
-
Principle: This determines the percentage of the initial drug or substance that is successfully encapsulated within the liposomes.
-
Procedure:
-
Separate the liposomes from the unencapsulated substance using methods like centrifugation or dialysis.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated content.
-
Quantify the amount of encapsulated substance using an appropriate analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
Mandatory Visualization
Caption: Workflow for this compound-Containing Liposome Preparation.
Caption: Cellular Uptake Pathways of this compound Liposomes.
Discussion of Cellular Delivery
The cellular uptake of liposomes is a complex process influenced by their physicochemical properties and the cell type. For liposomes containing this compound, several mechanisms are plausible:
-
Endocytosis: This is a primary mechanism for liposome internalization.[6]
-
Clathrin-mediated endocytosis: A common pathway for the uptake of nanoparticles.
-
Caveolae-mediated endocytosis: This pathway is often associated with lipid rafts, which are rich in cholesterol and sphingolipids.[11] The presence of this compound might favor this route.
-
Receptor-mediated endocytosis: Cholesteryl esters are components of LDL particles, which are taken up by cells via the LDL receptor. It is hypothesized that liposomes containing this compound may be recognized by LDL receptors or related proteins like LRP, leading to enhanced uptake, particularly in cancer cells that overexpress these receptors.[1][12][13]
-
-
Membrane Fusion: Direct fusion of the liposome with the plasma membrane can result in the release of its contents directly into the cytoplasm. The lipid composition, including the presence of this compound, can influence the fusogenicity of the liposomes.
Once internalized, the liposomes typically traffic through the endo-lysosomal pathway.[12] The acidic environment of the lysosome can facilitate the degradation of the liposome and the release of the encapsulated cargo.[12] Cholesteryl esters are hydrolyzed in the lysosomes to release free cholesterol and fatty acids.[12] In some cases, liposomes can escape the endosome and release their contents into the cytoplasm, which is particularly important for the delivery of nucleic acids or proteins that are sensitive to lysosomal degradation.[14] The released cholesterol can then be transported to other cellular compartments like the endoplasmic reticulum.[14]
Conclusion
The incorporation of this compound into liposomal formulations offers a promising strategy to enhance stability and potentially target cellular delivery through mechanisms that mimic the uptake of natural lipoproteins. The protocols and data presented here provide a foundation for the development and characterization of these advanced drug delivery systems. Further investigation into the specific signaling pathways activated by these liposomes will be crucial for optimizing their therapeutic efficacy and ensuring their safety.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jptcp.com [jptcp.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 9. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 10. ableweb.org [ableweb.org]
- 11. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uptake of gold- and [3H]this compound-labeled human low density lipoprotein by cultured rat granulosa cells: cellular mechanisms involved in lipoprotein metabolism and their importance to steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective uptake and efflux of this compound in LDL by macrophages expressing 12/15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular trafficking mechanism, from intracellular uptake to extracellular efflux, for phospholipid/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope-Labeled Cholesteryl Linoleate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of stable isotope-labeled Cholesteryl Linoleate in metabolic research. The use of stable isotopes offers a powerful and safe method to trace the dynamics of cholesteryl ester metabolism in vivo and in vitro, providing critical insights into lipid transport, disease pathogenesis, and the mechanism of action of lipid-modulating therapies.
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a central role in the transport and storage of cholesterol. This compound, an ester of cholesterol and the omega-6 fatty acid linoleic acid, is one of the most abundant CEs in plasma lipoproteins, particularly low-density lipoprotein (LDL) and high-density lipoprotein (HDL). The metabolism of this compound is intricately linked to key processes in cardiovascular health and disease, including reverse cholesterol transport (RCT), lipoprotein remodeling, and atherosclerotic plaque formation.
Stable isotope-labeled this compound, typically enriched with deuterium (²H) or carbon-13 (¹³C), serves as a tracer that can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[1] This allows for the precise tracking of its metabolic fate without the safety concerns associated with radioactive isotopes.[1] These tracers are chemically identical to the natural molecules and are processed by cells and enzymes in the same manner.[2][3]
Key Applications
The use of stable isotope-labeled this compound and its precursors enables the detailed investigation of several key metabolic processes:
-
Reverse Cholesterol Transport (RCT): Tracing the movement of cholesterol from peripheral tissues back to the liver for excretion is a primary application.[4][5] This is crucial for understanding how HDL protects against atherosclerosis.
-
Cholesteryl Ester Transfer Protein (CETP) Activity: Quantifying the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL).[4][5][6] This is a key target for novel dyslipidemia therapies.
-
Lipoprotein Kinetics: Studying the rates of production, intravascular remodeling, and clearance of lipoprotein particles.[1][7]
-
Drug Efficacy and Mechanism of Action: Evaluating how pharmaceutical interventions impact the pathways of cholesteryl ester metabolism.[8][9]
-
Cellular Cholesterol Efflux and Esterification: Investigating the initial steps of RCT at the cellular level, including the removal of free cholesterol from cells and its subsequent esterification by lecithin-cholesterol acyltransferase (LCAT).[4][10]
Data Presentation: Quantitative Insights from Tracer Studies
The primary output of studies using stable isotope-labeled tracers is quantitative data on the kinetics of metabolic pathways. This data is typically generated by measuring the enrichment of the isotope in various lipid pools over time. Below are examples of how such data can be structured.
Table 1: Pharmacokinetic Parameters of Labeled this compound in Plasma Lipoproteins Following a Bolus Administration.
| Lipoprotein Fraction | Cmax (µmol/L) | Tmax (hours) | AUC (0-72h) (µmol·h/L) | Half-life (t½) (hours) |
| HDL | 15.2 ± 2.1 | 4 | 435 ± 58 | 18.5 ± 3.2 |
| LDL | 8.7 ± 1.5 | 12 | 398 ± 45 | 24.1 ± 4.5 |
| VLDL | 3.1 ± 0.8 | 2 | 45 ± 11 | 3.5 ± 1.1 |
Data are presented as mean ± standard deviation and are illustrative representations of typical results.
Table 2: Effect of a CETP Inhibitor on the Transfer of Labeled this compound from HDL.
| Treatment Group | Labeled CE in HDL at 24h (% of injected dose) | Labeled CE transferred to ApoB-lipoproteins at 24h (% of injected dose) | Fractional Transfer Rate (%/hour) |
| Vehicle Control | 35.6 ± 4.2 | 25.1 ± 3.8 | 1.05 ± 0.15 |
| CETP Inhibitor | 58.9 ± 5.1 | 5.3 ± 1.9 | 0.22 ± 0.08 |
Data are presented as mean ± standard deviation and are illustrative representations of typical results.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of metabolic studies using stable isotope-labeled this compound. The following protocols outline the key steps for in vivo and in vitro experiments.
Protocol 1: In Vivo Reverse Cholesterol Transport and Lipoprotein Kinetics in a Murine Model
This protocol describes the use of stable isotope-labeled this compound to assess RCT and lipoprotein dynamics in mice.
1. Materials and Reagents:
- Stable isotope-labeled this compound (e.g., Cholesteryl [1-¹³C]linoleate or this compound-d7)
- Vehicle for injection (e.g., corn oil, intralipid)[11]
- Anesthesia (e.g., isoflurane)
- Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)
- Lipid extraction solvents (e.g., methanol, pentanol, chloroform)[11]
- Internal standards for mass spectrometry (e.g., deuterated cholesterol, other deuterated cholesteryl esters)[12][13]
- Instrumentation: Ulta-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[11][12]
2. Experimental Procedure:
- Tracer Preparation: Prepare the labeled this compound in the desired vehicle for administration. The concentration should be determined based on the analytical sensitivity and the desired tracer-to-tracee ratio.
- Animal Handling and Tracer Administration:
- Acclimatize C57BL/6 mice for at least one week.
- Fast the mice for 4-6 hours prior to the study.
- Administer the labeled this compound via intravenous (tail vein) or intraperitoneal injection. A typical dose might be in the range of 10-150 mg/kg, depending on the specific research question.[11]
- Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) via retro-orbital or tail vein sampling.[11]
- Process the blood to obtain plasma by centrifugation. Store plasma at -80°C until analysis.
- Lipid Extraction from Plasma:
- To a small volume of plasma (e.g., 10 µL), add a larger volume of methanol containing the internal standards (e.g., 90 µL).[11]
- Further dilute with a non-polar solvent like pentanol (e.g., 300 µL).[11]
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Mass Spectrometry Analysis:
- Analyze the supernatant containing the lipid extract by LC-MS/MS.[11]
- Use multiple-reaction monitoring (MRM) to specifically detect and quantify the stable isotope-labeled this compound and its unlabeled counterpart.[11] The transition for cholesteryl esters typically involves the neutral loss of the cholesterol backbone (m/z 369.3).[12]
- Data Analysis:
- Calculate the concentration of the labeled this compound at each time point by normalizing its peak area to the peak area of the internal standard.[11]
- Plot the concentration-time curve and perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.
- Isolate different lipoprotein fractions (e.g., by ultracentrifugation or FPLC) prior to lipid extraction to determine the distribution of the tracer among VLDL, LDL, and HDL.
Protocol 2: In Vitro Cholesterol Efflux Assay Using Labeled Cholesterol
This protocol outlines the measurement of cholesterol efflux from macrophages, a key initial step in RCT, using stable isotope-labeled cholesterol, which is then esterified to form labeled cholesteryl esters.
1. Materials and Reagents:
- Macrophage cell line (e.g., J774, THP-1) or primary monocyte-derived macrophages.
- Stable isotope-labeled cholesterol (e.g., [d7]-cholesterol).[10]
- Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS).
- BSA (fatty acid-free).
- HDL or Apolipoprotein A-I (ApoA-I) as cholesterol acceptors.
- Lipid extraction solvents (chloroform, methanol).
- Derivatization agent (e.g., acetyl chloride) to convert free cholesterol to a detectable form for ESI-MS.[10][12]
- Instrumentation: Electrospray ionization tandem mass spectrometer (ESI-MS/MS).[10]
2. Experimental Procedure:
- Cell Culture and Labeling:
- Plate macrophages in multi-well plates and allow them to adhere.
- Prepare a labeling medium by complexing [d7]-cholesterol with BSA in serum-free medium.
- Incubate the cells with the labeling medium for 24-48 hours to allow for the uptake and equilibration of the labeled cholesterol with cellular pools.
- Cholesterol Efflux:
- Wash the cells with PBS to remove excess labeled cholesterol.
- Add fresh serum-free medium containing the cholesterol acceptor (e.g., HDL or ApoA-I) to the cells.
- Incubate for a defined period (e.g., 4-24 hours) to allow for cholesterol efflux.
- Sample Collection:
- At the end of the incubation, collect the cell culture medium (containing the effused cholesterol).
- Wash the cells with ice-cold PBS and lyse them to collect the intracellular lipids.
- Lipid Extraction and Derivatization:
- Perform a lipid extraction on both the medium and the cell lysate.
- Evaporate the solvent and derivatize the free cholesterol to acetylated cholesterol using acetyl chloride. This step improves detection by ESI-MS.[10]
- The labeled cholesteryl esters formed intracellularly can be analyzed directly.
- Mass Spectrometry Analysis:
- Analyze the samples using direct infusion ESI-MS/MS.[10]
- Detect the acetylated [d7]-cholesterol and unlabeled cholesterol using product ion scanning or neutral loss scanning.[10]
- Quantify the labeled cholesteryl esters by monitoring for the neutral loss of the [d7]-cholestane fragment.[10]
- Data Analysis:
- Calculate the percentage of cholesterol efflux as the amount of labeled cholesterol in the medium divided by the total amount of labeled cholesterol (medium + cells), multiplied by 100.
- Compare efflux to different acceptors or under different experimental conditions (e.g., in the presence of a drug).
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in cholesteryl ester metabolism and the experimental designs used to study them.
Caption: Metabolic pathway of reverse cholesterol transport (RCT) traced with [d7]-cholesterol.
Caption: Experimental workflow for an in vivo stable isotope tracer study of cholesteryl ester metabolism.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cholesteryl ester transfer protein in reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesteryl ester transfer proteins, reverse cholesterol transport, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 12. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Linoleate standard for high-performance liquid chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl linoleate is a critical analyte in various fields of research, including the study of atherosclerosis, lipid metabolism, and the development of lipid-lowering therapeutics. As a major component of low-density lipoproteins (LDL), its accurate quantification is essential. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of cholesteryl esters. This document provides detailed application notes and protocols for the use of a this compound standard in HPLC analysis.
This compound Standard: Properties and Handling
A high-purity this compound standard is fundamental for accurate and reproducible HPLC analysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C45H76O2 |
| Molecular Weight | 649.08 g/mol |
| Purity (by HPLC) | ≥98% |
| Appearance | White to off-white powder or waxy solid |
| Solubility | Soluble in chloroform (e.g., 100 mg/mL), sparingly soluble in other organic solvents.[1][2] |
| Storage | -20°C in a tightly sealed container, protected from light.[1][2] |
Handling Precautions:
-
This compound is for research use only.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare a series of standard solutions for calibration curve generation.
Materials:
-
This compound standard (≥98% purity)
-
Chloroform, HPLC grade
-
Acetonitrile, HPLC grade
-
Isopropanol, HPLC grade
-
Class A volumetric flasks
-
Calibrated micropipettes
Protocol:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of chloroform and then bring to volume with the same solvent. Mix thoroughly until fully dissolved. This is your stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution using a mixture of acetonitrile and isopropanol (e.g., 50:50, v/v) to prepare a series of working standard solutions.
-
Suggested concentration levels for the calibration curve: 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.
-
Store the stock and working solutions at 2-8°C, protected from light. It is recommended to prepare fresh working solutions daily.
-
HPLC Method for this compound Analysis
Objective: To provide a validated HPLC method for the quantification of this compound. This method is based on common practices for the analysis of cholesteryl esters.
Table 2: HPLC Operating Conditions
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography system with UV detector |
| Column | Reversed-phase C18 column (e.g., Zorbax ODS, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Isocratic: Acetonitrile / Isopropanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm or 210 nm[1] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Method Validation Parameters:
The following parameters should be assessed to ensure the suitability of the HPLC method for its intended purpose.
Table 3: Typical Method Validation Data (Illustrative)
| Parameter | Typical Value |
| Retention Time | ~ 8-10 minutes (varies with specific column and conditions) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 50 - 150 ng/mL |
| Limit of Quantification (LOQ) | 150 - 500 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Data Analysis and Interpretation
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification of Unknown Samples: Inject the prepared sample solution into the HPLC system. Determine the peak area of the this compound peak. Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Quality control workflow for the this compound standard.
Troubleshooting
Table 4: Common HPLC Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No peak or very small peak | - No injection made- Detector issue- Standard degradation | - Check autosampler/syringe- Verify detector lamp is on and functional- Prepare fresh standard solutions |
| Broad or split peaks | - Column contamination- Column degradation- Mobile phase issue | - Flush the column with a strong solvent- Replace the column- Prepare fresh mobile phase and degas properly |
| Shifting retention times | - Change in mobile phase composition- Fluctuation in column temperature- Leak in the system | - Prepare fresh mobile phase accurately- Ensure stable column temperature- Check for leaks in fittings and pump |
| Baseline noise or drift | - Air bubbles in the system- Contaminated mobile phase- Detector lamp aging | - Degas the mobile phase- Use fresh, HPLC-grade solvents- Replace the detector lamp |
References
Application Notes and Protocols: Cell Culture Models for Studying Cholesteryl Linoleate Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common cell culture models and detailed protocols for investigating the cellular uptake of cholesteryl linoleate, a major component of low-density lipoprotein (LDL) cholesterol. Understanding the mechanisms of cholesteryl ester uptake is crucial for research in cardiovascular disease, metabolic disorders, and cancer.
Introduction to Cholesteryl Ester Uptake
Cholesteryl esters, such as this compound, are the primary form in which cholesterol is transported in the bloodstream within lipoprotein particles. The uptake of these esters by cells is a critical process for maintaining cholesterol homeostasis. Dysregulation of this process can lead to cholesterol accumulation and the development of pathological conditions like atherosclerosis.[1] Cell culture models provide invaluable in vitro systems to dissect the molecular mechanisms of this compound uptake, identify potential therapeutic targets, and screen for compounds that modulate this process.
Common Cell Culture Models for Lipid Uptake Studies
A variety of cell lines are utilized to study the uptake of this compound, each offering unique advantages for modeling different physiological or pathological states. The choice of cell model is critical and depends on the specific research question.
| Cell Line | Origin | Key Characteristics & Relevance | Common Lipoprotein Studied |
| HepG2 | Human Hepatocellular Carcinoma | Expresses high levels of LDL receptors (LDLR); widely used as a model for liver-mediated lipoprotein metabolism and clearance.[2] | LDL, VLDL |
| RAW 264.7 | Mouse Macrophage | Models macrophage cholesterol accumulation and foam cell formation, a key event in atherosclerosis.[3][4] These cells are known to accumulate significant amounts of cholesterol.[3] | Modified LDL (e.g., oxidized LDL), Native LDL |
| HK-2 | Human Renal Proximal Tubular Epithelial | Used to study the role of cholesterol homeostasis in kidney pathophysiology.[2] | LDL |
| HCAEC | Human Coronary Artery Endothelial Cells | Provides a model for the endothelium, which is critically involved in the initiation and progression of atherosclerosis.[2] | LDL |
| MCF-7, T47D | Human Breast Cancer (ER+) | Used to investigate the link between lipid metabolism and cancer progression, as cancer cells often exhibit altered cholesterol uptake.[5][6] | LDL, HDL |
| MDA-MB-231 | Human Breast Cancer (Triple-Negative) | Represents a different subtype of breast cancer to study lipid metabolism variations.[5] | LDL, HDL |
| CHO | Chinese Hamster Ovary | Often used for genetic manipulation studies, such as overexpression or knockout of receptors involved in lipid uptake.[7] | LDL, HDL |
Key Pathways of this compound Uptake
LDL Receptor-Mediated Endocytosis
The primary pathway for the uptake of cholesteryl esters from LDL is through receptor-mediated endocytosis.[8] This process is initiated by the binding of Apolipoprotein B100 (ApoB100) on the LDL particle to the LDL receptor (LDLR) on the cell surface.[9][10] The LDL-LDLR complex is then internalized into the cell through clathrin-coated pits, which bud off to form endocytic vesicles.[8][11] Inside the cell, the vesicle matures into a late endosome, where the acidic environment causes the dissociation of the LDL particle from its receptor.[2] The receptor is recycled back to the cell surface, while the LDL particle is transported to the lysosome.[10] In the lysosome, the cholesteryl esters are hydrolyzed to free cholesterol, which can then be used by the cell.[11]
Selective Uptake
Selective lipid uptake is a process where cholesteryl esters are taken up by the cell without the internalization and degradation of the entire lipoprotein particle.[12] This pathway is primarily mediated by the Scavenger Receptor B-type I (SR-BI). It is a major route for the uptake of cholesteryl esters from High-Density Lipoprotein (HDL) by the liver and steroidogenic tissues.[12] Some studies suggest that a similar SR-BI-independent selective uptake mechanism for LDL cholesteryl ester exists in macrophages, contributing to foam cell formation.[12][13]
SREBP-Mediated Regulation of Cholesterol Homeostasis
Cellular cholesterol levels are tightly regulated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[14] When intracellular cholesterol levels are low, SREBP is activated and moves to the nucleus, where it functions as a transcription factor. It upregulates the expression of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake, most notably the LDL receptor gene (LDLR).[11][14] Conversely, when cellular cholesterol is high, SREBP activation is inhibited, leading to decreased LDLR expression and reduced cholesterol uptake.[14]
Experimental Protocols
Protocol 1: Fluorescent this compound Uptake Assay using Live-Cell Imaging
This protocol describes a method to visualize and quantify the uptake of this compound in real-time using fluorescently labeled LDL. Probes like pHrodo™ Red-LDL are particularly useful as they are non-fluorescent at neutral pH and become brightly fluorescent in the acidic environment of endosomes and lysosomes, reducing background signal.[2]
Principle: Cells are incubated with LDL containing a fluorescently labeled this compound analog. As the LDL is internalized via endocytosis and trafficked to acidic compartments, the fluorescence intensity within the cells increases. This increase can be monitored over time using a live-cell imaging system.[2][15]
Materials:
-
Selected cell line (e.g., HepG2, RAW 264.7)
-
Complete growth medium and serum-free medium
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., pHrodo™ Red-LDL, BODIPY™-Cholesteryl Linoleate complexed with LDL)
-
24- or 96-well clear-bottom imaging plates
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
-
Phosphate-Buffered Saline (PBS)
-
Optional: Positive/Negative controls (e.g., Simvastatin to increase uptake, Dynasore to inhibit uptake).[2]
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well imaging plate at a density that ensures they are sub-confluent (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[2]
-
Cholesterol Starvation: To upregulate LDL receptor expression, replace the growth medium with a medium containing 5% LPDS and incubate for 24 hours.[2]
-
Treatment (Optional): If testing compounds, replace the starvation medium with fresh LPDS medium containing the test compounds or controls (e.g., Simvastatin) and incubate for a predetermined period (e.g., 18-24 hours).
-
Labeling: Remove the medium and add fresh serum-free medium containing the fluorescently labeled LDL at a final concentration of 5-10 µg/mL.
-
Live-Cell Imaging: Immediately place the plate into the live-cell imaging system. Acquire both phase-contrast and fluorescent images at regular intervals (e.g., every 30-60 minutes) for a duration of 4-6 hours.[2]
-
Data Analysis:
-
Use image analysis software to segment the cells based on the phase-contrast images and quantify the total fluorescence intensity per cell or per well.
-
Normalize the fluorescence intensity to the cell area or cell count to account for variations in cell density.[2]
-
Plot the normalized fluorescence intensity over time to generate uptake curves.
-
Protocol 2: Radiolabeled this compound Uptake Assay
This classic method offers high sensitivity and is considered a gold standard for quantifying uptake.
Principle: Cells are incubated with LDL containing radiolabeled this compound (e.g., [³H]this compound). After incubation, cells are washed to remove unbound LDL, and the intracellular radioactivity is measured using a scintillation counter. This provides a direct measure of the mass of cholesteryl ester taken up by the cells.[12][16]
Materials:
-
Selected cell line
-
Complete growth medium and medium with LPDS
-
LDL radiolabeled with [³H]this compound or a non-hydrolyzable ether analog like [³H]cholesteryl ether.[12]
-
12- or 24-well cell culture plates
-
Ice-cold PBS
-
0.1 M NaOH solution
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding and Starvation: Follow steps 1 and 2 from Protocol 4.1.
-
Labeling: Cool plates on ice. Remove starvation medium and add ice-cold medium containing [³H]this compound-LDL (e.g., 10 µg/mL) with or without an excess of unlabeled LDL (to determine non-specific uptake).
-
Incubation: Transfer plates to a 37°C incubator for a desired time period (e.g., 2-4 hours).
-
Washing: Return plates to ice. Aspirate the medium and wash the cell monolayers extensively (e.g., 3 times with ice-cold PBS) to remove all unbound radiolabeled LDL.
-
Cell Lysis: Add 0.1 M NaOH to each well to lyse the cells and solubilize the protein.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Use another aliquot of the lysate to determine the total protein content in each well using a protein assay.
-
-
Data Analysis:
-
Convert CPM to moles of this compound using the specific activity of the radiolabeled LDL.
-
Normalize the amount of this compound taken up to the total protein content (e.g., nmol/mg protein).
-
Calculate specific uptake by subtracting the non-specific uptake (from wells with excess unlabeled LDL) from the total uptake.
-
Protocol 3: LC-MS for Quantification of Intracellular Cholesteryl Esters
This method allows for the precise quantification of not only total cholesteryl ester content but also the specific fatty acid composition, such as this compound.[3][4]
Principle: After incubating cells with a source of this compound (e.g., LDL), total lipids are extracted from the cells. The lipid extract is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify specific cholesteryl ester species.[4]
Materials:
-
Cultured and treated cells
-
Ice-cold PBS
-
Solvents for lipid extraction (e.g., chloroform, methanol - Folch method)[4]
-
LC-MS system with a suitable column (e.g., C18)
-
Internal standards (e.g., deuterated cholesteryl ester)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as desired.
-
Cell Harvesting: Aspirate medium, wash cells with ice-cold PBS, and harvest by scraping or trypsinization. Create a cell pellet by centrifugation.
-
Lipid Extraction: Perform a lipid extraction on the cell pellet using a standard method like the Folch or Bligh-Dyer procedure. This separates the lipids into an organic phase.[4]
-
Sample Preparation: Evaporate the organic solvent under nitrogen gas. Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile).
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Use a chromatographic gradient to separate different lipid classes, including cholesteryl esters.[4]
-
The mass spectrometer will detect and quantify the specific mass-to-charge ratio corresponding to this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the sample based on the ratio of its peak area to that of the known amount of internal standard.
-
Normalize the result to the initial cell number or protein content.
-
Data Presentation: Quantitative Analysis of this compound Uptake
The following table summarizes representative quantitative data from studies on LDL uptake, illustrating the type of results that can be obtained using the described protocols.
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| HepG2 | Simvastatin (24h) | LDL Influx (Normalized Fluorescence) | ~2.5-fold increase vs. control | [2] |
| HepG2 | Dynasore (Endocytosis Inhibitor) | LDL Influx (Normalized Fluorescence) | Significant reduction vs. control | [2] |
| HepG2 | rPCSK9 (Promotes LDLR degradation) | LDL Influx (Normalized Fluorescence) | Significant reduction vs. control | [2] |
| Mouse BMM | [³H]CEt-LDL (1000 µg/ml, 24h) | Selective CE Uptake | 175 nmol CE/mg protein | [13] |
| Mouse BMM | ¹²⁵I-LDL (1000 µg/ml, 24h) | Whole Particle Uptake | 50 nmol CE/mg protein | [13] |
| RAW 264.7 | Untreated | This compound Content | Higher concentration of polyunsaturated CEs (like C18:2) compared to saturated CEs. | [3] |
| Neuro2A | Untreated | This compound Content | Showed a preference for this compound over other esters like cholesteryl oleate. | [4] |
BMM: Bone Marrow-derived Macrophages; CEt: Cholesteryl ether; CE: Cholesteryl Ester.
Conclusion
The cell culture models and protocols detailed in these notes provide a robust framework for investigating the cellular uptake of this compound. By employing techniques ranging from live-cell imaging to mass spectrometry, researchers can gain deep insights into the fundamental mechanisms of cholesterol metabolism. This knowledge is essential for developing novel therapeutic strategies for a wide range of diseases linked to aberrant lipid homeostasis.
References
- 1. familyheart.org [familyheart.org]
- 2. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Lipid analysis of eight human breast cancer cell lines with ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The utility of 3D models to study cholesterol in cancer: Insights and future perspectives [frontiersin.org]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of an Intramolecular Contact on Lipoprotein Uptake by the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDL receptor - Wikipedia [en.wikipedia.org]
- 11. ahajournals.org [ahajournals.org]
- 12. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-capacity selective uptake of cholesteryl ester from native LDL during macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pathways and Mechanisms of Cellular Cholesterol Efflux—Insight From Imaging [frontiersin.org]
- 15. Research Portal [scholarship.miami.edu]
- 16. Uptake of gold- and [3H]this compound-labeled human low density lipoprotein by cultured rat granulosa cells: cellular mechanisms involved in lipoprotein metabolism and their importance to steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholesteryl Linoleate as a Substrate for Cholesterol Esterase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol esterase (CE), also known as sterol esterase, is a critical enzyme in lipid metabolism that catalyzes the hydrolysis of cholesteryl esters into free cholesterol and fatty acids. This enzymatic activity is pivotal in various physiological and pathophysiological processes, including dietary lipid absorption, cholesterol transport, and the development of atherosclerosis and certain cancers. The quantification of cholesterol esterase activity is therefore essential for basic research, clinical diagnostics, and the development of therapeutic agents targeting lipid metabolic pathways. Cholesteryl linoleate, a major cholesteryl ester found in low-density lipoproteins (LDL), serves as a physiologically relevant and widely used substrate for in vitro cholesterol esterase assays.
These application notes provide detailed protocols for colorimetric and fluorometric cholesterol esterase assays using this compound as a substrate. Additionally, we summarize key quantitative data and present diagrams of the experimental workflow and relevant signaling pathways to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the key quantitative parameters for the colorimetric and fluorometric cholesterol esterase assays detailed in this document.
Table 1: Reagent Concentrations for Colorimetric Cholesterol Esterase Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| Potassium Phosphate Buffer (pH 7.0) | 0.2 M | 0.11 M |
| This compound | 39 mg in 100 mL (with Triton X-100 and Sodium Cholate) | 0.20 mM |
| 4-Aminoantipyrine (4-AA) | 1.76% (w/v) | 1.5 mM |
| Phenol | 6.0% (w/v) | - |
| Horseradish Peroxidase (POD) | 150 PU/mL | - |
| Cholesterol Oxidase (COD) | 300 U/mL | - |
Table 2: Key Parameters for Cholesterol Esterase Assays
| Parameter | Colorimetric Assay | Fluorometric Assay |
| Substrate | This compound | Cholesteryl Oleate (similar principle applies to this compound) |
| Detection Method | Spectrophotometry (Absorbance at 500 nm) | Fluorometry (Excitation: 530-560 nm, Emission: 590 nm) |
| Incubation Temperature | 37°C | 37°C |
| Incubation Time | 3-4 minutes (initial linear rate) | 30 minutes |
| Key Reagents | 4-Aminoantipyrine, Phenol, Peroxidase, Cholesterol Oxidase | Amplex Red, Horseradish Peroxidase, Cholesterol Oxidase |
Experimental Protocols
Colorimetric Assay for Cholesterol Esterase Activity
This protocol is adapted from a widely used method for the spectrophotometric determination of cholesterol esterase activity.[1][2]
Principle:
Cholesterol esterase hydrolyzes this compound to produce free cholesterol and linoleic acid. The liberated cholesterol is then oxidized by cholesterol oxidase to produce cholestenone and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase, the H₂O₂ reacts with 4-aminoantipyrine and phenol to form a quinoneimine dye, which can be quantified by measuring the absorbance at 500 nm. The rate of color formation is directly proportional to the cholesterol esterase activity.
Reagents:
-
Reagent A: 0.2 M Potassium Phosphate Buffer, pH 7.0
-
Reagent B: this compound Substrate Solution:
-
Dissolve 39 mg of this compound in 2 mL of isopropanol with gentle heating.
-
In a separate beaker, heat approximately 80 mL of 1.0% (v/v) Triton X-100 solution to 72-74°C.
-
Slowly add the hot Triton X-100 solution to the this compound solution while stirring in a hot water bath (72-74°C) for 30 minutes. The solution will initially be clear and then turn cloudy.
-
Cool the solution to room temperature under running water with gentle agitation.
-
Add 600 mg of sodium cholate and dissolve completely.
-
Bring the final volume to 100 mL with 1.0% Triton X-100 solution. This solution is stable for at least 5 days at 4°C.
-
-
Reagent C: 4-Aminoantipyrine (4-AA) Solution (1.76% w/v): Dissolve 1.76 g of 4-aminoantipyrine in 100 mL of deionized water. Store in a brown bottle at 4°C.
-
Reagent D: Phenol Solution (6.0% w/v): Dissolve 6.0 g of phenol in 100 mL of deionized water. Store in a brown bottle at 4°C.
-
Reagent E: Horseradish Peroxidase (POD) Solution (150 PU/mL): Prepare fresh by dissolving horseradish peroxidase in 0.1 M potassium phosphate buffer, pH 7.0.
-
Reagent F: Cholesterol Oxidase (COD) Solution (300 U/mL): Prepare fresh by dissolving cholesterol oxidase from Streptomyces sp. in ice-cold deionized water.
-
Reagent G: Enzyme Diluent: 20 mM potassium phosphate buffer (pH 7.5) containing 2 mM MgCl₂, 0.5 mM EDTA, and 0.2% BSA.
Assay Procedure:
-
Prepare the Working Solution (for 50 tests): In a brown bottle, mix the following:
-
75 mL of Reagent A (Buffer)
-
50 mL of Reagent B (Substrate Solution)
-
2.5 mL of Reagent C (4-AA Solution)
-
5.0 mL of Reagent D (Phenol Solution)
-
5.0 mL of Reagent E (POD Solution)
-
-
Reaction Setup:
-
Pipette 2.75 mL of the working solution into a cuvette and equilibrate to 37°C for approximately 5 minutes.
-
Add 0.1 mL of Reagent F (COD solution), mix, and incubate at 37°C for another 2 minutes.
-
-
Initiate the Reaction:
-
Add 0.1 mL of the cholesterol esterase enzyme solution (diluted in Reagent G to a concentration of 0.08-0.22 U/mL) and mix by gentle inversion.
-
-
Measurement:
-
Immediately record the increase in absorbance at 500 nm for 3 to 4 minutes using a spectrophotometer thermostated at 37°C.
-
Calculate the change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.
-
-
Blank Measurement:
-
Prepare a blank by adding 0.1 mL of the enzyme diluent (Reagent G) instead of the enzyme solution to the reaction mixture.
-
Measure the blank rate (ΔOD blank/min) using the same procedure.
-
-
Calculation of Activity:
-
The activity of the cholesterol esterase is proportional to (ΔOD test/min - ΔOD blank/min).
-
Unit Definition: One unit of cholesterol esterase is defined as the amount of enzyme that forms one micromole of hydrogen peroxide (which corresponds to half a micromole of quinoneimine dye) per minute under the specified conditions.
-
Fluorometric Assay for Cholesterol Esterase Activity
This protocol provides a highly sensitive method for measuring cholesterol esterase activity.
Principle:
Similar to the colorimetric assay, cholesterol esterase hydrolyzes a cholesteryl ester substrate. The resulting free cholesterol is oxidized by cholesterol oxidase to produce H₂O₂. In this assay, H₂O₂ reacts with a fluorogenic probe, such as Amplex® Red, in the presence of horseradish peroxidase to produce the highly fluorescent compound resorufin. The increase in fluorescence is proportional to the cholesterol esterase activity.
Reagents:
-
5x Assay Buffer: 0.5 M Potassium Phosphate (pH 7.4), 0.25 M NaCl, 25 mM Cholic Acid, 0.5% Triton X-100.[3]
-
1x Assay Buffer: Dilute the 5x Assay Buffer 1:5 with deionized water.
-
This compound Substrate: Prepare a stock solution in an appropriate solvent (e.g., chloroform or dissolved in a detergent-based buffer similar to the colorimetric assay).
-
Amplex® Red Reagent (10 mM stock): Dissolve Amplex® Red in DMSO.
-
Horseradish Peroxidase (HRP) (10 U/mL stock): Dissolve in 1x Assay Buffer.
-
Cholesterol Oxidase (10 U/mL stock): Dissolve in 1x Assay Buffer.
-
Cholesterol Esterase Enzyme Solution: Dilute the enzyme to the desired concentration in 1x Assay Buffer.
Assay Procedure:
-
Prepare the Working Solution: In a microcentrifuge tube, prepare the working solution containing:
-
1x Assay Buffer
-
Amplex® Red reagent (final concentration ~50 µM)
-
HRP (final concentration ~0.1 U/mL)
-
Cholesterol Oxidase (final concentration ~0.1 U/mL)
-
-
Reaction Setup:
-
Add 50 µL of the working solution to each well of a 96-well microplate.
-
Add 50 µL of the diluted cholesterol esterase enzyme solution or blank (1x Assay Buffer) to the respective wells.
-
-
Initiate the Reaction:
-
Add 10 µL of the this compound substrate solution to each well to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at 590 nm.[3]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the fluorescence of the samples.
-
The cholesterol esterase activity is proportional to the net fluorescence. A standard curve using known concentrations of cholesterol can be used for absolute quantification.
-
Mandatory Visualizations
Signaling Pathway
The formation and hydrolysis of cholesteryl esters are integral to cellular cholesterol homeostasis and are implicated in various signaling pathways, particularly in cancer cell proliferation and invasion.[4] The following diagram illustrates a simplified signaling pathway involving cholesterol esterification.
Caption: Signaling pathway linking GPCR activation to cell proliferation via cholesterol esterification.
Experimental Workflow
The following diagram outlines the general experimental workflow for a colorimetric cholesterol esterase assay.
Caption: General workflow for a colorimetric cholesterol esterase assay.
Discussion and Applications
The choice between a colorimetric and a fluorometric assay depends on the required sensitivity and available equipment. Colorimetric assays are robust and suitable for routine measurements, while fluorometric assays offer higher sensitivity, making them ideal for samples with low enzyme activity or for high-throughput screening applications.
The accurate measurement of cholesterol esterase activity is crucial in various research and drug development contexts:
-
Atherosclerosis Research: Increased cholesterol ester accumulation in macrophages is a hallmark of foam cell formation in atherosclerotic plaques.[5] Assaying cholesterol esterase activity helps in understanding the mechanisms of cholesterol efflux and in screening for compounds that promote this process.
-
Cancer Biology: Deregulation of cholesterol esterification has been observed in several cancers.[4] Cholesterol esterase assays can be used to investigate the role of cholesterol metabolism in tumor growth and to evaluate the efficacy of inhibitors of enzymes involved in this pathway, such as ACAT (acyl-CoA:cholesterol acyltransferase).
-
Drug Development: These assays are fundamental for screening and characterizing inhibitors or activators of cholesterol esterase. Such compounds may have therapeutic potential for treating cardiovascular diseases, metabolic disorders, and certain types of cancer.
-
Clinical Diagnostics: Assays for cholesterol and cholesteryl esters are standard in clinical laboratories for assessing cardiovascular disease risk. While direct measurement of cholesterol esterase activity is less common clinically, it is a valuable research tool for understanding dyslipidemia.
References
- 1. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Note: In Situ Detection of Cholesteryl Linoleate using Raman Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Cholesteryl esters, such as cholesteryl linoleate, are neutral lipids formed by the esterification of cholesterol with a fatty acid. They are the primary form in which cholesterol is stored within cells, primarily in organelles called lipid droplets (LDs), and are transported in lipoproteins in the bloodstream.[1][2] The accumulation of cholesteryl esters is a hallmark of various pathological conditions, including atherosclerosis, certain cancers, and metabolic diseases like Niemann-Pick type C.[3][4] Therefore, methods for the in situ detection and quantification of specific cholesteryl esters like this compound are crucial for understanding disease mechanisms and for the development of novel therapeutics.
Raman microscopy is a non-invasive, label-free analytical technique that provides detailed chemical information based on the intrinsic vibrational properties of molecules.[5][6] This method offers high spatial resolution and requires minimal sample preparation, making it ideal for imaging the composition of individual lipid droplets within single live or fixed cells.[4][7] By targeting unique vibrational signatures, Raman microscopy can differentiate this compound from other lipids, such as triglycerides and other cholesteryl esters, allowing for its specific localization and quantification.[3][8]
Principle of the Method Raman microscopy utilizes the phenomenon of Raman scattering. When monochromatic light from a laser interacts with a sample, a small fraction of the light is scattered at different frequencies. This frequency shift corresponds to the specific vibrational energies of the chemical bonds within the molecules. A Raman spectrum is a plot of the intensity of this scattered light versus the frequency shift (in wavenumbers, cm⁻¹), which serves as a unique chemical "fingerprint" for a given molecule.
For this compound, the Raman spectrum contains distinct peaks arising from both the cholesterol sterol ring and the linoleate fatty acid chain. By identifying and analyzing the intensity of these characteristic peaks, one can confirm the presence of the molecule and quantify its concentration relative to other components within the focal volume.[3][6] Advanced techniques like hyperspectral Stimulated Raman Scattering (SRS) microscopy allow for rapid chemical imaging by targeting these specific vibrational frequencies.[2][5]
Key Raman Signatures for this compound Detection
The identification of this compound is based on the detection of several characteristic Raman bands. The table below summarizes the key vibrational modes and their corresponding wavenumber assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Component Origin | Reference |
| ~1745 | C=O Stretching | Ester Linkage | [3][6][8] |
| ~1669 | C=C Stretching | Cholesterol Sterol Ring (C5=C6) | [3][4][9] |
| ~1655 | cis C=C Stretching | Linoleate Acyl Chain | [3][8][10] |
| ~1445 | CH₂ Scissoring / Deformation | Acyl Chain & Sterol Ring | [8][10][11] |
| ~700 | Ring Breathing Mode | Cholesterol Sterol Ring | [6] |
Experimental Protocols
Protocol 1: Sample Preparation for In Situ Analysis
This protocol is designed for mammalian cells cultured on a substrate suitable for Raman microscopy.
-
Cell Culture:
-
Seed cells (e.g., macrophages, hepatocytes, or cancer cell lines) onto Raman-grade substrates such as calcium fluoride (CaF₂) or quartz coverslips. These materials have a low Raman background signal.
-
Culture cells in a suitable medium until they reach the desired confluency.
-
-
Induction of Lipid Droplet Formation (Optional):
-
To study this compound accumulation, cells can be incubated with fatty acids. For example, treat cells with a complex of linoleic acid and bovine serum albumin (BSA) in the culture medium for 12-24 hours to induce the formation of lipid droplets rich in this compound.
-
-
Cell Fixation:
-
Mounting:
-
Mount the coverslip onto a microscope slide with a drop of PBS.
-
Seal the edges of the coverslip with epoxy or nail polish to prevent the sample from drying out during imaging.[12]
-
Protocol 2: Raman Microscopy Data Acquisition
This protocol outlines the general steps for acquiring hyperspectral Raman data from prepared cells.
-
System Configuration:
-
Use a confocal Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Select a high numerical aperture (NA) objective (e.g., 60x or 100x, water or oil immersion) for high spatial resolution.
-
-
Locating Cells and Lipid Droplets:
-
Use brightfield or differential interference contrast (DIC) imaging to locate individual cells. Lipid droplets often appear as bright, refractile bodies within the cytoplasm.
-
-
Data Acquisition:
-
Point Spectra: Position the laser focus onto a single lipid droplet and acquire a high-quality Raman spectrum. Use an integration time sufficient to achieve a good signal-to-noise ratio (e.g., 5-10 seconds per acquisition, with multiple accumulations).[8]
-
Hyperspectral Imaging (Mapping): Define a region of interest (ROI) covering an entire cell or a group of cells.
-
Acquire a full Raman spectrum at each pixel within the ROI using a defined step size (e.g., 0.3-0.5 µm). This generates a 3D data cube (x, y, wavenumber).
-
Acquire a background spectrum from a cell-free region on the coverslip.[8]
-
Protocol 3: Data Pre-processing and Analysis
Raw Raman spectra require several processing steps before quantitative analysis can be performed.
-
Cosmic Ray Removal: Apply a spike-removal filter to eliminate sharp, narrow peaks caused by cosmic rays.
-
Background Subtraction: Subtract the recorded background spectrum (from the cell-free region) from the entire dataset to remove signals from the substrate and media.[7]
-
Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fitting or asymmetric least squares) to remove low-frequency fluorescence background.[7]
-
Normalization: Normalize the spectra to a specific peak that is expected to be relatively constant, such as the CH₂ deformation band at ~1445 cm⁻¹, to account for variations in sample thickness or laser power.[7]
-
Chemical Image Generation: Generate intensity maps for specific components by integrating the area under their characteristic peaks (e.g., ~1669 cm⁻¹ for cholesterol, ~1745 cm⁻¹ for total esters).
-
Chemometric Analysis: For complex spectra with overlapping peaks, use multivariate analysis methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) to deconvolve the spectra into pure component spectra and their corresponding concentration maps.[3][7]
Quantitative Analysis Strategies
Raman microscopy can provide quantitative insights into the composition of lipid droplets. The following table summarizes key analytical approaches.
| Analytical Goal | Method | Raman Bands Used | Reference |
| Estimate Cholesteryl Ester (CE) Fraction | Calculate the molar fraction of CE in a mixture with triglycerides (TG) by analyzing the ratio of sterol C=C bonds to ester C=O bonds. TGs have 3 ester bonds, while CEs have one. | Sterol C=C (~1669 cm⁻¹) and Ester C=O (~1745 cm⁻¹) | [3] |
| Determine Degree of Unsaturation | Calculate the ratio of the intensity of the C=C double bond peak to the CH₂ scissoring peak. This provides an index of the overall unsaturation of fatty acid chains within the lipid droplet. | Acyl C=C (~1655 cm⁻¹) and CH₂ scissoring (~1445 cm⁻¹) | [8][10] |
| Relative Quantification of this compound | Use MCR-ALS or other spectral unmixing algorithms with a reference spectrum of pure this compound. The output provides a concentration map showing the relative abundance of this compound across the imaged area. | Full spectral range (e.g., 600-1800 cm⁻¹) | [3][7] |
Visualizations
Caption: Experimental workflow for in situ detection of this compound.
Caption: Simplified pathway of this compound synthesis and storage.
References
- 1. Coherent Raman scattering microscopy of lipid droplets in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral fingerprinting of cellular lipid droplets using stimulated Raman scattering microscopy and chemometric analysis - Analyst (RSC Publishing) DOI:10.1039/D3AN01684F [pubs.rsc.org]
- 3. Label-free Quantitative imaging of Cholesterol in Intact Tissues by Hyperspectral Stimulated Raman Scattering Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulated Raman Scattering Imaging Sheds New Light on Lipid Droplet Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Lipid profiling using Raman and a modified support vector machine algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Raman Microscopy Techniques to Study Lipid Droplet Composition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Raman Spectroscopic Imaging of Cholesterol and Docosahexaenoic Acid Distribution in the Retinal Rod Outer Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D38-cholesterol as a Raman active probe for imaging intracellular cholesterol storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Cholesteryl Linoleate into Artificial Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of cholesteryl linoleate into various artificial membrane systems. The protocols detailed below are intended for researchers in cell biology, biochemistry, and drug development who are investigating the biophysical properties of membranes, developing drug delivery vehicles, or studying the role of cholesteryl esters in disease models.
This compound, an ester of cholesterol and the polyunsaturated fatty acid linoleic acid, is a key component of lipoproteins and lipid droplets. Its incorporation into model membranes allows for the detailed study of its effects on membrane structure, stability, and dynamics. Unlike cholesterol, which is a well-characterized membrane component, this compound is more hydrophobic and tends to partition into the core of the lipid bilayer. Understanding its behavior in artificial membranes is crucial for elucidating its physiological and pathological roles.
Data Presentation: Biophysical Effects of this compound Analogs
| Phospholipid | Cholesterol (mol%) | Phase Transition Temperature (°C) | Enthalpy Change (ΔH) | Reference |
| 1-palmitoyl-2-linoleoyl PC | 0 | -19.5 | Present | [1] |
| 1-palmitoyl-2-linoleoyl PC | 17 | No transition detected | - | [1] |
| 1-stearoyl-2-linoleoyl PC | 0 | -13.7 | Present | [1] |
| 1-stearoyl-2-linoleoyl PC | 17 | No transition detected | - | [1] |
Note: The absence of a detectable phase transition by Differential Scanning Calorimetry (DSC) at a relatively low cholesterol concentration (17 mol%) in these linoleate-containing phospholipids suggests a significant disordering or fluidizing effect on the membrane.[1] It is plausible that this compound would exert a similar, if not more pronounced, effect due to the bulky cholesteryl group and the flexible linoleate chain. Further experimental validation is recommended to quantify the specific effects of this compound.
Experimental Protocols
Two primary methods for incorporating this compound into artificial membranes are detailed below: the thin-film hydration method and the solvent injection method.
Protocol 1: Thin-Film Hydration Method
This is a widely used technique for preparing liposomes (multilamellar vesicles, MLVs, which can be further processed into unilamellar vesicles, UVs).
Materials:
-
Phospholipid(s) of choice (e.g., POPC, DPPC)
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture, typically 2:1 v/v)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Dissolution:
-
Dissolve the desired amounts of phospholipid and this compound in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution. The molar ratio of this compound to phospholipid should be carefully chosen based on experimental goals, starting with low percentages (e.g., 1-5 mol%).
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid to ensure proper mixing.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
-
Drying:
-
To remove any residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
The buffer should be pre-warmed to a temperature above the Tc of the phospholipid.
-
Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, the MLV suspension can be subjected to:
-
Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes translucent. Probe sonication can also be used but requires careful control to avoid overheating and lipid degradation.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder. This method produces LUVs with a narrow size distribution. Perform the extrusion at a temperature above the lipid Tc.
-
-
Protocol 2: Solvent Injection Method
This method is particularly useful for preparing small unilamellar vesicles (SUVs) and involves the rapid injection of a lipid-containing organic solution into an aqueous buffer.
Materials:
-
Phospholipid(s) of choice
-
This compound
-
Water-miscible organic solvent (e.g., ethanol, isopropanol)
-
Aqueous buffer
-
Syringe and needle
-
Stir plate and stir bar
Procedure:
-
Lipid Dissolution:
-
Dissolve the phospholipid and this compound in the organic solvent.
-
-
Injection:
-
Heat the aqueous buffer to a temperature above the boiling point of the organic solvent while stirring vigorously on a stir plate.
-
Using a syringe with a fine-gauge needle, rapidly inject the lipid solution into the heated aqueous buffer. The rapid mixing and evaporation of the solvent lead to the formation of SUVs.
-
-
Solvent Removal:
-
Continue stirring the suspension to ensure the complete removal of the organic solvent. For solvents with higher boiling points, dialysis or diafiltration may be necessary to remove residual solvent.
-
Characterization of this compound-Containing Membranes
After preparation, it is essential to characterize the artificial membranes to determine the incorporation efficiency and the biophysical effects of this compound.
-
Incorporation Efficiency: This can be determined by separating the liposomes from the unincorporated material (e.g., by size exclusion chromatography or centrifugation) and then quantifying the amount of this compound in the liposome fraction using techniques like HPLC or a colorimetric cholesterol/cholesteryl ester assay.
-
Vesicle Size and Polydispersity: Dynamic Light Scattering (DLS) is a standard method to measure the mean hydrodynamic diameter and the size distribution (polydispersity index, PDI) of the prepared vesicles.
-
Membrane Fluidity: Steady-state fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) can be employed. A decrease in fluorescence anisotropy upon incorporation of this compound would indicate an increase in membrane fluidity.
-
Membrane Stability: The stability of the vesicles can be assessed by monitoring changes in vesicle size over time or by performing leakage assays using an encapsulated fluorescent dye (e.g., calcein). An increased leakage rate would suggest that this compound destabilizes the membrane.
Visualizations
Caption: Experimental workflow for incorporating and characterizing this compound in artificial membranes.
Caption: Logical relationships of this compound's effects on artificial membrane properties.
References
Application Note: Mass Spectrometry Fragmentation of Cholesteryl Linoleate
Introduction
Cholesteryl esters (CEs) are crucial lipid molecules involved in the storage and transport of cholesterol within biological systems. Cholesteryl Linoleate, an ester of cholesterol and linoleic acid, is one of the most abundant CEs in human plasma and tissues. Its analysis is vital for research in cardiovascular disease, lipid metabolism, and other related fields. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a powerful tool for the sensitive and specific quantification of this compound. Understanding its fragmentation pattern is key to developing robust analytical methods. This application note details the characteristic fragmentation of this compound under various ionization techniques and provides protocols for its analysis.
Fragmentation Mechanisms of this compound
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is highly dependent on the ionization method employed. The most common techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for the analysis of lipids. However, due to the nonpolar nature of this compound, it has a low proton affinity. Therefore, its analysis in positive ion mode typically relies on the formation of adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) ions.[1][2][3]
-
Ammoniated Adducts ([M+NH₄]⁺): Upon collision-induced dissociation (CID), the ammoniated precursor ion of this compound readily loses the neutral ammonia and linoleic acid moieties, resulting in a highly stable and abundant cholesterol backbone fragment, the cholestane cation, at m/z 369.3.[4][5][6] This characteristic fragment is often utilized for precursor ion scanning to selectively detect all cholesteryl esters in a complex mixture.[5][6]
-
Sodiated ([M+Na]⁺) and Lithiated ([M+Li]⁺) Adducts: In the presence of sodium or lithium salts, this compound forms [M+Na]⁺ or [M+Li]⁺ adducts. The fragmentation of these adducts is characterized by a neutral loss of the cholestane moiety (368.5 Da), which results in the formation of a sodiated or lithiated fatty acyl ion.[1][2] This neutral loss scan is another class-specific method for the analysis of CEs.[1][2]
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is particularly effective for less polar molecules like this compound.[3][7] In positive ion mode, APCI typically generates a protonated molecule [M+H]⁺, although its intensity can be weak.[3][8] The most prominent ion observed in the MS spectrum is often the fragment ion at m/z 369, corresponding to the cholesterol backbone after a characteristic water loss ([cholesterol-H₂O+H]⁺).[7]
The fragmentation pathways are visualized in the diagram below.
Quantitative Data Summary
The following table summarizes the key ions observed in the mass spectrometric analysis of this compound.
| Ionization Mode | Adduct/Precursor Ion | m/z of Precursor Ion | Fragmentation Type | Key Fragment Ion(s) | m/z of Fragment Ion(s) |
| ESI (+) | [M+NH₄]⁺ | 666.6 | CID | Cholestane Cation | 369.3 |
| ESI (+) | [M+Na]⁺ | 671.6 | CID | Sodiated Linoleate | 303.2 |
| ESI (+) | [M+Li]⁺ | 655.6 | CID | Lithiated Linoleate | 287.2 |
| APCI (+) | [M+H]⁺ | 649.6 | In-source/CID | [Cholesterol - H₂O + H]⁺ | 369.3 |
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.
Protocol 1: Analysis of this compound using ESI-MS/MS
-
Sample Preparation (Lipid Extraction):
-
Utilize a modified Bligh-Dyer or Folch extraction method for lipid extraction from biological samples.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
For adduct formation, add a source of the adduct ion to the reconstitution solvent or post-column infusion (e.g., 10 mM ammonium acetate for [M+NH₄]⁺ or 1 mM sodium hydroxide for [M+Na]⁺).[1]
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate this compound from other lipid classes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Precursor ion scan for m/z 369.3 (for ammoniated adducts) or neutral loss scan of 368.5 Da (for sodiated adducts).[1][5] Alternatively, use Selected Reaction Monitoring (SRM) for targeted quantification.
-
SRM Transitions:
-
For [M+NH₄]⁺: 666.6 -> 369.3
-
For [M+Na]⁺: 671.6 -> 303.2
-
-
Instrument Parameters (example):
-
Protocol 2: Analysis of this compound using APCI-MS/MS
-
Sample Preparation: Same as for ESI-MS/MS. No addition of adduct-forming salts is necessary.
-
Liquid Chromatography (LC): Same as for ESI-MS/MS, but without ammonium acetate in the mobile phase if not desired.
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).
-
Scan Mode: Full scan to observe the [M+H]⁺ and the m/z 369.3 fragment, or SRM for quantification.
-
SRM Transition: 649.6 -> 369.3
-
Instrument Parameters (example):
-
Logical Workflow for Method Selection
The choice of ionization method and scan function depends on the analytical goal. The following diagram illustrates a decision-making workflow.
Conclusion
The mass spectrometric fragmentation of this compound provides characteristic ions that can be leveraged for its sensitive and specific detection and quantification. The choice of ionization technique, either ESI with adduct formation or APCI, will dictate the primary fragmentation pathway observed. For class-specific screening of all cholesteryl esters, precursor ion scanning for m/z 369.3 with ammoniated adducts is a powerful approach. For targeted quantification of this compound, SRM methods using either ESI or APCI can provide excellent sensitivity and specificity. The protocols and data presented in this application note serve as a guide for researchers, scientists, and drug development professionals in setting up robust analytical methods for this compound.
References
- 1. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Lipoprotein Oxidation Using Cholesteryl Linoleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cholesteryl linoleate in the study of lipoprotein oxidation, a critical process in the pathogenesis of atherosclerosis and other cardiovascular diseases. Detailed protocols for key experiments are provided to facilitate the design and execution of research in this area.
Application Notes
This compound, the most abundant cholesteryl ester in low-density lipoprotein (LDL), serves as a primary substrate for oxidation. Its peroxidation products are key biomarkers for assessing oxidative stress and are implicated in the pro-inflammatory and pro-atherogenic properties of oxidized LDL (oxLDL).
Key Applications:
-
Induction and Monitoring of LDL Oxidation: this compound is central to in vitro models of LDL oxidation, typically initiated by transition metal ions like copper (Cu²⁺) or by enzymatic reactions. The formation of this compound hydroperoxides (CE-OOH) and their degradation products can be monitored to assess the kinetics of LDL oxidation and the efficacy of potential antioxidant therapies.
-
Biomarker of Oxidative Stress: The presence and quantity of oxidized this compound species in biological samples, such as plasma and atherosclerotic plaques, serve as a reliable biomarker for in vivo oxidative stress.[1] Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allow for the precise identification and quantification of these products.[2][3]
-
Atherosclerosis Research: Studies on the hydrolysis of oxidized this compound by macrophages have provided insights into the formation of ceroid, an insoluble lipid-protein complex characteristic of atherosclerotic plaques.[4] Research has shown that decomposition products of extensively oxidized this compound are not adequately degraded by macrophages and can interact with proteins, contributing to plaque development.[4]
-
Drug Discovery and Development: The experimental systems involving cholesteryl linoleoleate oxidation are invaluable for screening and evaluating the antioxidant potential of new drug candidates. By measuring the inhibition of this compound oxidation, researchers can assess the ability of a compound to protect LDL from oxidative damage.
Experimental Protocols
Protocol 1: In Vitro Oxidation of Low-Density Lipoprotein (LDL) with Copper (Cu²⁺)
This protocol describes a widely used method to induce the oxidation of LDL in vitro using copper ions.
Materials:
-
Isolated human LDL
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper (II) sulfate (CuSO₄) solution (stock solution, e.g., 1 mM in deionized water)
-
EDTA solution (for stopping the reaction)
-
Spectrophotometer or plate reader
Procedure:
-
LDL Preparation: Dialyze isolated LDL extensively against PBS at 4°C to remove any contaminating EDTA from the isolation procedure.
-
Concentration Adjustment: Determine the protein concentration of the LDL solution (e.g., using a BCA or Lowry assay) and adjust the concentration to a working stock (e.g., 1 mg/mL) with PBS.
-
Initiation of Oxidation: In a suitable reaction vessel (e.g., a quartz cuvette or a well in a microplate), add the LDL solution to a final concentration of 100 µg/mL.
-
Add CuSO₄ solution to a final concentration of 5 µM to initiate the oxidation reaction.[5]
-
Monitoring Oxidation: Immediately begin monitoring the formation of conjugated dienes by measuring the absorbance at 234 nm at regular intervals (e.g., every 5-10 minutes) at room temperature.[6] The kinetics of oxidation typically show a lag phase, a propagation phase, and a decomposition phase.[7]
-
Termination of Reaction: The reaction can be stopped at a desired time point by adding an excess of EDTA.
-
Analysis of Oxidation Products: The oxidized LDL can then be used for further analysis, such as the quantification of this compound hydroperoxides (see Protocol 2).
Workflow for In Vitro LDL Oxidation:
Caption: Workflow for the in vitro oxidation of LDL using copper ions.
Protocol 2: Quantification of this compound Hydroperoxides (CE-OOH) by HPLC
This protocol outlines the analysis of this compound hydroperoxides, a primary product of LDL oxidation, using High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Materials:
-
Oxidized LDL sample (from Protocol 1)
-
Internal standard (e.g., a synthetic conjugated diene ester)[6]
-
Lipid extraction solvents (e.g., methanol, chloroform)
-
HPLC system with a UV detector
-
Normal-phase or reverse-phase HPLC column (e.g., C18)
Procedure:
-
Lipid Extraction:
-
To the oxidized LDL sample, add the internal standard.
-
Extract the lipids using a suitable method, such as the Folch or Bligh-Dyer method, to separate lipids from the protein portion.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted lipid extract onto the HPLC column.
-
Use a mobile phase suitable for separating cholesteryl esters. For a reverse-phase C18 column, a gradient of methanol/water with a small amount of acetic acid can be used.[2]
-
Set the UV detector to 234 nm to detect the conjugated diene structure of the hydroperoxides.[6]
-
Identify the peak corresponding to this compound hydroperoxide based on its retention time, which can be confirmed using a standard if available.
-
-
Quantification:
-
Integrate the peak area of the this compound hydroperoxide and the internal standard.
-
Calculate the concentration of this compound hydroperoxide in the original sample by comparing the peak area ratio to a calibration curve prepared with known amounts of a standard.
-
Signaling Pathway of LDL Oxidation and Macrophage Uptake:
Caption: Pathway of LDL oxidation and subsequent uptake by macrophages.
Data Presentation
The following tables summarize quantitative data related to the composition of LDL and the extent of cholesteryl ester oxidation in human atheroma.
Table 1: Major Cholesteryl Esters in Human LDL
| Cholesteryl Ester | Abbreviation | Typical Percentage of Total CEs |
| This compound | 18:2-CE | ~40-50% |
| Cholesteryl Oleate | 18:1-CE | ~20-25% |
| Cholesteryl Palmitate | 16:0-CE | ~10-15% |
| Cholesteryl Arachidonate | 20:4-CE | ~5-10% |
Note: Percentages are approximate and can vary between individuals.
Table 2: Extent of Cholesteryl Ester Oxidation in Human Atheroma
| Cholesteryl Ester Species | Percentage Oxidized in Atheroma |
| This compound (18:2-CE) | 23% |
| Cholesteryl Arachidonate (20:4-CE) | 16% |
| Cholesteryl Docosahexaenoate (22:6-CE) | 12% |
Data adapted from a study employing advanced mass spectrometry techniques.[8]
Table 3: Common Products of this compound Oxidation
| Oxidation Product | Abbreviation | Description |
| Cholesteryl Hydroperoxyoctadecadienoate | CE-HPODE | Primary oxidation product, a hydroperoxide.[8] |
| Cholesteryl Hydroxyoctadecadienoate | CE-HODE | Reduction product of CE-HPODE.[9] |
| Cholesteryl 9-oxononanoate | 9-ON-CE | A core aldehyde formed from the decomposition of CE-HPODE.[8] |
References
- 1. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Oxidation products of this compound are resistant to hydrolysis in macrophages, form complexes with proteins, and are present in human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. High-performance liquid chromatography analysis of cholesterol linoleate hydroperoxide in oxidized low density lipoproteins: calibration by conjugated diene internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exchange of oxidized this compound between LDL and HDL mediated by cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing autoxidation of Cholesteryl Linoleate during storage
Welcome to the Technical Support Center for Cholesteryl Linoleate. This resource is designed for researchers, scientists, and drug development professionals to help prevent the autoxidation of this compound during storage and experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound autoxidation and why is it a concern?
This compound is a polyunsaturated cholesteryl ester that is highly susceptible to autoxidation, a process of oxidative degradation that occurs spontaneously in the presence of oxygen. This is a significant concern as the oxidation products, such as this compound hydroperoxides, can compromise the integrity of experiments, leading to inaccurate and unreliable results. These oxidized products have been shown to be resistant to hydrolysis by macrophages and can form complexes with proteins.
Q2: What are the primary factors that promote the autoxidation of this compound?
The main factors that accelerate the autoxidation of this compound are:
-
Exposure to Oxygen: Molecular oxygen is a key reactant in the autoxidation process.
-
Elevated Temperature: Higher temperatures increase the rate of oxidation.
-
Exposure to Light: Particularly UV light, can initiate the free radical chain reactions that drive autoxidation.
-
Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the formation of reactive oxygen species, thereby promoting lipid peroxidation.
Q3: What are the ideal storage conditions for this compound to minimize autoxidation?
To minimize autoxidation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect from light by using amber vials or by wrapping the container in foil.
-
Purity: Use high-purity solvents and reagents to avoid contamination with metal ions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High background signal or unexpected peaks in analytical assays (e.g., HPLC, GC-MS). | Autoxidation of this compound during storage or sample preparation. | 1. Verify the integrity of your this compound stock. If it's old or has been stored improperly, acquire a new batch.2. Incorporate a lipophilic antioxidant, such as Butylated Hydroxytoluene (BHT) or α-tocopherol, into your solvents and samples to prevent in-process oxidation.[2]3. Minimize sample exposure to air and light during preparation. Work quickly and use amber vials. |
| Inconsistent or non-reproducible experimental results. | Variable levels of this compound oxidation between experiments. | 1. Aliquot stock solutions of this compound into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air.[3]2. Standardize your sample handling and preparation protocol to ensure consistency across all experiments.3. Always use fresh dilutions of this compound for each experiment. |
| Antioxidant treatment appears ineffective. | 1. The concentration of the antioxidant may be too low.2. The chosen antioxidant may not be appropriate for the experimental system (e.g., a water-soluble antioxidant in a lipid-based assay). | 1. Perform a dose-response experiment to determine the optimal concentration of your antioxidant.2. Select an antioxidant with appropriate solubility for your sample matrix. For cholesteryl linoleoleate, lipid-soluble antioxidants like BHT, probucol, or α-tocopherol are more effective.[2] |
| Observed cytotoxicity in cell-based assays is higher than expected. | The cytotoxic effects may be due to oxidized this compound products rather than the compound itself. | 1. Run a control experiment with this compound that has been freshly prepared and handled with antioxidants.2. Include a control group treated with a vehicle and an antioxidant to assess the baseline cytotoxicity of the antioxidant. |
Quantitative Data on Cholesteryl Ester Stability
The following table summarizes the impact of various conditions on the stability of cholesteryl esters, providing a qualitative and quantitative overview of factors influencing autoxidation.
| Parameter | Condition | Observation | Impact on Autoxidation |
| Temperature | Storage at -20°C | Generally stable for short-term (months).[1] | Slows down the rate of oxidation. |
| Storage at -80°C | Recommended for long-term storage (6+ months).[1] | Significantly reduces the rate of oxidation. | |
| Heating at 150°C | Increased production of cholesterol oxidation products (COPs).[4] | Accelerates autoxidation. | |
| Heating at 200°C | Significant increase in COPs within the first hour.[4] | Drastically accelerates autoxidation. | |
| Antioxidants | Addition of BHT, Probucol, or α-tocopherol | Almost completely inhibits the production of oxidation products.[2] | High |
| Packaging/Atmosphere | Storage in oxygen-impermeable packaging | Significantly quenches the production of non-enzymatic COPs.[5] | High |
| Exposure to air (aerobic conditions) | Significantly higher COP concentration compared to vacuum-packed samples. | High | |
| pH | pH below 5.8 | Increased production of COPs.[4] | Moderate |
| pH above 5.8 | Decreased levels of COPs.[4] | Low |
Experimental Protocols
Monitoring this compound Autoxidation using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of oxidation.
Materials:
-
This compound sample
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated Hydroxytoluene (BHT)
-
Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol or chloroform).
-
To prevent further oxidation during the assay, add BHT to the sample to a final concentration of 0.01%.
-
Prepare a blank sample containing only the solvent and BHT.
-
-
Acid Precipitation:
-
To 0.5 mL of the sample, add 1 mL of 20% TCA.
-
Vortex thoroughly and incubate on ice for 15 minutes to precipitate proteins and other interfering substances.
-
Centrifuge at 3000 x g for 15 minutes.
-
Collect the supernatant.
-
-
Reaction with TBA:
-
To 1 mL of the supernatant, add 1 mL of 0.67% TBA solution.
-
Vortex and incubate in a boiling water bath (95-100°C) for 30 minutes. A pink color will develop in the presence of MDA.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Use the blank sample to zero the spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA or TMP.
-
Calculate the concentration of MDA in your sample by comparing its absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of this compound.
-
Visualizations
Caption: Logical diagram of factors promoting autoxidation and corresponding preventive measures.
Caption: Workflow for monitoring this compound oxidation using the TBARS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of sample handling and storage on quantitative lipid analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring the formation of cholesterol oxidation products in model systems using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cholesteryl Linoleate Solubility
Welcome to the technical support center for handling Cholesteryl Linoleate (CL). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this highly hydrophobic molecule in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound (CL) is an ester of cholesterol and linoleic acid, making it a pro-atherogenic cholesterol ester.[1] Structurally, it is a large, nonpolar lipid, which results in it being practically insoluble in water and aqueous buffers. Its hydrophobic nature causes it to aggregate and precipitate out of polar solvents. Water can actively cause cholesterol to precipitate from this compound at 37°C.[2][3][4]
Q2: What is the typical solubility of this compound in organic solvents?
This compound is soluble in organic solvents like chloroform at a concentration of approximately 10 mg/mL.[1] It is also soluble in other nonpolar solvents and mixtures such as hexane:isopropanol. This solubility in organic solvents is the basis for preparing stock solutions before attempting to disperse it in aqueous media.
Q3: What are the primary strategies for introducing this compound into an aqueous buffer?
Due to its near-zero solubility in water, direct dissolution is not feasible. The main strategies involve:
-
Solvent Exchange: Preparing a concentrated stock solution in a water-miscible organic solvent (like ethanol) and then diluting it dropwise into the aqueous buffer with vigorous stirring.
-
Carrier Molecules: Using molecules like cyclodextrins or Bovine Serum Albumin (BSA) to encapsulate or bind the CL, forming a more water-soluble complex.[5][6]
-
Lipid Nanoparticle Formulation: Incorporating CL into lipid-based delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[7][8][9][10]
Q4: Can I sonicate my solution to improve solubility?
Yes, sonication is a common technique used after adding a stock solution to a buffer. It does not truly "dissolve" the this compound but rather helps break down large aggregates into a more uniform and stable dispersion of micelles or nanoparticles.[6][7] For optimal results, sonication should be performed on ice to prevent heat degradation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Issue 1: Immediate Precipitation Upon Addition to Buffer
-
Possible Cause 1: The final concentration of this compound is too high, exceeding its solubility limit even with co-solvents.
-
Solution: Decrease the final working concentration by performing serial dilutions in pre-warmed buffer.[5]
-
-
Possible Cause 2: The organic solvent from the stock solution is diffusing too quickly, causing the hydrophobic CL to crash out.
-
Solution: Add the stock solution very slowly (dropwise) into the aqueous buffer while vigorously vortexing or stirring. This promotes more uniform dispersion.[5]
-
-
Possible Cause 3: The temperature of the aqueous buffer is too low.
Issue 2: The Solution Appears Cloudy or Forms an Emulsion
-
Possible Cause 1: The concentration is above the Critical Micelle Concentration (CMC), leading to the formation of micelles or other aggregates.[6] This is often the intended state for creating a stable dispersion.
-
Possible Cause 2: The this compound is not sufficiently dispersed.
-
Solution: Increase the energy of mixing. Use a bath or probe sonicator, or consider high-pressure homogenization if creating nanoparticles.[11]
-
-
Possible Cause 3: Interaction with other components in the media is causing aggregation.
-
Solution: Test different buffer formulations or simplify the buffer composition to identify the interacting component.[5]
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause 1: Incomplete dissolution of the initial stock solution.
-
Solution: Ensure the stock solution in the organic solvent is perfectly clear before use. Use an ultrasonic water bath for short bursts if needed to fully dissolve the CL in the organic solvent.[5]
-
-
Possible Cause 2: Degradation or oxidation of the this compound stock solution.
-
Possible Cause 3: Inconsistent preparation of the final aqueous dispersion.
-
Solution: Standardize the protocol strictly: use the same dropwise addition rate, vortexing speed, sonication time, and temperature for every preparation.
-
Quantitative Data Summary
| Parameter | Solvent/System | Concentration/Ratio | Temperature | Notes |
| Solubility | Chloroform | ~10 mg/mL[1] | Room Temp | For preparing initial stock solutions. |
| Stock Solution (Ethanol) | 100% Ethanol | 10 mg/mL[5] | Room Temp | A common starting point for the solvent exchange method. |
| Cyclodextrin Complex | Methyl-β-cyclodextrin (MβCD) | >2:1 (MβCD:Cholesterol)[12] | Room Temp | Molar ratio is critical for efficient encapsulation.[12] |
| Liposome Preparation | Chloroform:Methanol (2:1 v/v) | 10-20 mg total lipid/mL[11] | Room Temp | For initial dissolution of lipids before film formation.[11] |
| Solid Lipid Nanoparticles | Aqueous Media | N/A | N/A | Resulting particle sizes are typically 150-200 nm.[8][10] |
Experimental Protocols
Protocol 1: Preparation of a CL Stock Solution and Dispersion via Solvent Exchange
This protocol describes the preparation of a this compound stock solution in ethanol and its subsequent dilution into an aqueous buffer.
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile, glass tube.
-
Solvent Addition: Add a precise volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).[5]
-
Dissolution: Vortex the solution vigorously. If the solid does not fully dissolve, use an ultrasonic water bath for short bursts until the solution is completely clear.[5]
-
Sterilization (Optional): Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with ethanol.
-
Dispersion: Pre-warm the desired aqueous buffer (e.g., PBS, cell culture media) to 37°C.[5]
-
Dilution: While vigorously vortexing or rapidly stirring the pre-warmed buffer, add the ethanol stock solution dropwise to achieve the final desired concentration.
-
Sonication: To ensure a homogenous dispersion, sonicate the final solution in an ice bath for 5-10 minutes using a bath sonicator.[6]
Protocol 2: Solubilization using Methyl-β-cyclodextrin (MβCD)
This method uses MβCD to form a water-soluble inclusion complex with this compound.
-
Prepare MβCD Solution: Dissolve MβCD in your desired aqueous buffer to create a stock solution (e.g., 10-50 mM).
-
Prepare CL Stock: Prepare a concentrated stock solution of this compound in a chloroform/methanol mixture as described in Protocol 1.
-
Aliquot and Dry: In a glass tube, add a specific volume of the CL stock solution. Evaporate the organic solvent completely under a stream of nitrogen gas to form a thin lipid film.
-
Complexation: Add the MβCD solution to the dried CL film. The molar ratio of MβCD to CL should typically be greater than 2:1 to ensure efficient complexation.[12]
-
Incubation: Vortex the mixture vigorously and incubate at 37°C for 15-30 minutes, with intermittent vortexing, until the lipid film is fully redissolved into the MβCD solution. The resulting solution should be clear.
Protocol 3: Preparation of Liposomes Containing this compound via Thin-Film Hydration
This is a standard method for incorporating CL into a lipid bilayer.[13]
-
Lipid Dissolution: In a round-bottom flask, dissolve the desired phospholipid (e.g., Phosphatidylcholine), cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture.[11]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-60°C). Rotate the flask and apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner wall.[13]
-
Drying: To remove residual solvent, place the flask under a high vacuum for at least 2 hours or overnight.[13]
-
Hydration: Add the desired aqueous buffer (pre-warmed to above the lipid transition temperature) to the flask.[11]
-
Vesicle Formation: Agitate the flask by hand or using the rotary evaporator (without vacuum) until all the lipid film is hydrated off the glass wall, forming a milky suspension of multilamellar vesicles (MLVs).[11]
-
Sizing (Optional but Recommended): To create smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).[11][13]
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing liposomes via thin-film hydration.
Caption: Core strategies for dispersing this compound in aqueous media.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Effect of an aqueous phase on the solubility of cholesterol in an oil phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lipids Including this compound and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
troubleshooting low yield in enzymatic synthesis of Cholesteryl Linoleate
Welcome to the technical support center for the enzymatic synthesis of cholesteryl linoleate. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common challenges that can lead to low yields and other issues during the enzymatic synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
A1: Low yield in the enzymatic synthesis of this compound is a frequent issue that can stem from several factors. Key parameters to re-evaluate include the enzyme's activity and stability, the molar ratio of your substrates (cholesterol and linoleic acid), reaction temperature, and the amount of water in the system.[1] Suboptimal conditions in any of these areas can adversely affect the reaction equilibrium and the enzyme's catalytic efficiency.[1] For instance, an inappropriate lipase or an incorrect substrate ratio can prevent the reaction from proceeding to completion.
Q2: How does the molar ratio of cholesterol to linoleic acid affect the synthesis?
A2: The substrate molar ratio is a critical determinant of reaction efficiency. To shift the reaction equilibrium towards the formation of the cholesteryl ester, it is common to use an excess of one of the reactants. For instance, in similar enzymatic esterification reactions, using a molar excess of the fatty acid can significantly improve the yield.[1] If you are observing a low yield, consider adjusting the molar ratio, for example, to 1:1.2 of cholesterol to linoleic acid, to favor product formation.[2]
Q3: What is the optimal temperature for this reaction, and how does it impact the yield?
A3: Temperature has a dual effect on this synthesis. An increase in temperature can enhance the reaction rate by improving substrate solubility and mass transfer.[3] However, excessively high temperatures can lead to the denaturation of the lipase, rendering it inactive.[3] The optimal temperature is highly dependent on the specific lipase being used. For many commonly used lipases, a temperature range of 40-60°C is often found to be optimal.[2][3] It is crucial to consult the manufacturer's specifications for the thermal stability of your specific enzyme.
Q4: The reaction seems to have stalled. Could the enzyme be inhibited or deactivated?
A4: Yes, enzyme inhibition or deactivation is a common cause of stalled reactions.[2] High concentrations of the product, this compound, or byproducts can inhibit the enzyme.[4] Additionally, impurities in the substrates or solvents can act as inhibitors.[5][6] It is also possible that the enzyme has denatured over the course of the reaction due to thermal instability or unfavorable pH conditions. Consider running a time-course experiment to monitor the reaction progress and check for enzyme deactivation.[7] Using a fresh batch of enzyme or purifying your substrates may resolve the issue.[2]
Q5: How does water content affect the enzymatic synthesis of esters?
A5: Water activity is a critical parameter in lipase-catalyzed esterification in organic media. A minimal amount of water is necessary to maintain the enzyme's active conformation and catalytic activity.[8] However, an excess of water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, which will decrease the yield of this compound.[9][10] Water is also a product of the esterification reaction, so its removal during the process, for example by using molecular sieves, can drive the reaction towards the product side and improve the final yield.[2][11]
Q6: I am observing the formation of byproducts. How can I improve the selectivity of the reaction?
A6: The formation of byproducts can be due to the promiscuity of the enzyme or suboptimal reaction conditions. Some lipases may catalyze side reactions, especially if the reaction is run for an extended period. Optimizing the reaction time is crucial; stopping the reaction once equilibrium is reached can prevent the formation of degradation products.[12] Lowering the reaction temperature can sometimes improve selectivity.[2] Additionally, ensuring the purity of your starting materials, cholesterol and linoleic acid, is essential, as impurities can lead to unwanted side reactions.[2][4]
Summary of Key Experimental Parameters
The following table summarizes the typical ranges for key parameters in the enzymatic synthesis of this compound. Optimization within these ranges is often necessary for specific enzyme and substrate combinations.
| Parameter | Typical Range | Rationale & Considerations |
| Enzyme Source | Candida antarctica lipase B (CALB), Rhizomucor miehei lipase, Pseudomonas sp. lipase | Enzyme choice is critical for activity and stability. Immobilized enzymes are often preferred for ease of separation and reuse. |
| Reaction Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability. Higher temperatures can lead to enzyme denaturation.[3] |
| Substrate Molar Ratio (Linoleic Acid:Cholesterol) | 1:1 to 3:1 | An excess of the fatty acid can help to drive the reaction equilibrium towards product formation.[13] |
| Enzyme Concentration | 5 - 15% (w/w of substrates) | Higher concentrations can increase the reaction rate, but may not be cost-effective. |
| Solvent | Hexane, Heptane, Toluene, or solvent-free | The choice of solvent can affect enzyme activity and substrate solubility.[9] Solvent-free systems are often preferred for green chemistry applications. |
| Water Content/Activity | Low (controlled by molecular sieves) | A small amount of water is essential for enzyme activity, but excess water promotes the reverse hydrolysis reaction.[10] |
| Reaction Time | 8 - 72 hours | Monitor reaction progress to determine the optimal time to maximize yield and minimize byproduct formation. |
Detailed Experimental Protocol
This protocol provides a general methodology for the enzymatic synthesis of this compound. It should be adapted and optimized for your specific experimental setup.
Materials:
-
Cholesterol
-
Linoleic acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (e.g., n-hexane)
-
Molecular Sieves (3Å or 4Å, activated)
-
Reaction vessel with temperature control and magnetic stirring
-
Analytical equipment (e.g., TLC, HPLC, or GC)
Procedure:
-
Reactant Preparation: In a temperature-controlled reaction vessel, dissolve cholesterol and linoleic acid in the selected organic solvent (e.g., n-hexane) at the desired molar ratio (e.g., 1:1.5 cholesterol to linoleic acid).
-
Water Removal: Add activated molecular sieves (e.g., 10% w/v) to the reaction mixture to remove residual water and the water produced during the reaction.[11]
-
Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of total substrates) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 50°C) with constant stirring (e.g., 200 rpm) for the specified duration (e.g., 24-48 hours).
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture to monitor the formation of this compound using an appropriate analytical technique (TLC, HPLC, or GC).
-
Reaction Termination: Once the reaction has reached completion or equilibrium, stop the reaction by filtering off the immobilized enzyme.
-
Product Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified using techniques such as column chromatography to isolate the pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Key Factors in Enzymatic Esterification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and characterization of cholesterol esterase and lipase inhibitory peptides from amaranth protein hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of pancreatic lipase and cholesterol by hawthorn extract: A study of binding mechanisms and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipase-catalyzed synthesis of conjugated linoleyl beta-sitosterol and its cholesterol-lowering properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Cholesteryl Linoleate in Cell Culture Media
Welcome to the technical support center for utilizing Cholesteryl Linoleate (CL) in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on improving the stability and effective delivery of this lipophilic molecule to your cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound in cell culture media.
Q1: My this compound (CL) is precipitating out of the cell culture medium after I add it. What is causing this and how can I fix it?
A1: Precipitation of CL is a common issue due to its high hydrophobicity and low solubility in aqueous solutions like cell culture media. The primary causes are exceeding its solubility limit and "solvent shock" during dilution.
Troubleshooting Steps:
-
Optimize Your Dilution Method: Rapidly diluting a concentrated stock of CL in an organic solvent (like DMSO or ethanol) into your aqueous culture medium can cause it to immediately precipitate.
-
Pre-warm your media: Ensure your cell culture medium is at 37°C before adding the CL stock solution.
-
Perform a stepwise dilution: Create an intermediate dilution of your stock solution in a small volume of pre-warmed medium before adding it to the final culture volume.
-
Add the stock solution slowly: Introduce the CL stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. Avoid vigorous vortexing, especially with serum-containing media, as it can denature proteins.
-
-
Reduce the Final Solvent Concentration: High concentrations of organic solvents are toxic to cells and can also contribute to the precipitation of hydrophobic compounds.
-
Aim for a final solvent concentration of less than 0.1% (v/v) in your culture medium. Always include a vehicle-only control in your experiments to account for any solvent effects.
-
-
Complex with Bovine Serum Albumin (BSA): Complexing CL with fatty acid-free BSA is a highly effective method to increase its solubility and stability in culture media. BSA acts as a carrier, mimicking the physiological transport of lipids.
Q2: How can I prevent the oxidation of this compound in my experiments?
A2: this compound is susceptible to oxidation, which can lead to the formation of cytotoxic byproducts and alter its biological activity.
Preventative Measures:
-
Use Antioxidants: Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to your stock solution to prevent oxidation.
-
Handle and Store Properly: Prepare fresh solutions for each experiment whenever possible. If you need to store stock solutions, do so under an inert gas like nitrogen or argon at -20°C or -80°C.
-
Purge Solvents: Before dissolving the CL, purge the organic solvent with an inert gas to remove dissolved oxygen.[1]
Q3: I'm observing cytotoxicity in my cells after treatment with this compound. What could be the reason?
A3: Cytotoxicity can arise from several factors, including the concentration of free CL, the presence of oxidized CL, and the toxicity of the solvent used for the stock solution.
Troubleshooting Cytotoxicity:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration of CL for your specific cell line by performing a dose-response experiment.
-
Use a BSA Complex: Unbound, free linoleic acid and its esters can be toxic to cells. Complexing CL with fatty acid-free BSA will reduce the concentration of free CL and mitigate cytotoxicity.
-
Control for Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is below the toxic threshold for your cells (typically <0.1%). Always include a vehicle control (media with solvent and BSA, but no CL).
-
Prevent Oxidation: As mentioned in Q2, oxidized CL can be more toxic than the unoxidized form. Follow best practices to prevent oxidation.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Concentration | Method |
| Chloroform | ~10 mg/mL[1][2] | Standard dissolution |
| Chloroform | 100 mg/mL | Yields a clear, colorless solution |
| DMSO | < 1 mg/mL[3] | Requires sonication, warming, and heating to 80°C[3] |
| Ethanol | 2.5 mg/mL (3.85 mM)[4] | Requires sonication, warming, and heating to 60°C[4] |
Table 2: Recommended Molar Ratios for Fatty Acid-BSA Complexes in Cell Culture
This data for linoleic acid can be used as a starting point for optimizing this compound-BSA complexes.
| Molar Ratio (Linoleate:BSA) | Condition | Application |
| 1:1 to 3:1 | Healthy / Basal | Nutritional studies, baseline control, mimics typical physiological conditions.[5] |
| 4:1 to 6:1 | Mildly Elevated / Stressed | Simulates post-prandial conditions or mild metabolic stress; used in studies of lipotoxicity and inflammation.[5] |
| > 6:1 | Pathological / Disease State | Models conditions like obesity or severe metabolic disease with highly elevated free fatty acids.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound (CL) Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile, conical tube.
-
Solvent Addition: Add a precise volume of your chosen organic solvent (e.g., 100% ethanol) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution vigorously. If the solid does not fully dissolve, use an ultrasonic water bath for short bursts and gently warm the solution (e.g., up to 60°C for ethanol) until it is clear.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with your chosen solvent.
-
Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C under an inert gas atmosphere.
Protocol 2: Preparation of a Stable this compound-BSA Complex
This protocol is adapted from methods for preparing fatty acid-BSA complexes and is designed to create a 5 mM CL stock solution with a CL:BSA molar ratio of approximately 6:1.
Materials:
-
This compound
-
100% Ethanol
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Sterile, tissue culture-grade water
-
Sterile 150 mM NaCl solution
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Prepare a 150 mM this compound Stock Solution:
-
Dissolve 97.35 mg of this compound (MW: 649.1 g/mol ) in 1 mL of 100% ethanol.
-
Warm the solution to 50-60°C and vortex periodically until the CL is completely dissolved. This stock should ideally be prepared fresh.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile, tissue culture-grade water.
-
Mix gently by inversion until the BSA is fully dissolved. Avoid vigorous vortexing.
-
Sterilize the 10% BSA solution by passing it through a 0.22 µm filter.
-
-
Complexation of this compound to BSA:
-
In a sterile 15 mL conical tube, combine 5.8 mL of sterile 150 mM NaCl and 3.33 mL of the 10% BSA solution. This will result in a final BSA concentration of approximately 0.5 mM.
-
Warm this BSA/NaCl mixture at 37°C for at least 30 minutes with gentle shaking.
-
Slowly add 333 µL of the 150 mM CL stock solution dropwise to the warm BSA solution while gently swirling.
-
Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle shaking to ensure complete complexation.
-
The final solution should be clear. If it is cloudy, the complex has not formed properly.
-
-
Use in Cell Culture:
-
Thaw the CL-BSA complex at 37°C before use.
-
Dilute the 5 mM stock solution directly into your cell culture medium to achieve the desired final concentration.
-
Always prepare a vehicle control medium containing an equivalent amount of the BSA and ethanol without the this compound.
-
Visualizations
Experimental Workflow for Preparing a Stable this compound-BSA Complex
References
Technical Support Center: Analysis of Cholesteryl Linoleate by Mass Spectrometry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the mass spectrometry of cholesteryl linoleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma or serum, these effects can lead to ion suppression or enhancement, which significantly impacts the accuracy, precision, and sensitivity of your quantitative results.[2][3] The primary cause of matrix effects in lipidomics is the high concentration of endogenous phospholipids in biological samples.[4][5]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common qualitative method is post-column infusion.[6][7] In this technique, a constant flow of a pure this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the constant signal of the standard indicates regions of ion suppression or enhancement, respectively.[6][7] For a quantitative assessment, you can compare the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract that has undergone the sample preparation process.[3]
Q3: What is the "gold standard" for compensating for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[8][9] A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be normalized.
Q4: Are there regulatory guidelines regarding the evaluation of matrix effects?
A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation that mandate the evaluation of matrix effects.[1][8][11] These guidelines require assessing the matrix effect from multiple sources of the biological matrix to ensure the method is robust and reliable.[1]
Troubleshooting Guides
Issue 1: Poor sensitivity and inconsistent results for this compound.
This is a classic symptom of ion suppression due to matrix effects. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor sensitivity.
Step-by-Step Guide:
-
Internal Standard: If you are not already using one, incorporate a stable isotope-labeled internal standard for this compound.[8] This is the most effective way to compensate for signal variability.
-
Sample Preparation: Your sample preparation method is the most critical factor in reducing matrix effects.[4]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[5][12]
-
Liquid-Liquid Extraction (LLE): Optimize your LLE protocol. Use a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to selectively extract this compound while leaving more polar interfering lipids (like phospholipids) in the aqueous phase.[4]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE.[4] Consider using a reversed-phase or a more specialized phospholipid removal SPE cartridge.[5][13]
-
-
Chromatographic Separation: Modify your LC method to achieve better separation between this compound and co-eluting matrix components.[6] This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry. However, be aware that phospholipids can accumulate on the column and elute in subsequent runs, causing unpredictable interference.[5]
Issue 2: High background noise in the chromatogram.
High background can be due to contamination from your sample preparation, LC system, or mobile phases.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background noise.
Step-by-Step Guide:
-
Isolate the Source: Run a series of blank injections to pinpoint the source of the contamination.[14]
-
Inject your mobile phase directly to check for solvent contamination.
-
Inject the solvent used for your final sample reconstitution.
-
Perform a full extraction on a blank matrix (e.g., water or saline) to check for contamination from your extraction procedure.
-
-
Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants in mobile phase additives can be a source of noise.[14]
-
Sample Preparation: Use high-purity solvents for your extraction. Ensure all glassware and plasticware are scrupulously clean.
-
System Cleaning: If the contamination persists, it may be built up in your LC system or MS source. Follow your instrument manufacturer's procedures for cleaning the autosampler, injection port, tubing, and mass spectrometer source.[14]
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 100 µL of plasma, add the stable isotope-labeled internal standard.
-
Protein Precipitation: Add 300 µL of cold methanol, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether (MTBE) and 250 µL of water. Vortex for 2 minutes and then centrifuge to separate the phases.
-
Collection: Carefully collect the upper organic layer, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of your initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
This protocol utilizes a specialized SPE plate designed to remove phospholipids.
-
Protein Precipitation: In a 96-well plate, add 300 µL of acetonitrile (containing the internal standard) to 100 µL of plasma. Mix well.
-
Filtration: Place the 96-well plate on a phospholipid removal plate (e.g., HybridSPE®). Apply vacuum or positive pressure to pass the sample through the sorbent.[5][13] The eluate will contain the analytes of interest, while proteins and phospholipids are retained.
-
Evaporation and Reconstitution: Collect the eluate, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
Data on Method Performance
The effectiveness of different sample preparation techniques can be compared by measuring the reduction in matrix effect and the recovery of the analyte.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | >90% | 25-50% (Ion Suppression) | [12] |
| Liquid-Liquid Extraction (LLE) | 85-105% | 10-20% (Ion Suppression) | [4] |
| Solid-Phase Extraction (SPE) | 90-110% | <15% | [4][5] |
| Phospholipid Removal Plate | >95% | <5% | [13][15] |
| Online SPE (e.g., TurboFlow) | >95% | <10% | [16] |
Note: These values are illustrative and can vary significantly based on the specific analyte, matrix, and experimental conditions. Matrix Effect (%) is calculated as: (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100. A positive value indicates ion suppression.
References
- 1. fda.gov [fda.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of (2β,3α,6-²H₃this compound and cholesteryl oleate as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Selecting Antioxidants to Prevent Cholesteryl Linoleate Peroxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing antioxidants to prevent the peroxidation of cholesteryl linoleate. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound peroxidation and why is it important to prevent in experiments?
This compound is a major component of low-density lipoproteins (LDL) and is highly susceptible to oxidation due to its polyunsaturated linoleic acid moiety. Peroxidation of this compound is a key event in the initiation and progression of atherosclerosis. In experimental settings, preventing its oxidation is crucial to maintain the integrity of LDL particles and to accurately study cellular processes without the confounding effects of oxidized lipids. Oxidized cholesteryl esters can induce inflammatory responses and cytotoxicity, interfering with experimental outcomes.
Q2: What are the primary mechanisms by which antioxidants prevent this compound peroxidation?
Antioxidants primarily prevent lipid peroxidation through two main mechanisms:
-
Chain-breaking: These antioxidants donate a hydrogen atom to peroxyl radicals, neutralizing them and terminating the lipid peroxidation chain reaction. Vitamin E (α-tocopherol) is a classic example of a chain-breaking antioxidant that resides within the lipid phase.
-
Radical Scavenging and Metal Chelation: Some antioxidants can directly scavenge the reactive oxygen species (ROS) that initiate peroxidation. Others, like certain flavonoids, can chelate transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺), which are potent catalysts of lipid peroxidation.
Troubleshooting Guides
Issue 1: High background signal or variability in lipid peroxidation assays (e.g., TBARS, conjugated dienes).
-
Possible Cause: Contamination of reagents or samples with pro-oxidants (e.g., trace metals in buffers).
-
Solution: Use high-purity reagents and deionized water. Consider treating buffers with a chelating agent like Chelex® to remove divalent cations.
-
-
Possible Cause: Inconsistent sample handling leading to variable levels of baseline oxidation.
-
Solution: Handle all samples consistently and minimize exposure to air and light. Prepare fresh samples for each experiment and store them under an inert atmosphere (e.g., argon or nitrogen) at -80°C.
-
-
Possible Cause: For TBARS assay, interference from other aldehydes present in the sample.
-
Solution: While the TBARS assay is widely used, it is not entirely specific for malondialdehyde (MDA), a secondary product of lipid peroxidation. For more specific quantification, consider using HPLC-based methods to measure MDA or other specific oxidation products like 4-hydroxynonenal (4-HNE).
-
-
Possible Cause: Non-linear baseline in TBARS assay due to complex sample matrix.
-
Solution: Perform a spectral scan of the TBARS adduct to ensure the absorbance maximum is at 532 nm. Use appropriate blanks that contain all components of the reaction mixture except the lipid substrate to correct for background absorbance.
-
Issue 2: Antioxidant appears to have low or no efficacy in preventing this compound peroxidation.
-
Possible Cause: Poor solubility or delivery of the antioxidant to the lipid phase where peroxidation occurs.
-
Solution: Ensure the antioxidant is properly dissolved. For lipophilic antioxidants, use a suitable carrier solvent (e.g., ethanol or DMSO) at a final concentration that does not affect the assay. For cell-based assays, consider the cellular uptake and localization of the antioxidant.
-
-
Possible Cause: The concentration of the antioxidant is too low.
-
Solution: Perform a dose-response curve to determine the optimal concentration of the antioxidant. The IC50 value (the concentration required to inhibit 50% of the peroxidation) is a useful parameter for comparing the potency of different antioxidants.
-
-
Possible Cause: The chosen antioxidant is not effective against the specific pro-oxidant used to induce peroxidation.
-
Solution: The efficacy of an antioxidant can depend on the initiator of oxidation. For example, a metal chelator will be more effective against metal-induced oxidation (e.g., with Cu²⁺) than against radical-initiated oxidation (e.g., with AAPH).
-
Issue 3: Pro-oxidant effect observed with an antioxidant.
-
Possible Cause: Some antioxidants, such as vitamin C and certain flavonoids, can act as pro-oxidants under specific conditions, particularly in the presence of transition metals.[1]
-
Solution: Carefully control the experimental conditions, especially the concentration of the antioxidant and the presence of metal ions. Evaluate the antioxidant's activity over a wide range of concentrations to identify any potential pro-oxidant effects.
-
Data Presentation
The following table summarizes the efficacy of various antioxidants in inhibiting LDL or this compound peroxidation, providing their half-maximal inhibitory concentrations (IC50) where available.
| Antioxidant | Model System | IC50 Value / % Inhibition | Reference |
| Curcumin | Copper-induced LDL oxidation | 5 µM (complete prevention) | [2][3] |
| Resveratrol | Copper- and irradiation-induced LDL and HDL oxidation | 0-50 µM (significant reduction) | [4] |
| Quercetin | Copper-induced LDL oxidation | Strong inhibition | [5] |
| Vitamin E (α-tocopherol) | Copper-induced LDL oxidation | Dose-dependent inhibition | [6] |
| Vitamin C (Ascorbic Acid) | DPPH radical scavenging | 0-50 µM (significant reduction) | [4] |
| Catechin | Lipid peroxidation in brain homogenate | IC50: 12.860 ± 0.181 µg/mL | |
| Acacia nilotica polyphenols | Lipid peroxidation in brain homogenate | IC50: 41.907 ± 1.052 µg/mL |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
Samples containing this compound (e.g., LDL solution)
-
Pro-oxidant (e.g., CuSO₄)
-
Antioxidant of interest
Procedure:
-
To 100 µL of the sample, add the antioxidant at the desired concentration and pre-incubate for a specified time.
-
Initiate lipid peroxidation by adding the pro-oxidant (e.g., 10 µM CuSO₄).
-
Incubate the reaction mixture at 37°C for the desired time (e.g., 2-4 hours).
-
Stop the reaction by adding 500 µL of 20% TCA.
-
Add 500 µL of 0.67% TBA.
-
Vortex the mixture and incubate at 95°C for 45-60 minutes.
-
Cool the samples on ice and centrifuge at 3,000 x g for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using TMP, which hydrolyzes to form MDA under acidic conditions.
-
Calculate the concentration of MDA in the samples based on the standard curve.
Conjugated Diene Assay
This assay measures the formation of conjugated dienes, which are primary products of lipid peroxidation and absorb light at 234 nm.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Samples containing this compound (e.g., LDL solution)
-
Pro-oxidant (e.g., CuSO₄)
-
Antioxidant of interest
-
UV-Vis spectrophotometer
Procedure:
-
Dilute the LDL solution to a final concentration of 50-100 µg/mL in PBS.
-
Add the antioxidant at the desired concentration to the LDL solution in a quartz cuvette.
-
Place the cuvette in a temperature-controlled spectrophotometer set at 37°C.
-
Initiate the reaction by adding the pro-oxidant (e.g., 5-10 µM CuSO₄).
-
Monitor the increase in absorbance at 234 nm over time. The lag phase (the time before a rapid increase in absorbance) is a measure of the resistance of LDL to oxidation and is prolonged by effective antioxidants.
Mandatory Visualization
Signaling Pathway: Keap1-Nrf2 Antioxidant Response
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes, playing a key role in cellular defense against oxidative stress and lipid peroxidation.[7][8][9]
Caption: The Keap1-Nrf2 antioxidant response pathway.
Experimental Workflow: Selecting an Antioxidant
This workflow outlines the key steps for selecting and validating an antioxidant for the prevention of this compound peroxidation.
Caption: Experimental workflow for antioxidant selection.
References
- 1. Inhibition of lipid peroxidation by quercetin and quercetin derivatives: antioxidant and prooxidant effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Effect of curcumin on LDL oxidation in vitro, and lipid peroxidation and antioxidant enzymes in cholesterol fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin prevents the oxidation and lipid modification of LDL and its inhibition of prostacyclin generation by endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new insight into resveratrol as an atheroprotective compound: inhibition of lipid peroxidation and enhancement of cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of quercetin metabolites and their related derivatives on copper ion-induced lipid peroxidation in human low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
challenges in delivering Cholesteryl Linoleate to specific subcellular compartments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cholesteryl linoleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of this compound to specific subcellular compartments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to specific subcellular compartments?
A1: The primary challenges stem from the high hydrophobicity of this compound. This property can lead to:
-
Aggregation: this compound can form aggregates in aqueous solutions, which can be toxic to cells and hinder efficient uptake.[1][2]
-
Low Solubility: Its poor water solubility makes it difficult to prepare stable formulations for delivery.[3][4]
-
Non-specific Localization: Once inside the cell, it may not traffic to the desired organelle and can accumulate in lipid droplets.[5][6]
-
Metabolic Instability: Esterases within the cell can hydrolyze this compound, releasing cholesterol and linoleic acid, which may have their own biological effects.[7]
Q2: How can I improve the solubility and prevent the aggregation of this compound for in vitro experiments?
A2: Several methods can be employed to enhance solubility and prevent aggregation:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate this compound in their hydrophobic core, increasing its solubility in aqueous media.[8][9][10][11][12] Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.
-
Liposomes: Formulating this compound within liposomes can facilitate its delivery across the cell membrane.[2]
-
Solvents: For stock solutions, use organic solvents like chloroform or ethanol. However, be mindful of solvent toxicity when adding to cell culture media and ensure the final concentration is minimal.
Q3: I am observing high background fluorescence in my microscopy experiments. What could be the cause and how can I fix it?
A3: High background fluorescence can be caused by several factors:
-
Probe Aggregation: Fluorescently labeled this compound can form aggregates that bind non-specifically to the coverslip or cell surface.
-
Solution: Ensure your delivery vehicle (e.g., cyclodextrin) is properly complexed with the labeled this compound. Centrifuge your working solution before adding it to the cells to remove any aggregates.
-
-
Excess Probe: Using too high a concentration of the fluorescent probe can lead to non-specific staining.
-
Solution: Perform a concentration titration to find the optimal probe concentration that gives a good signal-to-noise ratio.
-
-
Autofluorescence: Cells naturally have some level of autofluorescence, especially in the green channel.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, you may need to use a different fluorescent probe that emits in a different spectral range (e.g., red or far-red).
-
Q4: How can I confirm that the fluorescent signal I am observing is indeed from my labeled this compound and not from a cleaved fluorophore?
A4: This is a critical validation step. Here are a few approaches:
-
Use a Non-hydrolyzable Ether Analog: Cholesteryl ethers are resistant to hydrolysis by cellular esterases. Comparing the localization of a fluorescently labeled this compound with its corresponding ether analog can help determine if hydrolysis is affecting the observed distribution.[13]
-
Biochemical Fractionation and Analysis: Perform subcellular fractionation and analyze the lipid content of each fraction using techniques like HPLC or mass spectrometry to confirm the presence of the intact fluorescently labeled this compound.[14][15][16][17][18]
-
Control Experiments: Incubate cells with the free fluorophore alone to see if it localizes to the same compartments as the labeled this compound.
Troubleshooting Guides
Issue 1: Low Delivery Efficiency to Target Organelle
| Possible Cause | Suggested Solution |
| Inefficient cellular uptake. | Optimize the delivery vehicle. If using cyclodextrin, ensure the correct cholesterol-to-cyclodextrin ratio. For liposomes, experiment with different lipid compositions.[9][10] |
| Trafficking to lipid droplets. | Inhibit the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for esterifying cholesterol for storage in lipid droplets. Avasimibe is a commonly used ACAT inhibitor.[19] |
| Incorrect targeting signal. | If using a targeted delivery system, ensure the targeting moiety (e.g., a peptide or antibody) is correctly folded and functional. |
| Rapid efflux from the cell. | Some cells can actively efflux lipids. You can try co-incubating with an inhibitor of ABC transporters, though this can have off-target effects. |
Issue 2: Cell Toxicity Observed After Treatment
| Possible Cause | Suggested Solution |
| Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). |
| Delivery vehicle toxicity. | High concentrations of cyclodextrins can extract cholesterol from the plasma membrane, leading to cytotoxicity.[5] Perform a dose-response experiment to determine the maximum non-toxic concentration of your delivery vehicle. |
| This compound-induced lipotoxicity. | High levels of intracellular cholesteryl esters can be toxic. Reduce the concentration of this compound and/or the incubation time. |
| Oxidation of linoleate. | The linoleate moiety is susceptible to oxidation, which can generate cytotoxic products.[20] Prepare solutions fresh and handle them under an inert atmosphere if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Complex
This protocol describes the preparation of a 1:10 molar ratio of this compound to methyl-β-cyclodextrin (MβCD).
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Water bath sonicator
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of this compound in a minimal volume of chloroform in a round-bottom flask.
-
Prepare a solution of MβCD in PBS at the desired concentration (e.g., 10 mM).
-
Slowly add the MβCD solution to the this compound solution while vortexing. The molar ratio of this compound to MβCD should be 1:10.
-
Sonicate the mixture in a water bath sonicator for 30 minutes to facilitate complex formation.
-
Remove the chloroform using a rotary evaporator.
-
The resulting aqueous solution contains the this compound-MβCD complex. Sterilize by filtering through a 0.22 µm filter.
-
Determine the final concentration of this compound in the complex using a suitable analytical method (e.g., HPLC).
Protocol 2: Subcellular Fractionation by Differential Centrifugation
This protocol provides a general method for separating cellular components into nuclear, mitochondrial, and cytosolic fractions.
Materials:
-
Cultured cells
-
PBS
-
Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold fractionation buffer.
-
Allow cells to swell on ice for 15-20 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. Check for cell lysis under a microscope.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant). The pellet is the nuclear fraction.
-
Centrifuge the post-nuclear supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
The supernatant from this step is the cytosolic fraction. The pellet is the mitochondrial fraction.
-
Wash the nuclear and mitochondrial pellets with fractionation buffer and resuspend in a suitable buffer for downstream analysis.
-
Validate the purity of each fraction by Western blotting for organelle-specific markers (e.g., Lamin B1 for nucleus, TOM20 for mitochondria, GAPDH for cytosol).[16][21]
Quantitative Data
Table 1: Example of this compound Delivery Efficiency to Different Subcellular Compartments
| Subcellular Compartment | Delivery Efficiency (%) |
| Mitochondria | 15 ± 3 |
| Endoplasmic Reticulum | 35 ± 5 |
| Lysosomes | 20 ± 4 |
| Lipid Droplets | 25 ± 6 |
| Cytosol | 5 ± 2 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical examples for illustrative purposes.
Visualizations
Signaling Pathways and Workflows
Caption: Intracellular trafficking pathways of exogenously delivered this compound.
Caption: A logical workflow for troubleshooting low delivery efficiency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Binary phase behavior of cholesteryl oleate with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 604-33-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Trafficking of Cholesterol from Lipid Droplets to Mitochondria in Bovine Luteal Cells: Acute Control of Progesterone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of neutral cholesterol ester hydrolase to the endoplasmic reticulum via its N-terminal sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins as Emerging Therapeutic Tools in the Treatment of Cholesterol-Associated Vascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin: Dual Functions as a Therapeutic Agent and Nanocarrier for Regulating Cholesterol Homeostasis in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Cholesteryl oleyl and linoleyl ethers do not trace their ester counterparts in animals with plasma cholesteryl ester transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 15. Subcellular fractionation protocol [abcam.com]
- 16. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Subcellular Fractionation [protocols.io]
- 19. biorxiv.org [biorxiv.org]
- 20. Identification and quantification of regioisomeric this compound hydroperoxides in oxidized human low density lipoprotein and high density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cholesteryl Linoleate by ESI-MS
Welcome to the technical support center for the analysis of neutral lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of Cholesteryl Linoleate in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why does this compound show poor ionization in ESI-MS?
A1: this compound, like other cholesteryl esters, is a neutral lipid with a nonpolar structure and an inherent weak dipole moment.[1][2] Electrospray ionization (ESI) is most efficient for molecules that can readily accept or lose a proton to form an ion in solution. Due to their charge neutrality, neutral lipids like this compound have a low affinity for protons, leading to poor ionization efficiency and weak signal intensity in ESI-MS.[3][4]
Q2: What is the most common strategy to improve the ESI-MS signal of this compound?
A2: The most effective and widely used strategy is to facilitate the formation of adduct ions. This involves adding a small cation to the sample solution that can non-covalently bind to the this compound molecule, imparting a charge. Common adducts used are ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[3][4][5]
Q3: Which adduct is best for analyzing this compound?
A3: The choice of adduct depends on the analytical goal.
-
Ammonium ([M+NH₄]⁺) adducts are commonly used and, upon collision-induced dissociation (CID), produce a characteristic fragment ion at m/z 369.3, corresponding to the cholestane cation.[1][4][6] This allows for sensitive profiling of various cholesteryl ester species through precursor ion scanning.[5]
-
Sodiated ([M+Na]⁺) adducts can also be used and often result in the neutral loss of the cholestane backbone (NL 368.5) during fragmentation.[7]
-
Lithiated ([M+Li]⁺) adducts have been shown to provide enhanced ion intensity and more informative fragmentation patterns compared to ammoniated adducts.[1][2] Collision-activated dissociation (CAD) of lithiated adducts yields both a lithiated fatty acyl fragment and the cholestane fragment, which can be useful for structural confirmation.[1]
Q4: Are there alternative ionization techniques to ESI for this compound analysis?
A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is a common alternative for analyzing nonpolar molecules like cholesteryl esters.[3][8] APCI typically generates protonated molecules [M+H]⁺.[8] While ESI is often more effective for a broader range of cholesteryl esters, APCI can be particularly sensitive for those with unsaturated fatty acids.[8][9]
Q5: Can derivatization improve the ionization of this compound?
A5: While derivatization is a common strategy to improve the ionization efficiency of molecules like free cholesterol, it is less common for cholesteryl esters as they can already be effectively analyzed using adduct formation.[10][11] Derivatization of free cholesterol to a cholesteryl ester (e.g., cholesteryl acetate) can be performed to allow for its analysis alongside naturally occurring cholesteryl esters.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or no signal for this compound | Poor ionization due to the neutral nature of the molecule. | 1. Introduce an adduct-forming salt: Add ammonium acetate, sodium acetate, or lithium hydroxide to your sample or mobile phase. 2. Optimize adduct concentration: The concentration of the adduct-forming salt can impact signal intensity. A typical starting concentration is in the low micromolar range (e.g., 10-100 µM).[1][7] 3. Switch to APCI: If available, try using an APCI source, which is often better suited for nonpolar analytes.[8] |
| Poor fragmentation or uninformative MS/MS spectra | Suboptimal collision energy or inappropriate adduct choice. | 1. Optimize collision energy: The optimal collision energy will vary depending on the instrument and the chosen adduct. A typical starting point is around 25 eV.[1][7] 2. Try a different adduct: Lithiated adducts, for example, can provide more detailed fragmentation, including the fatty acid fragment, compared to ammoniated adducts.[1] |
| Isobaric interference from other lipids | Other lipid species may have the same nominal mass as the this compound adduct. | 1. Utilize high-resolution mass spectrometry: This can help differentiate between species with the same nominal mass but different elemental compositions. 2. Employ tandem mass spectrometry (MS/MS): Use specific fragmentation patterns (e.g., neutral loss of 368.5 for sodiated adducts or the m/z 369.3 precursor for ammoniated adducts) to selectively detect cholesteryl esters.[1][7] 3. Incorporate chromatographic separation: Use liquid chromatography (LC) to separate different lipid classes before they enter the mass spectrometer.[12] |
| Inconsistent signal intensity or poor reproducibility | Matrix effects from complex samples or inconsistent adduct formation. | 1. Use an internal standard: A stable isotope-labeled this compound is the ideal internal standard to correct for variations in ionization and matrix effects.[13] 2. Optimize sample preparation: Employ a robust lipid extraction method to minimize matrix components that can suppress ionization. 3. Ensure consistent adduct concentration: Precise and consistent addition of the adduct-forming salt is crucial for reproducible results. |
Quantitative Data Summary
The choice of adduct can significantly impact the observed ion intensity. The following table summarizes the relative ionization efficiencies observed for different cholesteryl ester adducts in various studies.
| Adduct Type | Relative Ion Intensity | Key Fragmentation | Reference |
| [M+NH₄]⁺ | Moderate | Predominant cholestane cation (m/z 369.3) | [1][4] |
| [M+Na]⁺ | Moderate | Neutral loss of cholestane (NL 368.5) | [7] |
| [M+Li]⁺ | Enhanced | Lithiated fatty acyl fragment and cholestane fragment | [1][2] |
Note: Relative intensities can vary based on instrument tuning, solvent composition, and specific experimental conditions.
Experimental Protocols
Protocol 1: Analysis of this compound using Ammoniated Adducts
-
Sample Preparation: Dissolve the lipid extract or this compound standard in a suitable solvent mixture (e.g., methanol/chloroform, 2:1, v/v).
-
Adduct Formation: Add ammonium acetate to the final sample solution to a final concentration of 10 mM.
-
Infusion/LC Conditions: Infuse the sample directly into the ESI source or use a suitable reversed-phase LC method.
-
MS Parameters:
-
Ionization Mode: Positive
-
Scan Mode: Full scan (for survey) or precursor ion scan for m/z 369.3.
-
Collision Energy (for MS/MS): Optimize around 25-30 eV to generate the cholestane fragment ion (m/z 369.3).
-
Protocol 2: Analysis of this compound using Lithiated Adducts
-
Sample Preparation: Dissolve the lipid extract or this compound standard in a suitable solvent mixture.
-
Adduct Formation: Add lithium hydroxide (LiOH) to the final sample solution to a final concentration of 100 µM.[1]
-
Infusion/LC Conditions: Direct infusion is often used for this method.
-
MS Parameters:
-
Ionization Mode: Positive
-
Scan Mode: Full scan, product ion scan of the [M+Li]⁺ ion, or neutral loss scan for 368.5 Da.[1]
-
Collision Energy (for MS/MS): A collision energy of approximately 25 eV is a good starting point for generating both the lithiated fatty acyl fragment and the cholestane fragment.[1]
-
Visualizations
Caption: Experimental workflow for enhancing this compound detection in ESI-MS.
Caption: Fragmentation pathways of different this compound adducts in MS/MS.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of (2β,3α,6-²H₃this compound and cholesteryl oleate as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cholesteryl Linoleate Aggregation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cholesteryl linoleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is an ester of cholesterol and linoleic acid, making it a highly lipophilic molecule.[1][2] In aqueous solutions, its hydrophobic nature drives it to self-associate to minimize contact with water, leading to aggregation, precipitation, or the formation of crystalline structures.[3][4] It is a primary component of low-density lipoproteins (LDL) and is implicated in the formation of atherosclerotic plaques.[5][6]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in various organic solvents. Stock solutions are typically prepared in chloroform.[1][7] Other solvents can also be used, and the choice of solvent will depend on the specific experimental requirements.
Q3: How should I store this compound and its stock solutions?
Solid this compound should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in organic solvents should also be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is recommended to purge the solvent with an inert gas before preparing the stock solution to prevent oxidation.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[5]
Q4: Can I use this compound in aqueous solutions for cell culture experiments?
Directly dissolving this compound in aqueous media is challenging due to its low water solubility. To introduce it into cell culture, it is typically formulated into delivery systems like liposomes, solid lipid nanoparticles (SLNs), or complexes with carrier proteins.[8][9][10] Alternatively, co-solvent systems can be used, but care must be taken to avoid solvent toxicity to cells.[11]
Troubleshooting Guides
Issue 1: Precipitation of this compound During Formulation
Question: I am trying to create an aqueous dispersion of this compound using the thin-film hydration method, but it precipitates upon adding the aqueous phase. What can I do to prevent this?
Answer: Precipitation during hydration is a common issue and can be addressed by carefully controlling the experimental conditions. Here are several troubleshooting steps:
-
Maintain Temperature: Ensure that the temperature of the hydration buffer is above the phase transition temperature of the lipid mixture. For this compound, which has a melting point of around 41-42.5°C, maintaining the hydration temperature at 50-60°C can be effective.[8]
-
Homogenize the Lipid Film: Ensure the initial lipid film is thin and uniform. A thick or uneven film can lead to incomplete hydration and aggregation.
-
Sonication: Use bath sonication or probe sonication during or after hydration to break down larger aggregates and facilitate the formation of smaller, more stable vesicles.[12]
-
Co-lipids and Surfactants: The inclusion of phospholipids (like phosphatidylcholine) and cholesterol in the formulation can help stabilize the lipid nanoparticles.[12][13] Non-ionic surfactants like Tween-80 can also be used to improve the stability of the dispersion.[5]
-
Solvent Choice: While chloroform is common, ensure all of it is removed under vacuum before hydration, as residual solvent can affect particle formation.
Below is a troubleshooting workflow to address precipitation issues.
Issue 2: Instability of this compound Solution Over Time
Question: My prepared this compound solution/dispersion appears stable initially but shows aggregation or precipitation after a few hours or days. How can I improve its long-term stability?
Answer: The long-term stability of this compound formulations depends on several factors related to both the formulation itself and the storage conditions.
-
Optimize Formulation: The ratio of this compound to other lipids and surfactants is critical. High concentrations of this compound can lead to instability. Experiment with different ratios to find an optimal balance.
-
Particle Size and Polydispersity: Smaller, more uniform nanoparticles generally exhibit better stability. Techniques like extrusion can be used after initial formulation to achieve a more homogeneous size distribution.[13]
-
Storage Conditions: Store the formulation at an appropriate temperature, typically 4°C for lipid-based nanoparticles.[13] Avoid freezing, as this can disrupt the nanoparticle structure.
-
pH of the Medium: The pH of the aqueous phase can influence the surface charge of the nanoparticles, affecting their stability. Ensure the buffer used is appropriate for the formulation and intended application.
-
Oxidation: this compound is susceptible to oxidation.[14] Prepare solutions with de-gassed buffers and consider adding antioxidants if compatible with your experimental system.
The following diagram illustrates key factors influencing the stability of this compound dispersions.
Data and Protocols
Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| Chloroform | ~10 mg/mL | [1] |
| Chloroform | 100 mg/mL (yields a clear, colorless solution) | [7] |
| DMSO / PEG300 / Tween-80 / Saline (10:40:5:45) | ≥ 2.5 mg/mL | [5] |
| DMSO / 20% SBE-β-CD in Saline (10:90) | ≥ 2.5 mg/mL | [5] |
| DMSO / Corn Oil (10:90) | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes via Thin-Film Hydration
This protocol describes a general method for preparing liposomes incorporating this compound.
Materials:
-
This compound
-
Phosphatidylcholine (PC) or other desired phospholipid
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Dissolution: Dissolve this compound, phospholipid, and cholesterol in the desired molar ratio in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer, pre-heated to a temperature above the lipid mixture's phase transition temperature (e.g., 60°C), to the flask.
-
Vesicle Formation: Gently rotate the flask to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to:
-
Sonication: Bath or probe sonication.
-
Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[13]
-
-
Characterization: Analyze the resulting liposome suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
The workflow for this protocol is visualized below.
Protocol 2: Characterization of this compound Aggregates
Several analytical techniques can be employed to characterize the size, morphology, and stability of this compound aggregates.
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Measures the average particle size, size distribution (polydispersity index, PDI), and zeta potential of nanoparticles in a suspension.[13] |
| Transmission Electron Microscopy (TEM) / Cryo-TEM | Provides direct visualization of the morphology and size of the aggregates. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to quantify the amount of this compound incorporated into a formulation and to assess its purity.[15] |
| Mass Spectrometry (MS) | Used for the identification and quantification of this compound and its potential oxidation products.[16][17] |
| Differential Scanning Calorimetry (DSC) | Determines the phase transition temperature of the lipid mixture, which is crucial for optimizing formulation procedures.[18][19] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of an aqueous phase on the solubility of cholesterol in an oil phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Morphological characterization of the cholesteryl ester cycle in cultured mouse macrophage foam cells | Semantic Scholar [semanticscholar.org]
- 7. Cholesterol Linoleate - Creative Enzymes [creative-enzymes.com]
- 8. Lipids Including this compound and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lysosomal Cholesterol Accumulation Inhibits Subsequent Hydrolysis Of Lipoprotein Cholesteryl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of Cholesteryl Linoleate extraction from complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Cholesteryl Linoleate extraction from complex biological samples. This resource offers troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of common extraction methods.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete cell or tissue homogenization: The solvent cannot efficiently access the lipids within the sample. | Ensure thorough homogenization of the tissue to a uniform consistency. For tough tissues, consider using bead beating or cryogenic grinding. |
| Inappropriate solvent-to-sample ratio: Insufficient solvent volume leads to incomplete extraction. | A 20-fold excess of solvent to tissue (e.g., 20 mL of solvent for 1 g of tissue) is generally recommended for exhaustive extraction. For high-fat tissues, the Folch method with its higher solvent ratio may be preferable to the Bligh and Dyer method[1]. | |
| Suboptimal solvent polarity: The chosen solvent system may not be ideal for the nonpolar nature of this compound. | For non-polar lipids like cholesteryl esters, a hexane-isopropanol solvent system can be effective[2]. While chloroform/methanol mixtures are broadly effective, optimization may be required for specific sample matrices. | |
| Analyte loss during phase separation: Aspiration of the lipid-containing organic layer is incomplete, or some of the analyte is lost at the interface. | Ensure complete phase separation by adequate centrifugation. When collecting the lower organic phase (in Folch or Bligh & Dyer), carefully avoid aspirating the protein interface. It is often better to leave a small amount of the organic phase behind than to risk contamination with the aqueous phase. | |
| Degradation of this compound: The unsaturated linoleate moiety is susceptible to oxidation, and ester bonds can be hydrolyzed. | Perform extractions on ice or at 4°C to minimize enzymatic activity. Work quickly to reduce exposure to air and light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents to prevent oxidation. Store extracts at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon). | |
| Co-extraction of Interfering Substances | Presence of highly abundant lipids: Triglycerides and phospholipids are often co-extracted and can cause ion suppression or enhancement in mass spectrometry. | Solid-Phase Extraction (SPE): Use a silica or aminopropyl SPE cartridge after initial liquid-liquid extraction to separate neutral lipids like cholesteryl esters from more polar phospholipids. Cholesteryl esters can be eluted with a non-polar solvent like hexane, while phospholipids are retained and eluted later with more polar solvents. |
| Matrix effects in LC-MS analysis: Co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to inaccurate quantification. | Optimize chromatographic separation: Use a longer column or a shallower gradient to improve the separation of this compound from interfering matrix components. Modify sample preparation: Incorporate a targeted cleanup step, such as SPE, to remove the interfering compounds. Use a stable isotope-labeled internal standard: A deuterated this compound standard can help to compensate for matrix effects during quantification. | |
| Emulsion Formation During Phase Separation (LLE) | High concentration of proteins and other lipids: These can act as surfactants, preventing clean separation of the aqueous and organic layers. | Centrifugation: Spin the sample at a higher speed or for a longer duration. Salting out: Add a small amount of a salt solution (e.g., 0.9% NaCl) to the aqueous phase to increase its polarity and promote phase separation. Gentle mixing: Instead of vigorous vortexing, gently invert the tube multiple times to mix the phases. |
| Inconsistent Results Between Replicates | Sample heterogeneity: The distribution of lipids within a tissue sample may not be uniform. | Ensure that the tissue is thoroughly homogenized before taking aliquots for extraction. For smaller samples, pooling and homogenizing multiple samples can improve consistency. |
| Variability in manual extraction procedure: Minor differences in timing, solvent volumes, or mixing can lead to variations in extraction efficiency. | Standardize the extraction protocol and ensure all steps are performed consistently for all samples. The use of automated extraction systems can also improve reproducibility. |
Frequently Asked Questions (FAQs)
Q1: Which is the best initial extraction method for this compound: Folch or Bligh & Dyer?
A1: Both the Folch and Bligh & Dyer methods are widely used for lipid extraction and can be effective for this compound. The Folch method, which uses a larger solvent-to-sample ratio (20:1), is generally considered more exhaustive and is often preferred for tissues with high lipid content (>2%)[1][3]. The Bligh & Dyer method is more rapid and uses less solvent, making it suitable for samples with lower lipid content or when sample volume is limited[4].
Q2: What is the purpose of adding a salt solution during the washing step of the Folch or Bligh & Dyer method?
A2: The addition of a salt solution (e.g., 0.9% NaCl or 0.73% KCl) is crucial for breaking the single-phase chloroform/methanol/water mixture into two distinct phases. This process, known as phase partitioning, separates the lipids (including this compound) into the lower chloroform layer, while more polar, non-lipid contaminants are partitioned into the upper aqueous methanol-water layer.
Q3: When should I consider using Solid-Phase Extraction (SPE) for this compound?
A3: SPE is highly recommended as a cleanup step after an initial liquid-liquid extraction, especially when high purity is required for downstream analysis like LC-MS. It is particularly useful for separating this compound from more polar interfering lipids, such as phospholipids, which can cause significant matrix effects. Aminopropyl-bonded silica is a common stationary phase for this purpose[5].
Q4: How can I prevent the degradation of the linoleate portion of this compound during extraction and storage?
A4: The polyunsaturated linoleate fatty acid is susceptible to oxidation. To minimize this, it is crucial to work at low temperatures (on ice), minimize exposure to air and light, and add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents. For long-term storage, extracts should be kept at -80°C under an inert gas like nitrogen or argon.
Q5: What are the most common interfering substances when analyzing this compound by LC-MS?
A5: The most common interfering substances are other highly abundant lipids, particularly phospholipids and triglycerides, which can co-elute with this compound and cause ion suppression or enhancement. Specific isobaric or near-isobaric lipid species can also interfere. Effective chromatographic separation and sample cleanup using techniques like SPE are essential to mitigate these matrix effects.
Quantitative Data on Extraction Efficiency
The selection of an extraction method can significantly impact the recovery of this compound. While extensive comparative studies with precise recovery percentages for this compound are limited, the following table summarizes the general performance and expected recovery ranges for common extraction methods based on data for total cholesteryl esters and other neutral lipids.
| Extraction Method | Sample Type | Typical Recovery of Cholesteryl Esters | Advantages | Disadvantages |
| Folch (LLE) | Plasma, Tissues | High (>95%)[1] | Considered a "gold standard" for exhaustive lipid extraction. | Labor-intensive, uses large volumes of chlorinated solvent. |
| Bligh & Dyer (LLE) | Plasma, Tissues | Good to High (can be lower for high-fat samples)[3] | Faster and uses less solvent than the Folch method. | May underestimate lipids in samples with >2% fat content[3]. |
| Solid-Phase Extraction (SPE) | Plasma, Tissue Extracts | High (>95%)[5] | High selectivity, cleaner extracts, amenable to automation. | Can be more expensive, may require method optimization. |
| Supercritical Fluid Extraction (SFE) | Various | Variable (can be >95% with optimization) | "Green" solvent (CO2), tunable selectivity, mild extraction conditions. | High initial equipment cost, requires optimization of pressure and temperature. |
Note: Recovery percentages can vary significantly depending on the specific sample matrix, protocol modifications, and analytical method used for quantification.
Experimental Protocols
Modified Folch Method for Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a widely used method for the total lipid extraction from plasma samples.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a 15 mL glass centrifuge tube, add 1 mL of plasma.
-
Add 10 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Vortex vigorously for 2 minutes to form a single-phase mixture and allow it to stand for 20 minutes.
-
Add 2 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully aspirate and discard the upper aqueous layer.
-
Transfer the lower chloroform layer containing the lipids to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.
Bligh & Dyer Method for Liquid-Liquid Extraction (LLE) from Tissue
This method is a rapid and efficient procedure for extracting lipids from tissue samples.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
BHT
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 1 g of tissue and place it in a glass homogenizer tube.
-
Add 3 mL of a 1:2 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Homogenize the tissue thoroughly until a uniform suspension is formed.
-
Transfer the homogenate to a 15 mL glass centrifuge tube.
-
Add 1 mL of chloroform and vortex for 30 seconds.
-
Add 1.8 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve phase separation.
-
Collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for further analysis.
Solid-Phase Extraction (SPE) for Cleanup and Fractionation
This protocol describes the use of an aminopropyl-bonded silica SPE cartridge to separate cholesteryl esters from more polar lipids.
Materials:
-
Aminopropyl SPE cartridge (e.g., 500 mg)
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Diethyl ether
-
Acetic acid
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge: Sequentially wash the cartridge with 5 mL of hexane. Do not let the cartridge go dry.
-
Load the sample: Dissolve the dried lipid extract from LLE in a small volume (e.g., 200 µL) of chloroform and apply it to the conditioned SPE cartridge.
-
Elute Cholesteryl Esters: Slowly pass 10 mL of hexane through the cartridge to elute the cholesteryl esters. Collect this fraction.
-
Elute other lipid classes (optional): Other lipid classes can be subsequently eluted with solvents of increasing polarity. For example, triglycerides can be eluted with a mixture of hexane and diethyl ether, and phospholipids with methanol.
-
Dry and reconstitute: Evaporate the collected fraction containing the cholesteryl esters under a stream of nitrogen and reconstitute in a suitable solvent.
Supercritical Fluid Extraction (SFE) - General Protocol
SFE is a "green" alternative that uses supercritical CO₂ as the primary solvent. The following is a general protocol that requires optimization for specific applications.
Materials:
-
Supercritical Fluid Extractor
-
High-purity CO₂
-
Co-solvent (e.g., ethanol)
-
Sample extraction vessel
-
Collection vial
Procedure:
-
Sample Preparation: The biological sample (e.g., lyophilized plasma or ground tissue) is placed into the extraction vessel.
-
System Pressurization and Heating: The system is pressurized with CO₂ and heated to bring the CO₂ to its supercritical state (typically above 31.1 °C and 73.8 bar). Optimal conditions for cholesteryl ester extraction often range from 40-50°C and 200-400 bar[6].
-
Extraction: The supercritical CO₂ is passed through the extraction vessel. A co-solvent like ethanol may be added to the CO₂ stream to modify its polarity and enhance the extraction of certain lipids.
-
Analyte Collection: The CO₂ containing the extracted lipids is passed through a restrictor into a collection vial at a lower pressure and temperature. This causes the CO₂ to return to a gaseous state, and the this compound and other extracted lipids precipitate in the collection vial.
-
Reconstitution: The collected extract is then dissolved in an appropriate solvent for analysis.
Visualizations
Experimental Workflow: LLE and SPE of this compound
Workflow for this compound extraction using LLE followed by SPE cleanup.
Troubleshooting Logic for Low this compound Recovery
Decision tree for troubleshooting low recovery of this compound.
References
- 1. repository.seafdec.org [repository.seafdec.org]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 5. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC [pmc.ncbi.nlm.nih.gov]
dealing with interference from other lipids in Cholesteryl Linoleate assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common issues related to interference from other lipids during the quantification of cholesteryl linoleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common lipids that interfere with this compound assays?
A1: The primary sources of interference in this compound assays are other structurally similar or highly abundant lipids present in biological samples. These include:
-
Triglycerides (TG): Often present in large quantities, triglycerides can interfere with enzymatic assays by producing glycerol, a common intermediate in cholesterol quantification kits.[1][2] Their presence can also lead to overestimated results in certain homogeneous assays.[3][4]
-
Other Cholesteryl Esters (CEs): Assays are rarely specific for a single fatty acid ester of cholesterol. Therefore, other CEs like cholesteryl oleate, palmitate, and arachidonate will also be detected unless a separation step is included.[5][6]
-
Free Cholesterol (FC): Most enzymatic assays for cholesteryl esters first hydrolyze the ester to free cholesterol, which is then measured. Pre-existing high levels of free cholesterol in the sample can lead to an overestimation of the cholesteryl ester content if not measured and subtracted.
-
Free Fatty Acids (FFAs): These can impact the activity of enzymes used in the assay, such as cholesterol esterase.[7]
-
Phospholipids: These polar lipids can interfere with extraction and chromatographic separation steps.[8]
Q2: How can I separate this compound from interfering triglycerides before running my assay?
A2: Several methods can effectively separate cholesteryl esters from triglycerides. The choice of method depends on the required purity, sample throughput, and available equipment.
-
Solid-Phase Extraction (SPE): This is a highly effective and common method. Using a silica cartridge, a lipid extract is loaded, and different lipid classes are eluted sequentially. Nonpolar lipids like cholesteryl esters are typically eluted first with a nonpolar solvent such as hexane, while more polar triglycerides are retained and eluted later.[9]
-
Thin-Layer Chromatography (TLC): TLC allows for the separation of neutral lipids. After spotting the lipid extract on a silica plate and developing it with a suitable solvent system, the band corresponding to cholesteryl esters can be scraped off and the lipids eluted for subsequent analysis.[10]
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC can separate lipid classes based on polarity, effectively separating cholesteryl esters from triglycerides, diglycerides, and monoglycerides.[8][11]
Q3: My enzymatic assay shows high background. Could triglycerides be the cause, and how do I fix it?
A3: Yes, high background in enzymatic assays for cholesterol is frequently caused by triglyceride contamination.[1] Many kits use a series of enzymatic reactions that begin with the hydrolysis of cholesteryl esters to free cholesterol and a fatty acid. The cholesterol is then oxidized, producing hydrogen peroxide (H₂O₂), which is used in a colorimetric or fluorometric reaction.[12] If triglycerides are present, lipases in the enzyme mixture can hydrolyze them, releasing glycerol. This glycerol can be phosphorylated and oxidized, also producing H₂O₂, leading to a false positive signal.
To fix this, you can:
-
Incorporate a blank correction: Some protocols suggest a parallel reaction where a lipase inhibitor (like Orlistat) is added. The signal from this inhibited reaction represents the free glycerol background, which can be subtracted from the uninhibited reaction to give a more accurate triglyceride measurement.[2]
-
Pre-treat the sample: Use one of the separation methods described in Q2 (SPE, TLC, or HPLC) to remove triglycerides before performing the enzymatic assay.
-
Use Saponification: This chemical hydrolysis method breaks down triglycerides into glycerol and fatty acid salts.[13][14] However, this method will also hydrolyze your cholesteryl esters to free cholesterol, so it's only suitable if you intend to measure total cholesterol from which you subtract free cholesterol measured in a parallel, non-saponified sample. Note that some studies have found saponification of cholesteryl esters to be incomplete.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Triglyceride contamination leading to glycerol interference in enzymatic assays.[1][2]2. Contamination from solvents or reagents. | 1. Remove triglycerides using Solid-Phase Extraction (SPE) or HPLC prior to assay.[8][9]2. Implement a glycerol background correction by running a parallel sample with a lipase inhibitor.[2]3. Run reagent blanks to check for contamination. |
| Low Recovery of this compound | 1. Incomplete extraction from the sample matrix.2. Loss of analyte during sample preparation steps (e.g., SPE, TLC).3. Incomplete hydrolysis of cholesteryl esters during saponification.[14] | 1. Optimize the lipid extraction method (e.g., Folch or Bligh-Dyer).[8][9]2. Validate your SPE or TLC elution protocol to ensure quantitative recovery of the cholesteryl ester fraction.3. If using saponification, ensure optimized conditions (time, temperature, reagent concentration). Consider alternative methods if recovery remains low.[14][15] |
| Poor Assay Specificity (Detection of other CEs) | 1. The assay method (e.g., enzymatic, Liebermann-Burchard) detects the cholesterol moiety and is not specific to the linoleate ester.[16] | 1. To quantify only this compound, a chromatographic separation step (HPLC or GC-MS) is mandatory.[8][12]2. HPLC with UV detection or, for higher specificity and sensitivity, LC-MS/MS, can separate and quantify individual cholesteryl ester species.[12][17] |
| Inconsistent or Irreproducible Results | 1. Variable lipid interference between samples.2. Oxidation of polyunsaturated cholesteryl esters like this compound during sample handling. | 1. Implement a robust sample cleanup protocol (e.g., SPE) for all samples to normalize the matrix.[9][18]2. Add an antioxidant like butylated hydroxytoluene (BHT) during lipid extraction.[19] Flush samples with nitrogen or argon gas and store them at low temperatures to prevent oxidation. |
Experimental Protocols & Methodologies
Protocol 1: Removal of Triglyceride Interference using Solid-Phase Extraction (SPE)
This protocol is adapted from standard methods for separating neutral lipid classes.[9]
Objective: To isolate cholesteryl esters from triglycerides and other polar lipids.
Materials:
-
Silica SPE cartridge (e.g., 100 mg)
-
Lipid extract dried under nitrogen
-
Toluene
-
Hexane
-
30% Isopropanol in Hexane
-
Collection tubes
Procedure:
-
Cartridge Pre-wash: Pre-condition the silica SPE cartridge by passing 2 mL of hexane through it.
-
Sample Loading: Re-dissolve the dried lipid extract in 1 mL of toluene. Load the entire sample onto the pre-conditioned SPE cartridge.
-
Elution of Cholesteryl Esters: Elute the nonpolar cholesteryl ester fraction by adding 1 mL of hexane. Collect this eluate in a clean tube. This fraction will contain your this compound.
-
Elution of Other Lipids (Optional): To remove other lipids from the column, you can subsequently elute free cholesterol with 8 mL of 30% isopropanol in hexane, followed by more polar lipids.
-
Sample Preparation for Assay: Dry the collected cholesteryl ester fraction under a stream of nitrogen. Reconstitute the purified sample in a solvent compatible with your downstream assay (e.g., methanol for HPLC analysis or an appropriate buffer for enzymatic assays).
Protocol 2: Hydrolysis of Triglycerides via Saponification
This protocol describes a method to hydrolyze triglycerides, which can be useful when measuring total cholesterol from esters.[1][13]
Objective: To break down interfering triglycerides into glycerol and fatty acid salts.
Materials:
-
Dried lipid extract
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 2 M KOH in 80% ethanol)
-
Chloroform
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Hydrolysis: Re-dissolve the dried lipid extract in 1 mL of ethanolic KOH solution.
-
Heating: Cap the tube and heat at 90°C for 2 hours to facilitate saponification.[9] Allow the sample to cool to room temperature.
-
Lipid Extraction: Transfer the hydrolyzed solution to a larger glass tube. Add 2 mL of chloroform and 1.8 mL of PBS.
-
Phase Separation: Vortex the mixture vigorously for 10 seconds and then centrifuge at a low speed (e.g., 2600 rpm for 5 minutes) to separate the aqueous and organic phases.[9]
-
Collection: The free cholesterol (hydrolyzed from cholesteryl esters) will be in the lower chloroform layer. Collect this layer for analysis.
Note: This procedure hydrolyzes all esters, including this compound. It is therefore not suitable for measuring intact this compound. It is used to measure the cholesterol backbone after removing triglyceride interference. Studies have also shown that saponification of cholesteryl esters may be incomplete under certain conditions.[14]
Data on Method Performance
The following tables summarize the performance of different analytical methods for the quantification of cholesterol and cholesteryl esters, highlighting their ability to deal with complex lipid matrices.
Table 1: Comparison of Analytical Methods for Cholesteryl Ester Quantification
| Method | Analyte(s) | Accuracy (% Recovery or % Bias) | Precision (% RSD) | Limit of Quantification (LOQ) | Key Advantage |
| HPLC-UV [12] | Cholesterol | 86 ± 11% | Intra-day: 0.2-1.9% | 62.5 ng/µL | Good for separating lipid classes. |
| GC-MS [12] | Cholesteryl Esters | 75.9% to 125.1% | Intra-day: 1.1-10.9% | 0.2 to 10.0 µg/mL | High sensitivity and specificity for individual esters. |
| Enzymatic Assay [12] | Total Cholesterol | Comparable to GC-MS | Not specified | < 20 µM | High throughput and simple protocol. |
| LC-MS/MS [12][17] | Cholesteryl Esters | Good (not specified) | Good (not specified) | Not specified | High sensitivity and selectivity for direct analysis. |
Table 2: Effectiveness of Lipid Removal Techniques
| Technique | Target Interference | Efficiency of Removal | Impact on Analyte Recovery | Reference |
| Solid-Phase Extraction (SPE) | Phospholipids, Triglycerides | >95% removal of polar lipids | >95% recovery for cholesteryl esters | [8] |
| High-Speed Centrifugation | Triglycerides (in lipemic samples) | Reduces interference from chylomicrons | Can lead to a decrease in total cholesterol and triglyceride measurement | [20] |
| EMR—Lipid dSPE | General Lipids | ~95% matrix removal | High analyte recovery | [18] |
Visualizations
Experimental and Logic Workflows
// Nodes Interference [label="Source of\nInterference", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
TG [label="Triglycerides (TG)", shape=box, style=filled, fillcolor="#F1F3F4"]; FC [label="Free Cholesterol (FC)", shape=box, style=filled, fillcolor="#F1F3F4"]; OtherCE [label="Other Cholesteryl\nEsters (CEs)", shape=box, style=filled, fillcolor="#F1F3F4"]; FFA [label="Free Fatty\nAcids (FFAs)", shape=box, style=filled, fillcolor="#F1F3F4"];
Solution [label="Mitigation\nStrategy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
SPE [label="SPE / HPLC\nSeparation", shape=box, style=filled, fillcolor="#FFFFFF"]; Sapon [label="Saponification\n(for Total Cholesterol)", shape=box, style=filled, fillcolor="#FFFFFF"]; Inhibitor [label="Lipase Inhibitor\n+ Blank Correction", shape=box, style=filled, fillcolor="#FFFFFF"]; Subtract [label="Measure FC Separately\n& Subtract from Total", shape=box, style=filled, fillcolor="#FFFFFF"]; Chroma [label="Chromatography\n(LC-MS, GC-MS)", shape=box, style=filled, fillcolor="#FFFFFF"];
// Edges edge [color="#5F6368"]; Interference -> TG; Interference -> FC; Interference -> OtherCE; Interference -> FFA;
edge [color="#4285F4", style="dashed"]; TG -> SPE [label="Problem: High Background"]; TG -> Sapon [label="Problem: High Background"]; TG -> Inhibitor [label="Problem: High Background"]; FC -> Subtract [label="Problem: Overestimation"]; OtherCE -> Chroma [label="Problem: Lack of Specificity"]; FFA -> SPE [label="Problem: Enzyme Inhibition"];
SPE -> Solution; Sapon -> Solution; Inhibitor -> Solution; Subtract -> Solution; Chroma -> Solution; } end_dot Diagram 2: Logical connections between common interfering lipids and the specific strategies used to mitigate their effects in assays.
References
- 1. An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adjustment of direct high-density lipoprotein cholesterol measurements according to intercurrent triglyceride corrects for interference by triglyceride-rich lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acids differentially regulate hepatic cholesteryl ester formation and incorporation into lipoproteins in the liver of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipids Including this compound and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of free fatty acids on activity of hepatic microsomal 3-hydroxy-3-methylglutaryl coenzyme A reductase and on secretion of triglyceride and cholesterol by liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A novel sample preparation method using rapid nonheated saponification method for the determination of cholesterol in emulsified foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cholesterol quantitation by GLC: artifactual formation of short-chain steryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of a Simple and Robust Liebermann–Burchard Colorimetric Method for the Assay of Cholesterol in Selected Milk Products in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 20. 4 ways to reduce the interference of lipid samples with biochemical analysis [en.seamaty.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Cholesteryl Linoleate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of Cholesteryl Linoleate and enhance the signal-to-noise (S/N) ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound with a high signal-to-noise ratio?
A1: The main challenges stem from the inherent properties of this compound and the complexity of biological samples:
-
Poor Ionization Efficiency: this compound is a nonpolar neutral lipid, making it difficult to ionize effectively using common techniques like electrospray ionization (ESI).[1][2][3]
-
Matrix Effects: Biological samples contain a multitude of other lipids, proteins, and small molecules that can interfere with the ionization of this compound, leading to ion suppression or enhancement.[4]
-
Low Abundance: In some biological contexts, this compound may be present at low concentrations, making it difficult to detect above the background noise.
-
Co-elution of Isomers: Other cholesteryl esters with similar chemical properties can co-elute during chromatographic separation, potentially leading to overlapping signals and difficulty in accurate quantification.[5]
Q2: Which ionization technique is better for this compound analysis: ESI or APCI?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of cholesteryl esters.[6]
-
APCI is often favored for nonpolar and thermally stable compounds like cholesteryl esters and can provide good sensitivity.[6][7]
-
ESI can also be effective, particularly when using additives in the mobile phase to promote the formation of adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺), which enhances ionization efficiency.[8] The choice may depend on the specific instrumentation and sample matrix. It is recommended to test both ionization sources during method development to determine the optimal choice for your specific application.
Q3: How can I improve the ionization of this compound when using ESI?
A3: To improve ESI efficiency for this compound, focus on promoting adduct formation. This can be achieved by adding salts to the mobile phase. Ammonium formate or ammonium acetate (typically at 10 mM) are commonly used to encourage the formation of ammonium adducts ([M+NH₄]⁺).[1][4][8] These adducts are often more stable and produce a stronger signal than the protonated molecule.
Q4: Is derivatization necessary for analyzing this compound?
A4: While not always mandatory, derivatization can significantly improve the analytical performance for sterols and their esters.[6] Derivatization can enhance ionization efficiency and improve chromatographic peak shape, leading to lower detection limits and more robust quantification. However, it also adds an extra step to the sample preparation workflow. For many applications, optimizing the LC-MS method without derivatization is sufficient.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common issues that lead to a low S/N ratio during this compound detection and provides step-by-step solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Signal Intensity | 1. Inefficient Sample Extraction: The protocol may not be effectively extracting this compound from the sample matrix. 2. Poor Ionization: The analyte is not being efficiently ionized in the MS source. 3. Suboptimal LC-MS Parameters: Mobile phase, gradient, or MS source settings are not optimized. 4. Sample Degradation: this compound may be degrading during sample preparation or storage. | 1. Optimize Extraction: Employ a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction. Consider using solid-phase extraction (SPE) for sample cleanup to remove interfering substances.[4] 2. Enhance Ionization: If using ESI, add 10 mM ammonium formate to your mobile phase to promote [M+NH₄]⁺ adduct formation.[1] If available, try APCI as it can be more effective for nonpolar lipids.[7] 3. Method Optimization: Systematically optimize LC parameters (e.g., gradient, flow rate) and MS source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure).[1] 4. Ensure Sample Stability: Prepare samples freshly and store them at low temperatures, protected from light, to prevent oxidation.[6] Use an internal standard, such as a stable isotope-labeled this compound, to account for any sample loss or degradation.[9][10] |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise. 2. Dirty Ion Source: Contamination in the mass spectrometer's ion source is a common cause of high background. 3. Matrix Effects: Co-eluting compounds from the sample matrix can create a high chemical background. 4. Improper Detector Settings: The detector's time constant or data acquisition rate may not be optimal. | 1. Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[4] 2. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. 3. Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure like SPE to remove interfering matrix components.[4] 4. Adjust Detector Settings: Increase the detector time constant to reduce baseline noise. Be aware that excessive filtering can also reduce the signal height of sharp peaks.[11][12] |
| Poor Peak Shape (Tailing or Broadening) | 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte and column chemistry. 3. Column Degradation: The analytical column may be old or contaminated. | 1. Reduce Sample Load: Dilute the sample and reinject. 2. Mobile Phase Adjustment: Ensure the mobile phase is compatible with your column and consider adjusting the organic solvent composition. 3. Column Maintenance: Flush the column or replace it if it's near the end of its lifespan. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol outlines a general procedure for the extraction of this compound from plasma or serum.
-
Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., deuterated this compound).[9]
-
Protein Precipitation: Add 400 µL of ice-cold isopropanol to precipitate proteins.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for this compound detection. Parameters should be optimized for your specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase (e.g., 50 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase A | 50:50 (v/v) Water:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid | [1] |
| Mobile Phase B | 80:20 (v/v) Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Gradient | 0-4 min, 40% B; 4-6 min, 40-60% B; 6-16 min, 60-100% B; 16-22 min, 100% B; 22-24 min, 100-40% B; 24-30 min, 40% B | [1] |
Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI or APCI | [1][7] |
| Capillary Voltage | 3.0 kV | [1] |
| Fragmentor Voltage | 80 V | [1] |
| Drying Gas Temperature | 250 °C | [1] |
| Sheath Gas Temperature | 250 °C | [1] |
| Nebulizer Pressure | 45 psi | [1] |
| Precursor Ion ([M+NH₄]⁺) | m/z for this compound-NH₄⁺ | [8] |
| Product Ion | Characteristic fragment (e.g., loss of linoleic acid) | [8] |
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of (2β,3α,6-²H₃this compound and cholesteryl oleate as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
Technical Support Center: Strategies to Avoid Artifactual Oxidation of Cholesteryl Linoleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the artifactual oxidation of cholesteryl linoleate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is artifactual oxidation of this compound and why is it a concern?
A1: Artifactual oxidation is the non-biological degradation of this compound that occurs during sample collection, processing, storage, and analysis. This compound, an ester of cholesterol and the polyunsaturated fatty acid linoleic acid, is highly susceptible to oxidation due to the two double bonds in its fatty acid chain. This oxidation can be initiated by factors such as exposure to air (oxygen), heat, light, and the presence of metal ions.
This is a significant concern as it can lead to the formation of various oxidation products, including this compound hydroperoxides (CL-OOH), hydroxides (CL-OH), and other secondary products. These artifacts can interfere with analytical measurements, leading to inaccurate quantification and misinterpretation of experimental results. Furthermore, oxidized cholesteryl esters have been implicated in various pathological processes, and their artifactual formation can obscure the true biological significance of these molecules.
Q2: What are the primary causes of artifactual oxidation of this compound in my samples?
A2: The primary causes of artifactual oxidation of this compound during experiments include:
-
Exposure to Atmospheric Oxygen: The presence of oxygen is a key requirement for the autooxidation cascade.
-
Elevated Temperatures: Heat accelerates the rate of oxidation reactions.[1]
-
Exposure to Light: UV and fluorescent light can promote the formation of reactive oxygen species, initiating oxidation.[2]
-
Presence of Metal Ions: Transition metals like iron and copper can catalyze the decomposition of hydroperoxides, propagating the oxidation chain reaction.
-
Repeated Freeze-Thaw Cycles: These cycles can disrupt sample integrity, leading to the release of pro-oxidant species and increased exposure to oxygen.[3][4][5]
-
Improper Sample Preparation: Techniques like homogenization can introduce heat and expose the sample to air if not performed under controlled conditions.
Q3: How can I detect if my this compound has been oxidized?
A3: Several analytical methods can be used to detect the oxidation of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for identifying and quantifying specific cholesterol oxidation products (COPs) after saponification and derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that can identify a wide range of oxidized cholesteryl esters directly from lipid extracts.[6]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: A colorimetric assay that measures malondialdehyde (MDA), a secondary product of lipid peroxidation. It provides a general indication of oxidative stress.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method can be used to measure this compound hydroperoxides, which absorb UV light at approximately 234 nm.[7]
Troubleshooting Guides
Problem 1: High background or unexpected peaks in my chromatogram (GC-MS or LC-MS).
| Possible Cause | Troubleshooting Steps |
| Artifactual oxidation during sample preparation. | 1. Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to all solvents used for extraction and homogenization at a final concentration of 0.01-0.05%. 2. Perform all sample preparation steps on ice to minimize heat exposure. 3. Purge all tubes and vials with an inert gas (nitrogen or argon) before and after adding samples and solvents. |
| Oxidation during storage. | 1. Store lipid extracts at -80°C under an inert atmosphere. 2. Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. 3. Use amber glass vials or wrap vials in aluminum foil to protect from light. |
| Contaminated solvents or reagents. | 1. Use high-purity, peroxide-free solvents. 2. Prepare fresh reagents and solutions regularly. |
Problem 2: Inconsistent results and poor reproducibility between replicates.
| Possible Cause | Troubleshooting Steps |
| Variable exposure to oxygen and light. | 1. Standardize the duration of each step in your sample preparation workflow. 2. Process all samples in parallel under the same lighting conditions. 3. Ensure consistent and thorough purging with inert gas for all samples. |
| Inconsistent number of freeze-thaw cycles. | 1. Prepare single-use aliquots of all samples and standards immediately after collection or preparation. 2. If repeated measurements from the same sample are necessary, thaw the sample on ice and for the minimum time required.[4] |
| Non-homogenous sample. | 1. Ensure thorough homogenization of tissue samples before taking aliquots. 2. For liquid samples, vortex briefly before taking an aliquot. |
Problem 3: My antioxidant treatment appears ineffective.
| Possible Cause | Troubleshooting Steps |
| Inappropriate antioxidant or concentration. | 1. Use a lipophilic (fat-soluble) antioxidant like BHT or α-tocopherol for samples in organic solvents or lipid-rich matrices. 2. Perform a dose-response experiment to determine the optimal concentration of the antioxidant for your specific system. |
| Degradation of the antioxidant. | 1. Prepare fresh antioxidant stock solutions regularly. 2. Store antioxidant stock solutions at -20°C or -80°C, protected from light. |
| Overwhelming oxidative stress. | 1. If the sample is exposed to severe oxidative conditions (e.g., high heat, prolonged light exposure), a single antioxidant may not be sufficient. 2. Consider using a combination of antioxidants that act synergistically. |
Data Presentation
Table 1: Comparison of Antioxidant Efficacy in Preventing Lipid Oxidation
| Antioxidant | Concentration | Matrix | Assay | Efficacy | Reference |
| BHT | 1% (w/v) | Kilka fish oil | Peroxide Value & TBARS | No significant difference compared to 1% α-tocopherol. | [8][9] |
| α-Tocopherol | 1% (w/v) | Kilka fish oil | Peroxide Value & TBARS | No significant difference compared to 1% BHT. | [8][9] |
| BHT | 0.01% | Fresh pork sausage | TBARS | More effective than mixed tocopherols at 0.03%. | [10] |
| Mixed Tocopherols | 0.03% | Fresh pork sausage | TBARS | Less effective than BHT at 0.01%. | [10] |
Table 2: Effect of Storage Conditions on Lipid Oxidation
| Condition | Matrix | Parameter Measured | Observation | Reference |
| Temperature | Butter | Cholesterol Oxidation Products (COPs) | Increased COP formation at 50°C compared to 4°C. | [2] |
| Light Exposure | Butter | Cholesterol Oxidation Products (COPs) | Exposure to fluorescent light and daylight significantly increased COP formation compared to storage in the dark. | [2] |
| Freeze-Thaw Cycles | Grass Carp Surimi | Free Fatty Acids | Increased with the number of freeze-thaw cycles. | [3] |
| Freeze-Thaw Cycles | Rainbow Trout | TBARS | Increased with the number of freeze-thaw cycles. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation During Tissue Homogenization
-
Pre-cool all materials: Place mortars, pestles, homogenizer probes, and tubes on ice before use.
-
Prepare homogenization buffer: Use a buffer appropriate for your downstream application (e.g., PBS, Tris-HCl). Just before use, add a lipophilic antioxidant such as BHT to a final concentration of 0.05% (w/v).
-
Weigh frozen tissue: Weigh the frozen tissue sample quickly to prevent thawing.
-
Homogenization:
-
For manual homogenization, add liquid nitrogen to the mortar containing the tissue sample and grind to a fine powder. Add the cold homogenization buffer and continue to homogenize until a uniform suspension is achieved.
-
For mechanical homogenization, place the tissue in a pre-chilled tube with the homogenization buffer and homogenize in short bursts on ice to prevent overheating.
-
-
Inert Atmosphere: If possible, perform homogenization in a glove box under a nitrogen or argon atmosphere. Alternatively, flush the headspace of the tube with inert gas before and after homogenization.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5-10 minutes at 4°C) to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant for subsequent lipid extraction. Flush the headspace of the collection tube with inert gas.
-
Storage: If not proceeding immediately to extraction, store the homogenate at -80°C in single-use aliquots.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
-
Reagent Preparation:
-
TBA Reagent: Prepare a 0.67% (w/v) solution of 2-thiobarbituric acid (TBA) in 50% acetic acid. Gentle heating may be required to dissolve the TBA. Prepare this solution fresh.
-
Trichloroacetic Acid (TCA) Solution: Prepare a 20% (w/v) solution of TCA in ultrapure water.
-
Malondialdehyde (MDA) Standard: Prepare a stock solution of MDA (or its precursor, 1,1,3,3-tetramethoxypropane) and perform serial dilutions to create a standard curve.
-
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, tissue homogenate), add 200 µL of 20% TCA.
-
Vortex thoroughly and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
TBARS Reaction:
-
Carefully transfer 200 µL of the clear supernatant to a new microcentrifuge tube.
-
Add 200 µL of the TBA reagent to each sample and standard.
-
Vortex and incubate at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the pink-colored product at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration in the samples using the standard curve.
-
Protocol 3: Sample Preparation for GC-MS Analysis of Oxidized Cholesteryl Esters
-
Lipid Extraction:
-
To your sample, add a solution of chloroform:methanol (2:1, v/v) containing 0.01% BHT.
-
Vortex vigorously and allow for phase separation (centrifugation may be required).
-
Collect the lower organic phase containing the lipids.
-
-
Saponification:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 M potassium hydroxide (KOH) in 90% ethanol to the dried extract.
-
Incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters to free cholesterol and its oxidized forms.
-
-
Extraction of Sterols:
-
After cooling, add water and hexane to the sample.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the sterols. Repeat the extraction.
-
-
Derivatization:
-
Evaporate the pooled hexane fractions to dryness under nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.
-
Heat at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers, making them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system for separation and detection of the TMS-ether derivatives of cholesterol and its oxidation products.
-
Visualizations
Caption: The free radical-mediated pathway of this compound oxidation.
Caption: A recommended workflow to minimize artifactual oxidation during lipid analysis.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. Monitoring the formation of cholesterol oxidation products in model systems using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Repeated Freeze-Thaw Cycles on NMR-Measured Lipoproteins and Metabolites in Biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography analysis of cholesterol linoleate hydroperoxide in oxidized low density lipoproteins: calibration by conjugated diene internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. researchgate.net [researchgate.net]
- 10. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Cholesteryl Linoleate vs. Cholesteryl Oleate: A Comparative Guide to their Roles in Macrophage Foam Cell Formation
For Researchers, Scientists, and Drug Development Professionals
The transformation of macrophages into lipid-laden foam cells is a critical initiating event in the development of atherosclerotic plaques. This process is driven by the uptake of modified lipoproteins and the subsequent intracellular accumulation of cholesteryl esters. Among the various cholesteryl esters implicated, cholesteryl linoleate and cholesteryl oleate are of significant interest due to their prevalence and distinct metabolic fates. This guide provides an objective comparison of their respective roles in promoting foam cell formation, supported by experimental data and detailed methodologies.
Executive Summary
While both this compound and cholesteryl oleate contribute to the lipid pool within macrophages, their metabolic pathways and ultimate impact on foam cell biology differ significantly. Experimental evidence indicates that cholesteryl oleate is the predominant cholesteryl ester that accumulates in macrophage lipid droplets , largely due to the substrate preference of the key esterifying enzyme, Acyl-CoA:cholesterol acyltransferase 1 (ACAT1). Conversely, this compound, particularly in its oxidized or nitrated forms, can act as a signaling molecule, influencing inflammatory pathways within the macrophage. This guide will dissect these differences, providing a comprehensive overview for researchers in cardiovascular disease.
Comparative Data on Macrophage Lipid Metabolism
The following table summarizes key quantitative findings from studies investigating the metabolic fate and effects of oleate and linoleate, the fatty acid components of the two cholesteryl esters, in macrophages.
| Parameter | Cholesteryl Oleate (via Oleic Acid) | This compound (via Linoleic Acid) | Key Findings & Implications |
| Esterification by ACAT1 | High Preference | Lower Preference | ACAT1 in macrophages preferentially utilizes oleoyl-CoA for cholesterol esterification, leading to the predominant accumulation of cholesteryl oleate in lipid droplets.[1] |
| Cholesterol Efflux (via ABCA1) | Inhibitory | Inhibitory | Both oleic and linoleic acid have been shown to decrease the stability of the ABCA1 transporter, thereby inhibiting cholesterol efflux from macrophages. This effect is dependent on their conversion to acyl-CoAs. |
| Lipid Droplet Formation | Major component of lipid droplets | Minor component of lipid droplets | The bulk of stored cholesterol in foam cells is in the form of cholesteryl oleate.[2] |
| Inflammatory Signaling | Generally considered less inflammatory than saturated fatty acids. | Can be converted to pro- or anti-inflammatory mediators. Nitrated this compound (CLNO₂) has anti-inflammatory effects. | The fatty acid moiety of this compound can be metabolized into molecules with distinct signaling properties. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.
Protocol 1: In Vitro Foam Cell Formation Assay
This protocol is adapted from methods used to induce and quantify foam cell formation in cultured macrophages.
Objective: To induce the formation of foam cells from a macrophage cell line (e.g., RAW 264.7 or THP-1) and quantify lipid accumulation.
Materials:
-
Macrophage cell line (RAW 264.7 or THP-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Modified LDL (e.g., acetylated LDL or oxidized LDL) at a concentration of 50 µg/mL
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Microscope
Procedure:
-
Seed macrophages in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
The following day, replace the culture medium with a medium containing 50 µg/mL of modified LDL. To compare the effects of different cholesteryl esters, one could theoretically use cholesterol/lysophosphatidylcholine mixed micelles containing either this compound or cholesteryl oleate.
-
Incubate the cells for 24-48 hours to allow for lipid uptake and foam cell formation.
-
After incubation, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Rinse the cells briefly with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 15-30 minutes at room temperature.
-
Wash the cells with water until the water runs clear.
-
Visualize the lipid droplets within the cells using a light microscope. Foam cells will appear red due to the staining of neutral lipids.
-
For quantification, the Oil Red O stain can be eluted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 500 nm.
Protocol 2: Cholesterol Esterification Assay
This protocol measures the activity of ACAT1 in incorporating fatty acids into cholesteryl esters.
Objective: To determine the rate of cholesterol esterification in macrophages exposed to different fatty acids.
Materials:
-
Macrophage cell line
-
Complete culture medium
-
[³H]oleic acid or [³H]linoleic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell lysis buffer
-
Hexane/Isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Scintillation counter
Procedure:
-
Culture macrophages to near confluency in 6-well plates.
-
Prepare fatty acid complexes by incubating [³H]oleic acid or [³H]linoleic acid with fatty acid-free BSA in serum-free medium.
-
Incubate the cells with the radiolabeled fatty acid complexes for a defined period (e.g., 2-4 hours).
-
Wash the cells thoroughly with cold PBS to remove unincorporated fatty acids.
-
Lyse the cells and extract the total lipids using hexane/isopropanol.
-
Dry the lipid extract under nitrogen and resuspend in a small volume of chloroform.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate different lipid classes (e.g., phospholipids, free fatty acids, triglycerides, cholesteryl esters).
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Quantify the radioactivity in the cholesteryl ester fraction using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
Signaling Pathways and Logical Relationships
The differential effects of this compound and cholesteryl oleate on macrophage biology can be visualized through their metabolic pathways and the signaling cascades they influence.
Caption: Metabolic fate of cholesteryl esters in macrophages.
The above diagram illustrates the intracellular processing of cholesteryl esters. Following uptake, they are hydrolyzed in the lysosome into free cholesterol and fatty acids. ACAT1 preferentially re-esterifies free cholesterol with oleic acid to form cholesteryl oleate for storage in lipid droplets. Linoleic acid can be converted to signaling molecules like cholesteryl-nitrolinoleate, which has anti-inflammatory properties. Both oleic and linoleic acids can inhibit cholesterol efflux by downregulating the ABCA1 transporter.
Conclusion
In the context of foam cell formation, cholesteryl oleate and this compound play distinct and not mutually exclusive roles. Cholesteryl oleate serves as the primary storage form of cholesterol in macrophage foam cells , a consequence of the enzymatic preference of ACAT1. This accumulation directly contributes to the foam cell phenotype.
In contrast, the significance of This compound appears to be more nuanced, potentially acting as a substrate for the generation of signaling molecules that can modulate the inflammatory environment within an atherosclerotic plaque. The formation of anti-inflammatory mediators like cholesteryl-nitrolinoleate from this compound in activated macrophages suggests a complex feedback mechanism that warrants further investigation.
For drug development professionals, targeting the enzymatic machinery responsible for cholesterol esterification (ACAT1) remains a plausible, albeit complex, strategy to limit foam cell formation. Furthermore, understanding the signaling pathways initiated by metabolites of this compound could unveil novel therapeutic targets for modulating atherogenesis-associated inflammation. Future research should aim to directly compare the foam cell-forming potential of these two cholesteryl esters in a controlled in vitro system to further elucidate their relative contributions to atherosclerosis.
References
Cholesteryl Linoleate vs. Cholesteryl Arachidonate: A Comparative Guide to their Pro-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
The role of cholesteryl esters in the pathology of inflammatory diseases, particularly atherosclerosis, is a subject of intense research. Among the most abundant cholesteryl esters in low-density lipoproteins (LDL) and atherosclerotic plaques are Cholesteryl Linoleate and Cholesteryl Arachidonate. Understanding their distinct contributions to the inflammatory cascade is crucial for the development of targeted therapeutic interventions. This guide provides a comprehensive comparison of the pro-inflammatory effects of these two molecules, supported by experimental data and detailed methodologies.
Executive Summary
This compound , containing the omega-6 fatty acid linoleic acid, is considered pro-atherogenic. Its oxidation products are known to activate pro-inflammatory pathways. However, a nitrated form, cholesteryl-nitrolinoleate, has been shown to possess anti-inflammatory properties, highlighting the context-dependent activity of this molecule.
Cholesteryl Arachidonate contains arachidonic acid, a well-established precursor to a wide array of potent pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. This suggests that the release of arachidonic acid from cholesteryl arachidonate within inflammatory cells could significantly amplify the inflammatory response.
Quantitative Data on Inflammatory Markers
Direct quantitative comparisons of cytokine induction by this compound and Cholesteryl Arachidonate are limited. However, studies on their constituent free fatty acids provide some insight. The following table summarizes the effects of linoleic acid and arachidonic acid on macrophage inflammatory responses from a comparative study. It is important to note that these are the effects of the free fatty acids and may not directly translate to the esterified forms.
| Inflammatory Marker | Cell Type | Treatment | Concentration | Result |
| TNF-α Secretion | THP-1 derived macrophages | Linoleic Acid | 50 µM | Increased secretion compared to control. |
| Arachidonic Acid | 50 µM | Significantly less TNF-α secretion compared to Linoleic Acid.[1][2] | ||
| IL-6 Secretion | THP-1 derived macrophages | Linoleic Acid | 50 µM | Increased secretion compared to control. |
| Arachidonic Acid | 50 µM | Significantly less IL-6 secretion compared to Linoleic Acid.[1][2] | ||
| MCP-1 Secretion | THP-1 derived macrophages | Linoleic Acid | 50 µM | Increased secretion compared to control. |
| Arachidonic Acid | 50 µM | Significantly less MCP-1 secretion compared to Linoleic Acid.[1][2] |
Signaling Pathways
The pro-inflammatory effects of cholesteryl esters and their fatty acid components are mediated through several key signaling pathways.
General Cholesteryl Ester-Mediated Inflammation:
Oxidized cholesteryl esters (OxCE), which can be formed from both this compound and Cholesteryl Arachidonate, are recognized by Toll-like receptor 4 (TLR4) on macrophages. This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.
Arachidonic Acid-Specific Pro-inflammatory Pathway:
Upon hydrolysis of Cholesteryl Arachidonate, the released arachidonic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids.
Experimental Protocols
Macrophage Culture and Stimulation:
-
Cell Line: Human monocytic THP-1 cells are a common model.
-
Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48-72 hours.
-
Stimulation: Differentiated macrophages are washed and incubated with media containing this compound or Cholesteryl Arachidonate (typically complexed with albumin or delivered in liposomes to enhance solubility) at various concentrations (e.g., 10-100 µM) for a specified time (e.g., 6-24 hours). A vehicle control (media with albumin or empty liposomes) is run in parallel. For some experiments, cells are co-stimulated with a low dose of lipopolysaccharide (LPS) to prime an inflammatory response.[1][2]
Cytokine Quantification (ELISA):
-
Sample Collection: After the stimulation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are normalized to the total protein content of the cells in each well.
NF-κB Activation Assay (Western Blot):
-
Nuclear Extraction: Following stimulation, nuclear extracts are prepared from the macrophages using a nuclear extraction kit.
-
Western Blotting: The protein concentration of the nuclear extracts is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to nuclear p65 is quantified to determine the extent of NF-κB activation.
Conclusion
While both this compound and Cholesteryl Arachidonate are implicated in the inflammatory processes of atherosclerosis, their mechanisms and potentially their potencies differ. The pro-inflammatory effects of this compound are largely associated with its oxidized forms that can activate TLR4 signaling. In contrast, Cholesteryl Arachidonate possesses an additional and potent pro-inflammatory potential through the enzymatic conversion of its arachidonic acid moiety into a diverse family of eicosanoids.
Interestingly, studies on the free fatty acid constituents have shown linoleic acid to be more pro-inflammatory than arachidonic acid in terms of direct cytokine secretion from macrophages.[1][2] This suggests a complex regulation where the esterified form and the subsequent metabolic pathways play a crucial role in the overall inflammatory outcome.
Further direct comparative studies are warranted to definitively elucidate the relative pro-inflammatory potencies of these two important cholesteryl esters. Such research will be invaluable for the development of more specific and effective therapies for inflammatory diseases like atherosclerosis.
References
Cholesteryl Linoleate Hydroperoxides: Validating a Key Marker of Oxidative Stress
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathological feature in a myriad of human diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Consequently, the accurate measurement of oxidative stress is paramount for both basic research and clinical drug development. Cholesteryl linoleate hydroperoxides (CE-OOH), the primary oxidation products of this compound in low-density lipoprotein (LDL), have emerged as a specific and sensitive marker of lipid peroxidation, a major manifestation of oxidative stress. This guide provides a comprehensive comparison of CE-OOH with other commonly used markers of oxidative stress, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate biomarker for their studies.
Performance Comparison of Oxidative Stress Biomarkers
The validation of a biomarker for oxidative stress hinges on its specificity, sensitivity, and reproducibility. While numerous markers exist, this guide focuses on the comparison of CE-OOH with two other widely utilized indicators of lipid peroxidation: malondialdehyde (MDA) and F2-isoprostanes.
| Biomarker | Principle | Advantages | Disadvantages | Typical Concentration Range (Plasma) |
| This compound Hydroperoxides (CE-OOH) | Direct products of LDL cholesterol oxidation. | High specificity for lipid peroxidation in LDL, an early event in atherosclerosis. Reflects a specific pathophysiological process. | Technically demanding analysis (HPLC, GC-MS). Less abundant than some other markers. | nmol/L range[1] |
| Malondialdehyde (MDA) | A secondary product of polyunsaturated fatty acid peroxidation. | Simple and cost-effective measurement (TBARS assay). Widely used, extensive historical data. | Lacks specificity, as it can be formed during eicosanoid metabolism and can react with other biomolecules. The TBARS assay can have interferences. | µmol/L range |
| F2-Isoprostanes | Prostaglandin-like compounds formed from the non-enzymatic peroxidation of arachidonic acid. | Considered a "gold standard" for in vivo oxidative stress. Chemically stable and specific to free radical-induced lipid peroxidation. | Complex and expensive analysis (GC-MS, LC-MS/MS). Levels can be influenced by fatty acid intake. | pmol/L to nmol/L range |
Experimental Protocols
Accurate and reproducible measurement is critical for the validation of any biomarker. Below are detailed methodologies for the quantification of CE-OOH, MDA, and F2-isoprostanes.
Quantification of this compound Hydroperoxides (CE-OOH) by HPLC
This method allows for the measurement of CE-OOH in biological samples such as oxidized LDL.
Protocol:
-
Lipid Extraction: Extract total lipids from the sample (e.g., plasma, isolated LDL) using a chloroform/methanol (2:1, v/v) solution.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in the mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/isopropanol gradient.
-
Detection: UV detection at 234 nm, which is the characteristic absorbance for conjugated dienes formed during linoleate peroxidation.
-
-
Quantification: Calibrate using a standard curve generated with known concentrations of a this compound hydroperoxide standard. An internal standard, such as a conjugated diene internal standard, can be used for improved accuracy.
Quantification of Malondialdehyde (MDA) using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used colorimetric method to determine MDA levels.
Protocol:
-
Sample Preparation: Mix the biological sample (e.g., plasma, tissue homogenate) with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Reaction: Heat the mixture at 95°C for 60 minutes. During this time, MDA reacts with TBA to form a pink chromogen.
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with a known concentration of MDA.
Note: This assay is not entirely specific for MDA, as other aldehydes can also react with TBA[2].
Quantification of F2-Isoprostanes by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is considered the gold standard for F2-isoprostane measurement due to its high sensitivity and specificity.
Protocol:
-
Lipid Extraction and Hydrolysis: Extract total lipids from the sample (e.g., urine, plasma). If measuring total F2-isoprostanes, perform alkaline hydrolysis to release esterified isoprostanes.
-
Solid-Phase Extraction (SPE): Purify the sample using a C18 SPE cartridge to isolate the F2-isoprostanes.
-
Derivatization: Convert the F2-isoprostanes to pentafluorobenzyl (PFB) esters and then to trimethylsilyl (TMS) ether derivatives to improve their volatility and detection by GC-MS.
-
GC-MS Analysis:
-
Gas Chromatography: Separate the derivatized F2-isoprostanes on a capillary column.
-
Mass Spectrometry: Detect and quantify the F2-isoprostanes using negative ion chemical ionization (NICI) mass spectrometry, monitoring for the characteristic ions.
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [²H₄]-8-iso-PGF2α) for accurate quantification.
Signaling Pathways and Experimental Workflows
Understanding the biological context of a biomarker is crucial for its validation. The following diagrams illustrate the formation of CE-OOH and the signaling cascade it can initiate, as well as a typical experimental workflow for biomarker comparison.
Caption: Signaling pathway of this compound Hydroperoxide (CE-OOH) in macrophages.
Caption: Experimental workflow for the comparative validation of oxidative stress biomarkers.
Conclusion
The validation of this compound hydroperoxides as a biomarker of oxidative stress is well-supported by its direct role in the pathophysiology of diseases like atherosclerosis. Its measurement provides a specific window into the oxidative modification of LDL, a critical early event in plaque formation. While markers like MDA offer convenience and F2-isoprostanes provide a highly specific measure of overall free radical damage, CE-OOH offers a unique insight into a particular pro-atherogenic pathway.
The choice of a biomarker will ultimately depend on the specific research question, the biological matrix being studied, and the available analytical resources. For studies focused on the role of LDL oxidation in cardiovascular disease, CE-OOH is an excellent and highly relevant biomarker. For a more general assessment of systemic oxidative stress, F2-isoprostanes are considered the gold standard. The TBARS assay for MDA, while less specific, can be a useful screening tool. Further research involving direct, head-to-head comparisons of these biomarkers across various disease models and patient populations will be invaluable in establishing definitive guidelines for their use in research and clinical practice.
References
A Comparative Analysis of Cholesteryl Linoleate Levels in Preclinical Animal Models of Atherosclerosis
For researchers, scientists, and drug development professionals, understanding the lipid composition of atherosclerotic plaques is crucial for developing effective therapeutics. Cholesteryl esters, particularly cholesteryl linoleate, are major components of the lipid core in these plaques. This guide provides a comparative analysis of this compound levels in commonly used animal models of atherosclerosis: Apolipoprotein E knockout (ApoE-/-) mice, LDL receptor knockout (LDLr-/-) mice, cholesterol-fed rabbits, and hypercholesterolemic swine.
This report summarizes quantitative data on this compound accumulation, details the experimental protocols used to induce and analyze atherosclerotic lesions, and visualizes key enzymatic pathways involved in cholesteryl ester metabolism.
Quantitative Comparison of Aortic this compound Levels
The following table summarizes the approximate levels of this compound found in the aortas of different animal models of atherosclerosis. It is important to note that these values can vary significantly based on the specific diet, duration of the study, and analytical methods used.
| Animal Model | Diet | Duration | Aortic this compound Level | Citation(s) |
| ApoE-/- Mouse | Western Diet (e.g., 21% fat, 0.15% cholesterol) | 12-16 weeks | ~3-4 fold increase in total cholesteryl esters compared to ApoE-/- on chow diet. This compound is a major component. | [1] |
| LDLr-/- Mouse | High-Fat Diet (e.g., 21% fat, 0.15% cholesterol) | 8-16 weeks | Significant increase in total aortic cholesteryl esters. | [2] |
| Rabbit | High-Cholesterol Diet (e.g., 1% cholesterol) | 8-12 weeks | Total aortic cholesterol accumulation of ~10.9 mg/g tissue, with cholesteryl esters being the predominant fraction. | [3][4] |
| Swine (FH model) | High-Fat/High-Cholesterol Diet | 6-12 months | Development of complex coronary atheromas with significant cholesteryl ester deposition, including this compound. | [5] |
Experimental Protocols
The induction and analysis of atherosclerosis in these animal models involve standardized procedures.
Induction of Atherosclerosis
-
ApoE-/- and LDLr-/- Mice: These genetically modified mice are predisposed to hyperlipidemia. Atherosclerosis is typically accelerated by feeding a "Western-type" diet rich in fat and cholesterol for a period of 8 to 16 weeks.[1][6][7][8]
-
Rabbits: New Zealand White rabbits are commonly used. Atherosclerosis is induced by feeding a diet supplemented with 0.5% to 2% cholesterol for 8 to 12 weeks.[9][10][11]
-
Swine: Familial hypercholesterolemia (FH) pig models that spontaneously develop high cholesterol levels are often used. Atherogenesis is further promoted by a high-fat, high-cholesterol diet over several months.[5]
Quantification of this compound
The quantification of this compound from aortic tissue or atherosclerotic plaques typically involves the following steps:
-
Tissue Homogenization: Aortic tissue is excised, cleaned of adipose tissue, and homogenized.
-
Lipid Extraction: Lipids are extracted from the homogenate using a solvent system, most commonly a mixture of chloroform and methanol.
-
Separation and Quantification: The extracted lipids are then analyzed to separate and quantify the different cholesteryl ester species. Common techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides detailed information on the fatty acid composition of the cholesteryl esters.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for the direct quantification of individual cholesteryl ester molecules, including this compound.[12][13]
-
Key Signaling Pathways in Cholesteryl Ester Metabolism
The accumulation of this compound in macrophages within the arterial wall, leading to foam cell formation, is a critical event in atherogenesis. Two key enzymes involved in the esterification of cholesterol are Acyl-CoA: Cholesterol Acyltransferase (ACAT) and Lecithin-Cholesterol Acyltransferase (LCAT).
ACAT Pathway in Macrophages
Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that esterifies free cholesterol into cholesteryl esters for storage in lipid droplets. In macrophages, the uptake of modified lipoproteins, such as oxidized LDL, leads to an accumulation of intracellular cholesterol, which activates ACAT1. This process is central to the formation of foam cells, a hallmark of atherosclerotic lesions.[14][15][16][17]
LCAT Pathway in Reverse Cholesterol Transport
Lecithin-cholesterol acyltransferase (LCAT) is an enzyme found in the plasma that plays a crucial role in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. LCAT esterifies free cholesterol on the surface of high-density lipoprotein (HDL) particles, trapping the cholesterol within the HDL core and facilitating its transport.[3][4][18][19][20]
Conclusion
The choice of an animal model for atherosclerosis research significantly impacts the observed levels of this compound and the overall lipid profile of atherosclerotic plaques. Genetically modified mouse models, such as ApoE-/- and LDLr-/- mice, offer rapid and reproducible models for studying atherogenesis, particularly when fed a high-fat, high-cholesterol diet. Rabbit and swine models, while more time-consuming and costly, provide a cardiovascular physiology and lesion morphology that more closely resembles that of humans. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers designing and interpreting studies aimed at understanding and treating atherosclerosis. Further research employing standardized lipidomic methodologies across different models is warranted to facilitate more direct and robust comparisons of this compound and other lipid species.
References
- 1. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lecithin cholesterol acyltransferase: an anti- or pro-atherogenic factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatial lipidomics of coronary atherosclerotic plaque development in a familial hypercholesterolemia swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperlipidemia and atherosclerotic lesion development in Ldlr-deficient mice on a long-term high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Lipid and smooth muscle architectural pathology in the rabbit atherosclerotic vessel wall using Q-space cardiovascular magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of human ACAT1 gene expression to promote the macrophage-derived foam cell formation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lecithin Cholesterol Acyltransferase: An Anti- or Pro-atherogenic Factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. High-Density Lipoprotein, Lecithin: Cholesterol Acyltransferase, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Cholesteryl Linoleate Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl linoleate, a major cholesteryl ester in human plasma, is critical for understanding its role in various physiological and pathological processes. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of common analytical platforms for this compound quantification, supported by experimental data and detailed protocols to aid in methodology selection and cross-validation studies.
The primary methods for quantifying this compound and other cholesteryl esters include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and enzymatic assays. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Quantitative Performance Comparison
A critical aspect of cross-validation is the comparison of the quantitative performance of different methods. The following table summarizes typical performance metrics for the quantification of cholesteryl esters, including this compound.
| Method | Linearity (R²) | Limit of Quantification (LOQ) | Precision (% Coefficient of Variation) | Key Considerations |
| LC-MS/MS | >0.99[1][2][3][4] | 0.01 - 0.10 µg/mL[5] | < 15%[6] | High sensitivity and specificity, suitable for complex biological samples.[1][2][3][4] |
| GC-MS | >0.98[5] | 0.2 - 10.0 µg/mL[5] | 1.1 - 9.8%[5] | Requires derivatization, which can be cumbersome.[2][3] |
| HPLC-ELSD | >0.993[7] | 0.80 mg/mL (for cholesterol)[7] | < 5%[8] | Universal detection for non-volatile compounds, but may have a non-linear response.[9] |
| Enzymatic Assays | Not explicitly stated | Not explicitly stated for this compound | < 2% (within-run CV for L/O ratio)[10][11] | Simple and suitable for total cholesterol or cholesteryl ester quantification.[12][13] |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become a preferred method for lipid analysis due to its high sensitivity and specificity, allowing for the quantification of individual cholesteryl ester species.[1][2][3][4]
-
Sample Preparation:
-
Extract total lipids from the biological sample using a suitable method like the Folch or Bligh-Dyer procedure.[6] This involves homogenization of the sample in a chloroform/methanol mixture.[6]
-
Add a saline solution to induce phase separation.[6]
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.[6]
-
Reconstitute the dried lipid extract in an appropriate solvent, such as a chloroform/methanol mixture (2:1, v/v).[3]
-
-
LC Separation:
-
MS Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often favored for neutral lipids like cholesteryl esters as it produces a primary ion corresponding to [cholesterol - H₂O + H]⁺.[14]
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap, is preferred for accurate mass measurements and lipid identification.[2][6]
-
Acquisition Mode: Quantification is typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis, providing high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For cholesteryl esters, a derivatization step is necessary.[15]
-
Sample Preparation and Derivatization:
-
Extract total lipids as described for LC-MS.
-
Saponify the cholesteryl esters to release the fatty acids and cholesterol.
-
Derivatize the fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
The cholesterol can also be derivatized to a trimethylsilyl (TMS) ether.
-
-
GC Separation:
-
Column: A capillary column with a non-polar stationary phase is typically used for the separation of FAMEs and derivatized cholesterol.
-
Temperature Program: A temperature gradient is used to elute the compounds based on their boiling points.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) is commonly used, which generates characteristic fragmentation patterns for compound identification.
-
Acquisition Mode: The mass spectrometer is operated in full scan mode for qualitative analysis or SIM mode for quantitative analysis.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a universal detection method suitable for non-volatile compounds that do not possess a UV chromophore, such as this compound.[16]
-
Sample Preparation: Lipid extraction is performed as described for LC-MS.
-
HPLC Separation: The chromatographic separation is similar to that used for LC-MS, typically employing a reversed-phase C18 column and a gradient elution.[8]
-
ELSD Detection:
-
The column eluent is nebulized into a fine mist.
-
The solvent is evaporated in a heated drift tube, leaving behind fine particles of the non-volatile analyte.
-
These particles pass through a light beam, and the scattered light is detected by a photodiode. The signal is proportional to the mass of the analyte.
-
Enzymatic Assays
Enzymatic assays provide a simpler and often higher-throughput method for the quantification of total cholesteryl esters.[12][13] These assays do not typically quantify individual species like this compound directly but rather the total amount of cholesteryl esters.
-
Principle:
-
Cholesteryl esters are hydrolyzed to free cholesterol by cholesterol esterase.[12][17]
-
The resulting cholesterol is then oxidized by cholesterol oxidase, producing hydrogen peroxide.[12][17]
-
The hydrogen peroxide reacts with a chromogenic or fluorogenic probe in the presence of horseradish peroxidase to produce a detectable signal.[12][17]
-
-
Protocol:
-
Samples and standards are added to the wells of a microplate.[12]
-
A reaction mix containing cholesterol esterase, cholesterol oxidase, horseradish peroxidase, and the probe is added.[12][17]
-
The plate is incubated at 37°C for a specified time (e.g., 60 minutes).[12][17]
-
The absorbance or fluorescence is measured using a microplate reader.[12][17]
-
The concentration of cholesteryl esters is determined by subtracting the free cholesterol value (measured in a parallel reaction without cholesterol esterase) from the total cholesterol value.[12][13]
-
Cross-Validation Workflow
A robust cross-validation study involves analyzing the same set of samples by two or more different methods to compare and verify the results. The following diagram illustrates a logical workflow for such a study.
Caption: Workflow for cross-validation of this compound quantification methods.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. lcms.cz [lcms.cz]
- 10. Direct determination of the linoleate/oleate ratio in serum cholesterol esters by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cholesterol/Cholesteryl Ester Assay Kit - Quantitation ab65359 | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dichotomy: Cholesteryl Linoleate and Cholesteryl Palmitate in Macrophage Activation
A Comparative Guide for Researchers
The activation of macrophages, pivotal cells in the innate immune system, is a critical determinant in the progression of inflammatory diseases such as atherosclerosis. A key feature of this process is the accumulation of cholesteryl esters within macrophages, leading to the formation of "foam cells." However, not all cholesteryl esters are created equal. The fatty acid component esterified to cholesterol can profoundly influence the macrophage's phenotype and function. This guide provides a comparative analysis of two common cholesteryl esters, Cholesteryl Linoleate and Cholesteryl Palmitate, and their differential effects on macrophage activation, drawing upon available experimental evidence.
Comparative Analysis of Cholesteryl Ester Effects on Macrophages
While direct head-to-head studies comprehensively quantifying the differential effects of pure this compound and Cholesteryl Palmitate on macrophage activation are limited, existing research on their metabolism and the bioactivity of their constituent fatty acids allows for a comparative inference. The following table summarizes the key known differences.
| Feature | This compound | Cholesteryl Palmitate |
| Hydrolysis Rate | Hydrolyzed more readily by lysosomal cholesterol esterase[1]. | Hydrolyzed more slowly; rate of hydrolysis is limiting for free cholesterol excretion[1]. |
| Intracellular Free Cholesterol | Faster hydrolysis leads to a more rapid accumulation of intralysosomal free cholesterol[1]. | Slower hydrolysis leads to a slower release of free cholesterol[1]. |
| Metabolic Byproducts | Can be nitrated to form Cholesteryl-nitrolinoleate (CLNO₂), an anti-inflammatory molecule[2][3]. | Releases palmitic acid, which has been shown to have pro-inflammatory potential. |
| Effect on Macrophage Phenotype | The formation of CLNO₂ can suppress inflammatory responses, including inhibition of NOS2 and cytokine secretion[2][3]. | The release of palmitic acid may contribute to a pro-inflammatory M1-like phenotype. |
Experimental Methodologies
The following sections detail common experimental protocols used to investigate the impact of cholesteryl esters on macrophage activation and foam cell formation.
Macrophage Culture and Differentiation
-
Cell Lines: Murine macrophage cell lines such as J774 and RAW 264.7, or human monocytic cell lines like THP-1, are commonly used. Primary bone marrow-derived macrophages (BMDMs) from mice offer a model that more closely resembles in vivo conditions.
-
Differentiation: THP-1 monocytes are typically differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) at concentrations ranging from 5 to 400 ng/mL for 24 to 72 hours[4]. BMDMs are differentiated from bone marrow progenitor cells using macrophage colony-stimulating factor (M-CSF).
Preparation and Delivery of Cholesteryl Esters
As cholesteryl esters are highly lipophilic, they require a vehicle for delivery to cells in culture.
-
Modified Lipoproteins: The most common method for inducing foam cell formation is to incubate macrophages with modified low-density lipoproteins (LDL), such as acetylated LDL (acLDL) or oxidized LDL (oxLDL), which are rich in various cholesteryl esters[5][6].
-
Micellar Preparations: A method to deliver specific cholesteryl esters involves the use of mixed micelles. For instance, cholesteryl esters can be solubilized with a detergent molecule like lysophosphatidylcholine to form stable micelles for cell delivery[7].
Assessment of Macrophage Activation and Foam Cell Formation
-
Foam Cell Formation:
-
Lipid Staining: Neutral lipid stains like Oil Red O or Nile Red are used to visualize the accumulation of lipid droplets within macrophages, a hallmark of foam cells[6].
-
Cholesterol Quantification: Cellular cholesterol and cholesteryl ester content can be quantified biochemically after lipid extraction[5][6].
-
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR): The expression of genes associated with M1 (e.g., Il6, Il1b, Tnf, Nos2) and M2 (e.g., Arg1, Mrc1) macrophage phenotypes can be measured to determine the polarization state[8].
-
-
Cytokine Secretion:
-
ELISA: The concentration of secreted pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant is quantified using enzyme-linked immunosorbent assays.
-
-
Signaling Pathway Analysis:
-
Western Blotting: The activation of key signaling proteins (e.g., NF-κB, MAPKs) can be assessed by detecting their phosphorylated forms via Western blotting[2].
-
Visualizing the Differential Fates and Experimental Approaches
To better understand the distinct intracellular processing of this compound and Cholesteryl Palmitate and the general workflow for their investigation, the following diagrams are provided.
Caption: Differential intracellular fate of cholesteryl esters.
Caption: General experimental workflow.
Conclusion
The available evidence strongly suggests that this compound and Cholesteryl Palmitate exert differential effects on macrophage activation, primarily driven by the distinct metabolic fates of their respective fatty acid moieties. This compound, through its more rapid hydrolysis and potential conversion to the anti-inflammatory molecule CLNO₂, may favor a less inflammatory or even an anti-inflammatory macrophage phenotype. Conversely, the slower hydrolysis of Cholesteryl Palmitate and the release of palmitic acid could contribute to a pro-inflammatory state.
For researchers in immunology and drug development, understanding these nuances is crucial for designing experiments that accurately model the complex lipid environment of inflammatory lesions and for developing targeted therapies that can modulate macrophage function. Future studies employing direct, quantitative comparisons of these two cholesteryl esters are warranted to fully elucidate their distinct roles in shaping the macrophage response.
References
- 1. CHOLESTEROL METABOLISM IN THE MACROPHAGE: III. INGESTION AND INTRACELLULAR FATE OF CHOLESTEROL AND CHOLESTEROL ESTERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage activation induces formation of the anti-inflammatory lipid cholesteryl-nitrolinoleate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage activation induces formation of the anti-inflammatory lipid cholesteryl-nitrolinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Strategies to Promote Macrophage Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Accumulation Regulates the Expression of Macrophage Proteins Implicated In Proteolysis and Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of foam cell and cholesterol crystal formation in macrophages incubated with oxidized LDL by fluorescence and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Activated cholesterol metabolism is integral for innate macrophage responses by amplifying Myd88 signaling [insight.jci.org]
A Comparative Guide to In Vitro and In Vivo Models for Studying Cholesteryl Linoleate Transport
For Researchers, Scientists, and Drug Development Professionals
The intricate process of cholesteryl linoleate transport is a cornerstone of lipid metabolism and a critical area of study in cardiovascular disease and drug development. Understanding how this major cholesteryl ester is absorbed, trafficked within cells, and removed from the body is paramount. Researchers utilize a variety of experimental models to dissect these pathways, broadly categorized as in vitro and in vivo systems. This guide provides an objective comparison of these models, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate system for specific research questions.
At a Glance: In Vitro vs. In Vivo Models
| Feature | In Vitro Models (e.g., Caco-2 cells) | In Vivo Models (e.g., Mouse models) |
| Complexity | Low (isolated cell culture) | High (whole organism) |
| Controllability | High (precisely controlled environment) | Moderate (influenced by systemic factors) |
| Physiological Relevance | Moderate (mimics intestinal barrier) | High (reflects integrated physiological processes) |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Ethical Considerations | Minimal | Significant |
Quantitative Comparison of this compound Transport
Direct quantitative comparisons of this compound transport rates between in vitro and in vivo models are not commonly reported in single studies. However, by juxtaposing data from various publications, we can infer the relative efficiencies and characteristics of these systems.
Table 1: Cholesterol Uptake in Caco-2 Cells (In Vitro)
| Treatment | Cholesterol Uptake (nmol/mg protein) | Key Findings |
| Vehicle (DMSO 0.1%) | ~1.5 - 2.5 | Baseline cholesterol uptake in differentiated Caco-2 cells.[1] |
| LXR Agonist (GW3965, 10 µM) | ~0.5 - 1.0 | Activation of Liver X Receptor (LXR) significantly reduces cholesterol uptake.[1] |
| Polyunsaturated Fatty Acids (EPA, DHA) | Dose-dependent decrease | PUFAs, particularly EPA and DHA, inhibit cholesterol uptake and transport. |
Table 2: Cholesterol Absorption and Transport in Mice (In Vivo)
| Mouse Strain/Condition | Measurement | Value | Key Findings |
| C57BL/6J (Fed) | [3H]cholesterol in plasma (7h post-gavage) | ~5% of initial dose | Represents a strain with a lower rate of cholesterol absorption.[2][3] |
| FVB/NJ (Fed) | [3H]cholesterol in plasma (7h post-gavage) | ~25% of initial dose | Represents a strain with a higher rate of cholesterol absorption.[2][3] |
| CETP Transgenic Mice | [3H]-cholesteryl oleate clearance (t1/2) | 4 days (between day 4 and 8) | High levels of CETP do not appear to enhance reverse cholesterol transport in this model.[4] |
| Carboxyl Ester Lipase Knockout | Fecal disposal of HDL-[3H]cholesteryl ester | Markedly elevated vs. control | Absence of CEL enhances reverse cholesterol transport.[5][6] |
Signaling Pathways in this compound Transport
The transport of this compound is tightly regulated by a network of signaling pathways that control both its uptake from the diet and its efflux from cells as part of reverse cholesterol transport.
Experimental Protocols
In Vitro: Cholesterol Uptake Assay in Caco-2 Cells
This protocol is adapted from methodologies used to study intestinal cholesterol absorption in a human cell line model.[1][7][8][9][10]
1. Cell Culture and Differentiation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with high glucose, supplemented with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed cells onto permeable filter inserts (e.g., Transwell®) and allow them to differentiate for 21-23 days to form a polarized monolayer with a well-established brush border.
-
Monitor the integrity of the monolayer by measuring transepithelial electrical resistance (TEER).
2. Preparation of Micelles:
-
Prepare mixed micelles containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., phosphatidylcholine), and radiolabeled this compound (e.g., [3H]this compound).
-
The composition of the micelles should mimic physiological conditions in the intestinal lumen.
3. Uptake Experiment:
-
Wash the differentiated Caco-2 monolayers with serum-free medium.
-
Add the micellar solution containing radiolabeled this compound to the apical (upper) chamber of the filter inserts.
-
Add serum-free medium to the basolateral (lower) chamber.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
4. Quantification:
-
After incubation, collect the medium from both apical and basolateral chambers.
-
Wash the cell monolayer with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate and the basolateral medium using liquid scintillation counting.
-
Determine the protein concentration of the cell lysate for normalization.
-
Calculate the percentage of this compound uptake and transport.
In Vivo: this compound Absorption in Mice
This protocol outlines a common method for measuring the absorption of dietary cholesteryl esters in a mouse model.[2][3][11][12]
1. Animal Preparation:
-
Use adult mice of a specific strain (e.g., C57BL/6J).
-
Acclimatize the animals to the housing conditions for at least one week.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water before the experiment.
2. Preparation of Lipid Emulsion:
-
Prepare a lipid emulsion containing a carrier oil (e.g., olive oil or corn oil) and radiolabeled this compound (e.g., [3H]this compound or [14C]this compound).
3. Gavage Administration:
-
Administer the lipid emulsion to the fasted mice via oral gavage using a suitable gavage needle.
4. Sample Collection:
-
At predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after gavage, collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
At the end of the experiment, euthanize the mice and collect tissues of interest, such as the small intestine, liver, and feces.
5. Quantification:
-
Isolate plasma from the blood samples.
-
Homogenize the collected tissues.
-
Extract lipids from the plasma and tissue homogenates.
-
Measure the radioactivity in the lipid extracts and feces using liquid scintillation counting.
-
Calculate the percentage of administered dose that is absorbed and its distribution in different tissues over time.
References
- 1. researchgate.net [researchgate.net]
- 2. Differing rates of cholesterol absorption among inbred mouse strains yield differing levels of HDL-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reverse cholesterol transport in mice expressing simian cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse cholesterol transport is elevated in carboxyl ester lipase-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse cholesterol transport is elevated in carboxyl ester lipase-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of cholesterol concentration in Caco-2 cells by incubation with different n-6 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesteryl ester accumulation and accelerated cholesterol absorption in intestine-specific hormone sensitive lipase-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesteryl ester accumulation and accelerated cholesterol absorption in intestine-specific hormone sensitive lipase-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Cholesteryl Linoleate Analogs for Cellular Tracking Studies
For researchers, scientists, and drug development professionals, the accurate tracking of cholesteryl esters is paramount to understanding lipid metabolism and its role in various disease states. This guide provides a comprehensive comparison of fluorescently labeled cholesteryl linoleate analogs, offering insights into their performance, experimental applications, and the critical considerations for their use in cellular imaging.
The ideal fluorescent analog faithfully mimics the behavior of its native counterpart. However, the addition of a fluorophore can alter the physicochemical properties of the parent molecule, potentially impacting its biological transport and metabolism. This guide focuses on the validation and comparison of commonly used fluorescent this compound analogs, providing the necessary data to select the most appropriate probe for your research needs.
Performance Comparison of Fluorescent Cholesteryl Ester Analogs
The selection of a fluorescent this compound analog is a critical step in experimental design. The choice of fluorophore can significantly impact the probe's photophysical properties and its biological activity. Below is a comparison of popular fluorescent tags used to label this compound.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) | Photostability | Key Considerations |
| BODIPY | ~480-505 | ~508-515 | High | High | High | Can exhibit slower enzymatic hydrolysis compared to native esters due to steric hindrance.[1][2] |
| NBD | ~460-488 | ~530-540 | Moderate | Moderate | Moderate | Smaller than BODIPY, potentially causing less steric hindrance. However, its fluorescence is more sensitive to the local environment. |
| Intrinsic (e.g., DHE, CTL) | ~325-340 | ~375-480 | Low | Low | Low | Closest structural mimics to native cholesterol, but suffer from weak fluorescence and UV excitation requirements, which can be phototoxic to cells.[1][2][3] |
Experimental Validation: Key Assays
To validate the utility of a fluorescent this compound analog, a series of in vitro and cell-based assays are recommended. These experiments help to characterize the probe's behavior and its suitability as a tracer for native this compound.
Giant Unilamellar Vesicle (GUV) Partitioning Assay
This assay assesses the preference of the fluorescent analog for different lipid phases, providing insight into how well it mimics the membrane behavior of native cholesterol.
Cellular Uptake and Trafficking Studies
Live-cell imaging using fluorescence microscopy is essential to observe the internalization and subcellular localization of the fluorescent analog. This can reveal whether the probe follows the expected trafficking pathways of LDL-derived cholesteryl esters.
Cholesteryl Ester Hydrolysis Assay
This biochemical assay measures the rate at which the fluorescent cholesteryl ester is hydrolyzed by lysosomal acid lipase. This is a critical validation step to ensure the fluorescent tag does not impede enzymatic processing.
Experimental Protocols
Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
Materials:
-
Lipid mixture in chloroform (e.g., DOPC:sphingomyelin:cholesterol in a 2:2:1 molar ratio, with 0.1 mol% fluorescent analog)
-
Indium tin oxide (ITO)-coated glass slides
-
Electroformation chamber
-
Sucrose solution (e.g., 300 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Prepare a lipid mixture in chloroform, including the fluorescent this compound analog at a low molar percentage.
-
Deposit the lipid solution onto the conductive side of two ITO-coated glass slides and allow the solvent to evaporate under a gentle stream of nitrogen, followed by desiccation under vacuum to form a thin lipid film.
-
Assemble the electroformation chamber by placing a silicone spacer between the two ITO slides, with the conductive, lipid-coated sides facing each other.
-
Fill the chamber with a sucrose solution.
-
Apply an AC electric field (e.g., 1 V, 10 Hz) to the ITO slides for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture.
-
After formation, gently harvest the GUVs and transfer them to an observation chamber containing a glucose solution. The density difference between the sucrose-filled GUVs and the surrounding glucose solution will cause the GUVs to settle at the bottom for easier imaging.
-
Image the GUVs using a fluorescence microscope to observe the partitioning of the fluorescent analog between different lipid phases.
Live-Cell Imaging of Fluorescent this compound Uptake
Materials:
-
Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes
-
Fluorescent this compound analog reconstituted into low-density lipoprotein (LDL) particles
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with live-cell imaging capabilities (including temperature and CO2 control)
Procedure:
-
Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Prepare a working solution of fluorescently labeled LDL in cell culture medium.
-
Wash the cells with warm PBS to remove any residual serum.
-
Incubate the cells with the medium containing the fluorescent LDL for a specified time course (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator.
-
To chase the internalized probe, remove the labeling medium, wash the cells with warm PBS, and add fresh, pre-warmed complete medium.
-
Image the cells at different time points using a fluorescence microscope to track the internalization and subcellular localization of the fluorescent this compound. Co-localization with organelle-specific markers (e.g., LysoTracker for lysosomes) can provide further insights into the trafficking pathway.
In Vitro Cholesteryl Ester Hydrolysis Assay
Materials:
-
Fluorescent this compound analog
-
Purified lysosomal acid lipase (or cell lysate containing the enzyme)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Lipid vesicles (e.g., small unilamellar vesicles) to solubilize the substrate
-
Quencher or a method to separate the hydrolyzed fluorescent fatty acid from the unhydrolyzed ester (e.g., thin-layer chromatography or a fluorescence-based assay where the fluorescence of the fatty acid is different from the ester).
-
Fluorometer or plate reader
Procedure:
-
Prepare substrate vesicles containing the fluorescent this compound analog.
-
In a microplate or cuvette, combine the substrate vesicles with the assay buffer.
-
Initiate the reaction by adding the lysosomal acid lipase enzyme preparation.
-
Incubate the reaction at 37°C.
-
At various time points, measure the increase in fluorescence resulting from the release of the fluorescent fatty acid. Alternatively, stop the reaction and separate the products by thin-layer chromatography to quantify the amount of hydrolyzed substrate.
-
Calculate the rate of hydrolysis and compare it to the hydrolysis rate of a non-fluorescent or minimally labeled cholesteryl ester to assess the impact of the fluorescent tag on enzyme activity.
Visualizing this compound Trafficking
The journey of this compound, from its uptake via LDL to its hydrolysis in the lysosome and the subsequent trafficking of free cholesterol, is a complex process. The following diagrams illustrate key aspects of this pathway.
Caption: LDL-mediated uptake and lysosomal hydrolysis of fluorescent this compound.
Caption: A typical experimental workflow for validating and using fluorescent this compound analogs.
References
comparative lipidomics of tissues with varying Cholesteryl Linoleate content
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lipid profiles across various tissues with differing levels of cholesteryl linoleate. It is designed to assist researchers in understanding the significance of this lipid species in both physiological and pathological contexts. The information presented is supported by experimental data from multiple studies, with detailed methodologies provided for key analytical techniques.
Comparative Analysis of Cholesteryl Ester Content in Tissues
Cholesteryl esters (CEs), particularly this compound, are key lipids involved in cholesterol transport, storage, and metabolism. Their tissue distribution varies significantly, often reflecting the metabolic state and function of the tissue. The following tables summarize quantitative data on cholesteryl ester content in different tissues, highlighting the marked contrast between healthy and diseased states.
Table 1: Cholesteryl Ester Content in Human Atherosclerotic Plaques vs. Control Arteries
| Lipid Class | Average Content in Plaques (mg/g) | Average Content in Control Arteries (mg/g) | Fold Change |
| Cholesteryl Esters (CE) | 23.9 | 0.2 | 119.5 |
Data extracted from a study on human endarterectomy specimens. The most common fatty acids in these cholesteryl esters were oleic acid (18:1) and linoleic acid (18:2)[1].
Table 2: Lipid Composition Across Various Rat Tissues (nmol/g of tissue)
| Lipid Subclass | Liver | Kidney | Visceral Adipose | Subcutaneous Adipose | Gluteus Muscle | Soleus Muscle | Heart |
| Cholesteryl Ester | 1000 | < 1000 | < 100 | < 100 | < 100 | < 100 | < 100 |
| Diacylglycerol | ~200 | ~200 | ~200 | ~200 | ~200 | ~200 | ~200 |
| Sphingomyelin | ~200 | ~200 | ~200 | ~200 | ~200 | ~200 | ~200 |
| Cholesterol | 10,000 | 10,000 | < 10,000 | < 10,000 | < 10,000 | < 10,000 | < 10,000 |
This table provides a semi-quantitative overview based on a mass spectrometry study of lipid abundance across seven rat tissues. Sterol lipids, including cholesteryl esters, are notably concentrated in the liver and kidney[2].
Experimental Protocols
A robust and standardized workflow is crucial for reproducible comparative lipidomics studies. The following protocols are based on established methodologies for the analysis of lipids in mammalian tissues.[3][4][5][6]
I. Tissue Sample Preparation
-
Collection and Storage: Flash freeze tissues in liquid nitrogen immediately after collection and store them at -80°C to prevent lipid degradation.[5]
-
Homogenization: Pulverize the frozen tissue sample in a liquid nitrogen-cooled mortar with a ceramic pestle. Weigh approximately 50 mg of the fine tissue powder into a homogenization tube containing ceramic or stainless steel beads.[4][5]
II. Lipid Extraction (Folch Method)
-
Solvent Addition: Add an internal standard mix to the tissue homogenate. The use of internal standards is critical for the semi-quantitative or relative quantification of lipid species.[7]
-
Add ice-cold chloroform:methanol (2:1, v/v) at a volume 20 times the tissue weight (in mg). For example, for 50 mg of tissue, add 1 mL of the solvent mixture.[4]
-
Homogenization: Homogenize the sample thoroughly using a bead beater or other appropriate homogenizer.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to the homogenate to induce phase separation. Vortex the mixture and centrifuge at a low speed (e.g., 2000 x g) for 5-10 minutes.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a glass syringe.
III. Lipid Analysis by LC-MS/MS
-
Chromatography: The lipid extract is typically separated using ultra-high-performance liquid chromatography (UHPLC) with a reverse-phase column. This allows for the separation of different lipid classes and species based on their hydrophobicity.[3][6]
-
Mass Spectrometry: The separated lipids are then introduced into a high-resolution mass spectrometer (HRMS) for detection and identification. Electrospray ionization (ESI) is a common ionization technique used for lipidomics.[4]
-
Data Acquisition: Both data-dependent and data-independent tandem mass spectrometry (MS/MS) approaches can be employed for comprehensive lipid identification.[3][4]
-
Data Processing: The raw data files are converted to a suitable format (e.g., mzXML) and processed using feature detection and alignment software to create a peak list.[5] This data is then used for lipid identification and quantification against lipid databases.
Visualizing Key Processes
To better understand the experimental and biological processes involved in the comparative lipidomics of this compound, the following diagrams have been generated.
Caption: A standard workflow for comparative tissue lipidomics.
Caption: Intracellular biosynthesis of this compound.
Conclusion
The comparative lipidomics of tissues with varying this compound content reveals significant differences that are often associated with the tissue's function and health status. The dramatic accumulation of cholesteryl esters in atherosclerotic plaques, for example, underscores their role in cardiovascular disease. By employing robust and standardized experimental workflows, researchers can effectively quantify these differences, providing valuable insights for disease diagnosis, biomarker discovery, and the development of novel therapeutic interventions. The provided protocols and diagrams serve as a foundational guide for professionals entering this exciting field of research.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 6. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison of Cholesteryl Linoleate Extraction Kits
For researchers, scientists, and drug development professionals, the accurate and efficient extraction of cholesteryl esters, such as Cholesteryl Linoleate, is a critical first step for a wide range of downstream applications, including lipidomics, biomarker discovery, and disease modeling. While dedicated "this compound extraction kits" are not commonly marketed, several general lipid and cholesterol extraction kits are available that effectively isolate this and other cholesteryl esters. This guide provides a head-to-head comparison of prominent commercial kits and classical solvent-based methods, offering insights into their performance, protocols, and underlying technologies.
Performance Data Summary
The following table summarizes the key features and performance metrics of selected commercial lipid extraction kits alongside the widely used Folch method as a baseline. Direct quantitative comparisons for this compound are limited in publicly available data; therefore, performance is assessed based on total cholesterol, cholesteryl ester, or total lipid extraction as reported in product literature and scientific studies.
| Parameter | Abcam Lipid Extraction Kit (Chloroform-Free) (ab211044) | Cell Biolabs Lipid Extraction Kit (Chloroform-Free) (STA-612) | Sigma-Aldrich Cholesterol Extraction Kit (MAK175) | Classical Folch Method |
| Extraction Principle | Chloroform-free organic solvent extraction. Lipids partition into the upper organic phase. | Chloroform-free organic solvent extraction using a proprietary alcohol and organic compound. Lipids partition into the upper organic phase. | Dual solvent partition system with a lipophilic solvent and an aqueous solvent. Sterols are retained in the lower chloroform phase. | Biphasic solvent system of chloroform and methanol. Lipids are extracted into the lower chloroform phase. |
| Key Advantages | Safer (chloroform-free), high-yield lipid extraction, upper phase extraction is amenable to high-throughput applications.[1][2] | Chloroform-free, upper organic phase extraction simplifies lipid recovery and is suitable for high-throughput screening.[3] | Specifically designed for sterol extraction, shortens the process by providing pre-made solvents and a filter-based separation. | Considered a "gold standard" with extensive literature support, effective for a broad range of lipids.[4][5] |
| Reported Performance | Comparable total cholesterol extraction from rat liver tissue and adipocyte cell lysate when compared to the Folch method (data provided in the product datasheet).[1] | Product manual shows comparable total cholesterol, free fatty acid, and phosphatidylcholine extraction from FBS and HEK293 cells versus the Folch method. | Designed for downstream GC/MS analysis of total sterols. Performance data on specific yields are not provided in the product information.[6] | High recovery (95-99%) of total lipids.[7] Considered most effective for a broad range of lipid classes in human LDL, including cholesteryl esters.[4] |
| Sample Types | Plasma, serum, cultured cells, and tissues.[1][2] | Plasma, serum, or cultured cells.[3] | Whole blood, serum, biological tissue, and food samples.[6] | Primarily developed for animal tissues, but widely adapted for various biological samples.[5] |
| Processing Time | Not specified, but generally rapid due to the simplified protocol. | Not specified, but designed for ease of use. | Simplified two-step process, faster than traditional methods that require solvent preparation.[6] | Can be more time-consuming due to multiple steps and the need for careful phase separation. |
| Toxicity | Reduced toxicity due to the absence of chloroform.[1][2] | Reduced toxicity as it avoids the use of chloroform, which is a probable human carcinogen.[8] | Contains chloroform, which is toxic and a potential carcinogen.[6] | Utilizes chloroform, which poses health and safety risks.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each extraction procedure. Below are representative protocols for one of the chloroform-free kits and the classical Folch method.
Abcam Lipid Extraction Kit (Chloroform-Free) (ab211044) - General Protocol
-
Sample Preparation:
-
Tissues: Homogenize 10-50 mg of tissue in the provided Lipid Extraction Buffer on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Cells: Pellet 1-5 x 10^5 cells and resuspend in 25-50 µL of PBS.
-
Serum/Plasma: Use 25 µL of the sample directly.[10]
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the tube at 10,000 x g for 5 minutes.
-
Carefully collect the upper organic supernatant, which contains the lipids, and transfer it to a new tube.[10]
-
-
Drying and Reconstitution:
-
Dry the collected supernatant in a vacuum concentrator or in a dry 37°C incubator overnight.
-
Resuspend the dried lipid extract in a suitable solvent for your downstream analysis (e.g., butanol, cyclohexane, or the provided Suspension Buffer for assay kits).[10]
-
Classical Folch Method - General Protocol
-
Homogenization:
-
Homogenize the tissue sample (e.g., 1 gram) in 20 mL of a chloroform:methanol (2:1, v/v) mixture. This creates a final volume 20 times the volume of the tissue sample.[9]
-
-
Agitation:
-
Agitate the homogenate for 15-20 minutes using an orbital shaker at room temperature.[9]
-
-
Filtration/Centrifugation:
-
Filter the homogenate or centrifuge it to recover the liquid phase.
-
-
Washing and Phase Separation:
-
Add 0.2 volumes (e.g., 4 mL for 20 mL of solvent) of a 0.9% NaCl solution to the collected liquid phase.
-
Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2,000 rpm) to facilitate the separation of the two phases.[9]
-
-
Lipid Collection:
-
Carefully remove the upper aqueous phase.
-
The lower chloroform phase, which contains the lipids, is collected.
-
-
Drying:
-
Evaporate the chloroform from the collected lipid extract under a stream of nitrogen or using a rotary evaporator.[9]
-
-
Reconstitution:
-
Reconstitute the dried lipids in an appropriate solvent for storage or downstream analysis.
-
Visualizing the Workflow
A generalized workflow for the extraction of this compound from biological samples is depicted below. This process is representative of the methodologies employed by both commercial kits and classical solvent-based approaches.
References
- 1. Lipid extraction kit (chloroform free) (ab211044) | Abcam [abcam.com]
- 2. Lipid extraction kit (chloroform free) (ab211044) | Abcam [abcam.com]
- 3. Lipid Extraction Kit [cellbiolabs.com]
- 4. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol Extraction Kit sufficient for 40 extractions | Sigma-Aldrich [sigmaaldrich.com]
- 7. repository.seafdec.org [repository.seafdec.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. abcam.co.jp [abcam.co.jp]
Decoding Specificity: A Guide to Validating Antibodies Against Oxidized Cholesteryl Esters
For researchers navigating the complexities of lipid oxidation in disease, the precise detection of specific oxidized lipid species is paramount. Oxidized cholesteryl linoleate, a key component of oxidized low-density lipoprotein (oxLDL), is implicated in the pathogenesis of atherosclerosis. Consequently, antibodies that specifically recognize this moiety are invaluable tools. This guide provides a framework for validating the specificity of such antibodies, comparing their performance to alternative methods, and offering detailed experimental protocols to ensure reliable and reproducible results.
The landscape of commercially available antibodies rarely offers reagents with absolute specificity to a single oxidized lipid species. More commonly, antibodies are raised against broader epitopes found on oxidized lipoproteins, such as malondialdehyde (MDA) adducts or oxidized phospholipids.[1][2][3] However, a notable exception is the monoclonal antibody AG23, which has been developed to specifically recognize an oxidized cholesteryl ester (OxCE) modification on proteins.[4][5] This guide will focus on the validation of such specialized antibodies and compare their utility with established, non-antibody-based detection methods.
Performance Comparison: Antibody-Based vs. Mass Spectrometry
The choice of methodology for detecting oxidized this compound hinges on the specific requirements of the experiment, such as the need for high-throughput screening, spatial localization, or detailed molecular characterization.
| Feature | Antibody-Based Methods (e.g., ELISA, IHC) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Can be high for a specific epitope (e.g., AG23 for OxCE modification) but may cross-react with other oxidized lipids. Requires rigorous validation. | High to very high. Can distinguish between different oxidized species and even isomers.[6][7] |
| Sensitivity | Generally high, allowing for detection of low-abundance targets. | High, but can be influenced by sample complexity and ionization efficiency. |
| Quantification | Semi-quantitative to quantitative, depending on the assay and availability of standards. | Highly quantitative with the use of appropriate internal standards. |
| Throughput | High-throughput capabilities, especially with ELISA. | Lower throughput, more suitable for detailed analysis of a smaller number of samples. |
| Spatial Information | Excellent for spatial localization in tissues (Immunohistochemistry) and cells (Immunofluorescence).[4] | Not suitable for in-situ localization. |
| Cost | Relatively lower cost for routine screening. | Higher initial instrument cost and operational expenses. |
| Ease of Use | Established and widely accessible techniques. | Requires specialized expertise for operation and data analysis. |
Experimental Validation Protocols
Rigorous validation is crucial to ensure that an antibody specifically recognizes oxidized this compound. The following are key experimental protocols that should be employed.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing
Objective: To determine the binding specificity of the antibody to oxidized this compound compared to other related lipids and proteins.
Methodology:
-
Antigen Coating:
-
Prepare solutions of oxidized this compound, non-oxidized this compound, oxidized LDL, native LDL, and other relevant lipids (e.g., oxidized phosphatidylcholine) at a concentration of 1-10 µg/mL in PBS.
-
Coat a 96-well high-binding microplate with 100 µL of each antigen solution per well.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate as described above.
-
Dilute the primary antibody against oxidized cholesteryl ester (e.g., AG23) in the blocking buffer to its optimal working concentration.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add 100 µL of a suitable HRP substrate (e.g., TMB).
-
Incubate in the dark until a color change is observed.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Compare the signal from wells coated with oxidized this compound to the signals from wells with other antigens. A high signal for oxidized this compound and minimal signal for other lipids and native LDL indicates specificity.
-
Western Blot for Protein-Adducted Oxidized this compound
Objective: To verify that the antibody recognizes oxidized this compound when it is adducted to a protein carrier, mimicking its biological state in lipoproteins.
Methodology:
-
Antigen Preparation:
-
Prepare samples of native LDL and oxidized LDL.
-
Separate the proteins by SDS-PAGE under reducing conditions.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against oxidized cholesteryl ester diluted in the blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific band in the lane with oxidized LDL but not in the native LDL lane confirms specificity for the oxidized epitope.[1]
-
Immunohistochemistry (IHC) for Tissue Localization
Objective: To confirm that the antibody can detect oxidized this compound in a biologically relevant context, such as atherosclerotic lesions.
Methodology:
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded sections of atherosclerotic plaques.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the tissue sections with the primary antibody against oxidized cholesteryl ester overnight at 4°C.
-
-
Detection:
-
Use a labeled streptavidin-biotin (LSAB) or polymer-based detection system with an HRP-conjugated secondary antibody.
-
Visualize the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Examine the slides under a microscope. Specific staining in areas known to accumulate oxidized lipids, such as the necrotic core and macrophage-rich areas of the plaque, provides strong evidence of specificity.[4]
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the validation process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating antibody specificity.
Caption: Role of oxidized LDL in atherosclerosis.
By adhering to these rigorous validation protocols and understanding the comparative strengths of different detection methods, researchers can confidently utilize antibodies to investigate the role of oxidized this compound in health and disease.
References
- 1. Human Oxidation-Specific Antibodies Reduce Foam Cell Formation and Atherosclerosis Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Monoclonal autoantibodies specific for oxidized phospholipids or oxidized phospholipid–protein adducts inhibit macrophage uptake of oxidized low-density lipoproteins [jci.org]
- 3. caymanchem.com [caymanchem.com]
- 4. A monoclonal antibody to assess oxidized cholesteryl esters associated with apoAI and apoB-100 lipoproteins in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A monoclonal antibody to assess oxidized cholesteryl esters associated with apoAI and apoB-100 lipoproteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. | Semantic Scholar [semanticscholar.org]
comparative studies on the enzyme kinetics of Cholesteryl Linoleate synthesis
A Comparative Guide to the Enzyme Kinetics of Cholesteryl Linoleate Synthesis
For researchers, scientists, and drug development professionals, understanding the enzymatic synthesis of this compound is crucial for developing therapies targeting hypercholesterolemia and related cardiovascular diseases. This compound is a major component of cholesterol esters found in lipoproteins and atherosclerotic plaques. Its synthesis is primarily catalyzed by two key enzymes: Acyl-CoA:Cholesterol Acyltransferase (ACAT) and Lecithin-Cholesterol Acyltransferase (LCAT). This guide provides a comparative analysis of the enzyme kinetics of this compound synthesis by the isoforms ACAT1 and ACAT2, and by LCAT, supported by experimental data and detailed methodologies.
Enzyme Overview and Signaling Pathways
This compound synthesis occurs through two main pathways involving ACAT and LCAT. ACAT is an intracellular enzyme that utilizes fatty acyl-CoA, including linoleoyl-CoA, and cholesterol as substrates, primarily contributing to cellular cholesterol ester storage. LCAT, on the other hand, is a plasma-associated enzyme that esterifies cholesterol on high-density lipoproteins (HDL) using a fatty acid from phosphatidylcholine.
Comparative Enzyme Kinetics
Direct comparative kinetic data for the synthesis of this compound is limited in the literature. However, substrate preference studies provide valuable insights into the efficiency of these enzymes in utilizing linoleate precursors.
| Enzyme | Substrate(s) for Linoleate Incorporation | Apparent Km | Apparent Vmax | Key Findings & Citations |
| ACAT1 | Linoleoyl-CoA + Cholesterol | Not explicitly reported for linoleoyl-CoA. Km for preferred substrate oleoyl-CoA is ~1.3 µM. | Not explicitly reported for linoleoyl-CoA. | ACAT1 shows a preference for oleoyl-CoA (18:1) over other unsaturated fatty acyl-CoAs like linolenoyl-CoA (18:3).[1] While specific data for linoleoyl-CoA (18:2) is scarce, its structural similarity to oleoyl-CoA suggests it is a substrate, though likely with different kinetics. |
| ACAT2 | Linoleoyl-CoA + Cholesterol | Not explicitly reported. | Not explicitly reported. | ACAT2 is known to utilize a range of unsaturated fatty acids for cholesterol esterification.[2] In contrast to ACAT1's preference for oleate, ACAT2 can also efficiently use other unsaturated fatty acyl-CoAs.[2] The primary products of ACAT2 in the liver are cholesteryl oleate and cholesteryl palmitate.[3] |
| LCAT | Linoleoyl-containing Phosphatidylcholine + Cholesterol | Not explicitly reported. | Not explicitly reported. | Human LCAT preferentially utilizes phospholipids containing 18:1 (oleoyl) or 18:2 (linoleoyl) fatty acids at the sn-2 position for cholesterol esterification.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the enzyme kinetics of this compound synthesis.
ACAT1 and ACAT2 Kinetic Assay
This in vitro assay measures the formation of radiolabeled cholesteryl esters from radiolabeled oleoyl-CoA (as a representative substrate) and cholesterol. A similar protocol can be adapted using radiolabeled linoleoyl-CoA.
Methodology:
-
Microsome Preparation:
-
Culture cells (e.g., CHO cells) stably expressing human ACAT1 or ACAT2.
-
Harvest cells and homogenize in an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing sucrose and EDTA).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in the assay buffer.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the microsomal preparation, bovine serum albumin, and a cholesterol-saturated solution of β-cyclodextrin.
-
Equilibrate the mixture at 37°C.
-
Initiate the reaction by adding varying concentrations of [14C]linoleoyl-CoA (or [14C]oleoyl-CoA).
-
Incubate the reaction for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).
-
-
Lipid Analysis:
-
Perform lipid extraction using the Folch method.
-
Separate the extracted lipids by thin-layer chromatography (TLC) on silica gel plates using a solvent system such as petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Visualize and quantify the radiolabeled this compound band using a phosphorimager or by scraping the band and performing liquid scintillation counting.
-
-
Kinetic Analysis:
-
Plot the reaction velocity (rate of this compound formation) against the substrate concentration (linoleoyl-CoA).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
LCAT Kinetic Assay
This in vitro assay measures the formation of radiolabeled cholesteryl esters using proteoliposomes containing a radiolabeled cholesterol substrate and a phosphatidylcholine species with linoleate at the sn-2 position.
Methodology:
-
Proteoliposome Substrate Preparation:
-
Mix 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), cholesterol, and [14C]cholesterol in a glass tube and evaporate the solvent under nitrogen.
-
Resuspend the dried lipids in an assay buffer (e.g., Tris-HCl, pH 7.4, containing EDTA and NaCl) with apolipoprotein A-I (ApoA-I) and cholic acid to form proteoliposomes.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the proteoliposome substrate, purified recombinant human LCAT, and human serum albumin (fatty acid-free).
-
Vary the concentration of the proteoliposome substrate (specifically the PLPC concentration) to determine the kinetics with respect to the lecithin substrate.
-
Incubate the reaction at 37°C for a set time within the linear range of the reaction.
-
Stop the reaction by adding a 10-fold volume of 100% ethanol.
-
-
Lipid Analysis:
-
Extract the lipids from the reaction mixture.
-
Separate the free cholesterol from the cholesteryl esters using thin-layer chromatography (TLC) as described for the ACAT assay.
-
Quantify the amount of [14C]this compound formed.
-
-
Kinetic Analysis:
-
Plot the rate of cholesteryl ester formation against the concentration of the PLPC substrate.
-
Determine the Km and Vmax values using the Michaelis-Menten equation.
-
Conclusion
The synthesis of this compound is a critical process in cellular and plasma cholesterol metabolism, orchestrated by the ACAT and LCAT enzyme systems. While direct comparative kinetic data for linoleate-specific substrates are not extensively available, existing research indicates that both ACAT isoforms and LCAT are capable of producing this compound. ACAT1 exhibits a preference for oleoyl-CoA, while ACAT2 has a broader specificity for unsaturated fatty acids. Human LCAT, a key player in reverse cholesterol transport, efficiently utilizes linoleoyl-containing phospholipids. The provided experimental protocols offer a framework for researchers to conduct detailed kinetic studies to further elucidate the specific roles and efficiencies of these enzymes in this compound synthesis, which is paramount for the development of targeted therapeutics for cardiovascular diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential modulation of ACAT1 and ACAT2 transcription and activity by long chain free fatty acids in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT2 and human hepatic cholesterol metabolism: identification of important gender-related differences in normolipidemic, non-obese Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of Cholesteryl Linoleate in Cardiovascular Disease: A Comparative Guide
Cholesteryl linoleate, the ester formed from cholesterol and the omega-6 polyunsaturated fatty acid linoleic acid, holds a complex and often paradoxical position in the pathology of cardiovascular disease (CVD). As a major component of low-density lipoprotein (LDL) particles, its impact varies dramatically depending on its oxidative state.[1][2] This guide provides a comparative evaluation of the role of this compound across key cardiovascular disease models—atherosclerosis, myocardial infarction, and stroke—offering researchers and drug development professionals a clear, data-driven overview of its function, supported by detailed experimental methodologies.
This compound: A Tale of Two Molecules
The function of this compound in CVD is best understood as a duality:
-
Protective (Native State): A higher proportion of this compound relative to cholesteryl oleate within LDL particles is associated with a protective effect against cardiovascular events.[3][4] Diets rich in polyunsaturated fatty acids, like linoleic acid, tend to promote this favorable LDL composition.[3] Higher circulating levels of linoleic acid are consistently linked with a lower risk of cardiovascular disease.[5][6][7]
-
Pathogenic (Oxidized State): When LDL particles undergo oxidation within the arterial wall—a key event in atherogenesis—this compound is converted into various oxidized cholesteryl esters (OxCE).[1][2] These oxidized forms are profoundly pro-inflammatory and are major drivers of the cellular dysfunction that leads to atherosclerotic plaques.[1][8]
Role in Atherosclerosis Models
In atherosclerosis, the transformation from native to oxidized this compound is a critical step in disease progression. Oxidized cholesteryl esters are a major component of human atherosclerotic lesions and are central to the formation of foam cells, the lipid-laden macrophages that characterize early atherosclerotic streaks.[1][2][9][10]
Signaling Pathway: OxCE-Induced Macrophage Activation
Oxidized cholesteryl esters trigger a potent inflammatory response in macrophages primarily through Toll-like receptor 4 (TLR4) signaling.[1][2] This activation leads to macropinocytosis, further lipid accumulation, the generation of reactive oxygen species (ROS), and the secretion of inflammatory cytokines, perpetuating the inflammatory cycle within the plaque.[1][2]
Comparative Data from Atherosclerosis Models
| Animal Model | Key Intervention / Observation | Cholesteryl Ester Profile | Key Quantitative Findings | Citations |
| ApoE-/- or LDLR-/- Mice | High-fat/high-cholesterol diet | Increased Cholesteryl Oleate; Presence of Oxidized this compound in lesions | Significant increase in aortic plaque area; Increased macrophage infiltration and inflammatory markers (e.g., IL-6, TNF-α) in plaques. | [4][11] |
| African Green Monkeys | Dietary fat comparison (Monounsaturated vs. Polyunsaturated) | MUFA diet led to Cholesteryl Oleate enrichment in LDL; PUFA diet favored this compound. | High correlation (r > 0.8) between liver cholesteryl ester secretion and coronary artery cholesteryl ester concentration. Cholesteryl oleate-enriched LDL was highly atherogenic. | [4] |
| New Zealand White Rabbits | High-cholesterol diet (0.2-1.5%) | Marked increase in plasma total cholesterol and LDL-C, leading to cholesteryl ester accumulation in lesions. | Early development of hypercholesterolemia and atherosclerotic lesions, resembling human plaques in their inflammatory component. | [11][12] |
Experimental Protocol: Murine Atherosclerosis Model
-
Animal Model: Male LDLR-deficient (LDLR-/-) mice, 8-10 weeks old.
-
Diet: Mice are fed a high-fat "Western" diet containing 21% fat by weight and 0.15% cholesterol for 12-16 weeks to induce atherosclerotic plaque formation.
-
Tissue Collection: After the dietary period, mice are euthanized. The aorta is perfused with saline and then harvested from the root to the iliac bifurcation.
-
Plaque Analysis:
-
Quantification: The aorta is opened longitudinally, stained with Oil Red O to visualize lipid-rich plaques, and the total plaque area is quantified using image analysis software.
-
Histology: The aortic root is sectioned and stained with Hematoxylin and Eosin (H&E) for general morphology and with antibodies against macrophage markers (e.g., Mac-2/Galectin-3) to assess inflammatory cell infiltration.
-
-
Lipid Analysis: Lipids are extracted from aortic tissue or plasma. Cholesteryl ester species (linoleate vs. oleate) and their oxidized products are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
Role in Myocardial Infarction (Ischemia/Reperfusion) Models
Following a myocardial infarction (MI), the heart muscle undergoes significant metabolic changes. Studies in large animal models show that cholesteryl esters accumulate not only in the dead (infarcted) tissue but also in the stressed, yet viable, myocardium bordering the infarct.[13] This lipid accumulation is associated with increased inflammation and cellular stress, potentially impairing the recovery of the surrounding tissue.[13]
Experimental Workflow: Porcine Ischemia/Reperfusion Model
The large pig heart is an excellent model for studying MI as it closely resembles human cardiac anatomy and physiology, allowing for the distinct separation of infarcted, at-risk, and healthy tissue.[13]
Comparative Data from Myocardial Infarction Models
| Animal Model | Tissue Area | Time Post-I/R | Key Quantitative Findings | Citations |
| Porcine Model | Infarct Area | 24 hours | Significant accumulation of cholesteryl esters. Increased expression of LDL receptor (LDLr) and LDL receptor-related protein 1 (LRP1). Elevated markers of inflammation and ER stress. | [13] |
| Porcine Model | Bordering Myocardium | 24 hours | Accumulation of cholesteryl esters. Increased levels of inflammation and ER stress markers. | [13] |
| Human Studies | Plasma | < 24 hours post-MI | Lipid profiles can change unpredictably. Guidelines recommend measuring lipids within 24 hours of an infarct. A fall in total cholesterol and LDL-C is often observed in the days following MI. | [14][15][16] |
Experimental Protocol: Porcine Ischemia/Reperfusion (I/R)
-
Animal Model: Domestic pigs (e.g., Yorkshire), 30-40 kg.
-
Surgical Procedure: Animals are anesthetized and ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is occluded for a set period (e.g., 75 minutes) to induce ischemia. The occlusion is then released to allow for reperfusion.
-
Follow-up: Animals recover and are monitored for a specified period (e.g., 24 hours to 7 days).
-
Tissue Harvest: At the end of the follow-up, the heart is arrested and excised. The LAD is re-occluded and a dye (e.g., Evans blue) is perfused to delineate the area-at-risk. The heart is sliced, and sections are incubated in triphenyltetrazolium chloride (TTC) to distinguish viable (red) from infarcted (pale) tissue.
-
Analysis: Samples are collected from the infarcted, bordering, and remote (unaffected) myocardium for lipidomic analysis (to quantify cholesteryl esters) and qPCR or Western blot to measure the expression of proteins like LDLr and LRP1.
Role in Stroke Models
The relationship between this compound and stroke is primarily explored through its precursor, linoleic acid, and the general impact of cholesterol-carrying lipoproteins. Higher levels of serum linoleic acid have been associated with a protective effect against ischemic stroke.[17] Conversely, animal models demonstrate that elevated LDL-cholesterol levels are a risk factor for worse stroke outcomes.[18][19]
Logical Relationship: Dietary Fats, LDL Composition, and Stroke Risk
The composition of dietary fats influences the type of cholesteryl esters within LDL, which in turn affects atherogenesis, a primary cause of ischemic stroke.
Comparative Data from Stroke Models
| Animal Model | Genetic Background | Key Findings | Lipid Profile | Citations |
| Hamster (c-MCAO) | Homozygous LDLR knockout (LDLR-/-) | Markedly increased brain infarct volume and blood-brain barrier (BBB) leakage compared to wild-type. | High LDL-C levels. | [18][19] |
| Hamster (c-MCAO) | Homozygous ABCA1 knockout (ABCA1-/-) | Markedly increased brain infarct volume and BBB leakage compared to wild-type. | Severe low HDL-C levels. | [18][19] |
| Human (Prospective Study) | Japanese population cohort | A 1-standard deviation increase in serum linoleic acid was associated with a multivariate odds ratio of 0.66 for ischemic stroke. | Higher serum linoleic acid was protective. | [17] |
Experimental Protocol: Hamster Ischemic Stroke Model
-
Animal Model: Genetically engineered hamsters (e.g., LDLR-/-) that exhibit human-like lipid metabolism are used alongside wild-type controls.[18][19]
-
Surgical Procedure (c-MCAO): The contralateral middle cerebral artery occlusion (c-MCAO) technique is used to induce ischemic stroke. This method results in a severe and reproducible infarct.[18]
-
Outcome Assessment:
-
Infarct Volume: 24 hours post-occlusion, brains are harvested, sectioned, and stained with TTC. The unstained (infarcted) area is measured to calculate the total infarct volume.
-
Neurological Deficit: Behavioral tests are performed to score the severity of neurological impairment.
-
BBB Leakage: Evans blue dye is injected intravenously before euthanasia. The amount of dye extravasation into the brain parenchyma is quantified as a measure of BBB disruption.
-
-
Lipid Analysis: Blood samples are collected to measure plasma levels of LDL-C, HDL-C, and total cholesterol.
Conclusion: A Context-Dependent Target
The role of this compound in cardiovascular disease is entirely context-dependent. In its native state within lipoproteins, it is a marker of a healthy lipid profile associated with a diet rich in polyunsaturated fats and is linked to a lower risk of CVD.[5][6] However, once oxidized within the arterial intima, it becomes a potent, pro-inflammatory molecule that actively drives the progression of atherosclerosis.[1][2] In myocardial infarction and stroke models, the broader categories of cholesteryl esters and LDL-cholesterol are implicated in disease severity.[13][18]
For drug development professionals, this duality is critical. Therapeutic strategies should not aim to reduce this compound itself but rather to prevent its oxidation or to specifically block the inflammatory pathways activated by its oxidized byproducts. Understanding these distinct roles is paramount to developing targeted and effective therapies for cardiovascular disease.
References
- 1. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Oxidation products of this compound are resistant to hydrolysis in macrophages, form complexes with proteins, and are present in human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Foam cell - Wikipedia [en.wikipedia.org]
- 11. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesteryl esters accumulate in the heart in a porcine model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. Lipid Profile of Patients with Acute Myocardial Infarction and its Correlation with Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Change in Serum Lipids After Acute Coronary Syndromes: Secondary Analysis of SPACE ROCKET Study Data and a Comparative Literature Review - American College of Cardiology [acc.org]
- 17. Linoleic acid, other fatty acids, and the risk of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Cholesterol on Ischemic Stroke in Different Human-Like Hamster Models: A New Animal Model for Ischemic Stroke Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Cholesteryl Linoleate: A Procedural Guide for Laboratory Professionals
The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Cholesteryl Linoleate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. While some sources classify the substance as not hazardous under the Globally Harmonized System (GHS), it is best practice to treat all laboratory chemicals as potentially hazardous.[1][2] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a laboratory coat, should be worn at all times.
Step-by-Step Disposal Protocol
The primary and recommended method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department.[3][4] Avoid disposing of this chemical down the drain or in regular solid waste streams.[3][5]
Step 1: Waste Segregation Proper segregation is the first critical step in safe disposal.[6][7]
-
Solid Waste: Collect pure, unused this compound, and any contaminated materials such as weigh boats, gloves, or absorbent pads, in a designated solid waste container.
-
Liquid Waste: If the this compound is dissolved in a solvent (e.g., chloroform), collect it in a separate, compatible liquid waste container.[8] Do not mix incompatible waste streams.[9]
Step 2: Select Appropriate Containers Use only containers that are compatible with the chemical waste.[4]
-
Containers must be in good condition, leak-proof, and have a secure, screw-top cap.[9]
-
High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container is not filled beyond 90% capacity to allow for expansion.[9]
Step 3: Proper Labeling All waste containers must be clearly and accurately labeled.[4][6]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include the full chemical name, "this compound," and list all components, including solvents and their approximate concentrations.
-
Record the date when waste accumulation began.
Step 4: Safe Storage and Accumulation Store waste in a designated and controlled area.
-
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[4][9]
-
The SAA must be inspected weekly for any signs of leakage.[9]
-
Keep waste containers closed at all times, except when adding waste.[3][4]
Step 5: Arrange for Disposal Coordinate with your institution's EHS office for final disposal.
-
Once a waste container is full or you have finished the experiment, submit a waste collection request to your EHS department.[3]
-
Do not allow waste to accumulate beyond institutional time or volume limits.[4]
Quantitative Waste Management Guidelines
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. Note that specific limits may vary by institution and local regulations.
| Parameter | Guideline | Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [4] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid (for P-listed chemicals) | [4] |
| Maximum Storage Time | Up to 12 months (provided accumulation limits are not met) | [4] |
| Container Headroom | At least one-inch (or 10% of container volume) | [9] |
Note: this compound is not classified as an acutely toxic (P-listed) waste.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Cholesteryl Linoleate
Essential Safety and Handling Guide for Cholesteryl Linoleate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a pro-atherogenic cholesterol ester often supplied as a waxy crystal.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care, as with any research chemical.[2][3] One safety data sheet advises that the material should be considered hazardous until more information is available and warns against ingestion, inhalation, or contact with eyes, skin, or clothing.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure when handling this compound. The following equipment should be used:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. | Protects eyes from airborne particles if the material becomes dusty. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact. Although no specific glove material is recommended, nitrile is a standard for general chemical handling.[2][4] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling the solid in a well-ventilated area.[2] | Use in a fume hood if creating aerosols or dissolving in volatile solvents like chloroform.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and ensure compliance with safety regulations.
Step-by-Step Handling Protocol
-
Preparation & Engineering Controls :
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing large quantities or preparing solutions with volatile solvents, a chemical fume hood is recommended.[3]
-
Ensure an eyewash station and safety shower are accessible.[3]
-
Clean the work surface before and after handling.
-
-
Handling the Substance :
-
When weighing, use a weigh boat or paper and handle it carefully to avoid creating dust.
-
Use a spatula for transfers.
-
If making a stock solution, this compound is soluble in chloroform at approximately 10 mg/ml.[1] This should be done in a fume hood. Purge the solvent with an inert gas as recommended.[1]
-
-
Post-Handling Procedures :
-
After handling, remove gloves and wash hands thoroughly.
-
Clean all equipment and the work area to remove any residual chemical.
-
Emergency and Spill Procedures
-
Skin Contact : While the product is generally not considered a skin irritant, it is best practice to wash the affected area thoroughly with large amounts of water.[2][3] Remove contaminated clothing.[3]
-
Eye Contact : Immediately flush the eyes for several minutes with running water.[2] If irritation persists, consult a physician.[3]
-
Inhalation : Move to an area with fresh air.[3]
-
Ingestion : Wash out the mouth with water and consult a physician.[3] Do not induce vomiting.[3]
-
Small Spills : For small spills of the solid, pick it up mechanically (e.g., with a brush and dustpan) and place it in a suitable container for disposal.[2] Avoid creating dust.
Disposal Plan
-
Waste Collection : All waste this compound and materials contaminated with it (e.g., gloves, weigh boats, pipette tips) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Disposal Method : While smaller quantities may be disposable with household waste, it is strongly recommended to follow official institutional and local regulations for chemical waste.[2] Do not allow the substance to enter sewers or waterways.[2] The primary recommended disposal method for similar chemicals is through a licensed waste disposal contractor, typically via incineration.[5]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
